molecular formula C7H3Cl2N3O B1417665 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 918898-11-0

5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B1417665
CAS No.: 918898-11-0
M. Wt: 216.02 g/mol
InChI Key: RSFOPHFEGIMSKX-UHFFFAOYSA-N
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Description

5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C7H3Cl2N3O and its molecular weight is 216.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,7-dichloro-3H-pyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O/c8-4-1-3-5(6(9)12-4)7(13)11-2-10-3/h1-2H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFOPHFEGIMSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728798
Record name 5,7-Dichloropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918898-11-0
Record name 5,7-Dichloropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its isomeric resemblance to purines allows for interaction with a wide range of biological targets, leading to applications in oncology, virology, and inflammatory diseases. The strategic placement of reactive functional groups on this scaffold is a key approach in the development of novel therapeutics. 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one is a key intermediate, offering two distinct reactive sites for further chemical modification, making it a valuable building block in the synthesis of diverse compound libraries. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in drug discovery.

Physicochemical and Structural Properties

This compound is a solid organic compound with the molecular formula C₇H₃Cl₂N₃O.[1] Its structure features a fused pyridine and pyrimidine ring system, with chlorine atoms at positions 5 and 7, and a ketone group at position 4.

PropertyValueSource
CAS Number 918898-11-0[1]
Molecular Formula C₇H₃Cl₂N₃O[1]
Molecular Weight 216.03 g/mol [1]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
Density 1.82 g/cm³ (predicted)ChemWhat

Structural Information:

  • IUPAC Name: 5,7-dichloro-3H-pyrido[4,3-d]pyrimidin-4-one

  • Canonical SMILES: C1=C2C(=C(N=C1Cl)Cl)C(=O)NC=N2

  • InChI Key: RSFOPHFEGIMSKX-UHFFFAOYSA-N

Synthesis of the Pyrido[4,3-d]pyrimidine Core

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be conceptualized based on established methods for constructing the pyrido[4,3-d]pyrimidine scaffold. A plausible synthetic approach would involve the cyclization of a suitably substituted pyridine precursor.

One potential synthetic route, adapted from the synthesis of related pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, could involve the use of an iminophosphorane intermediate.[3] This approach generally involves the reaction of a substituted aminopyridine with a reagent that can form the pyrimidinone ring.

Proposed_Synthesis_Pathway cluster_start Starting Materials cluster_process Key Steps cluster_product Final Product Aminopyridine Substituted 4-aminopyridine Iminophosphorane_Formation Iminophosphorane Formation Aminopyridine->Iminophosphorane_Formation 1. PPh₃, CCl₄, Et₃N Cyclizing_Agent Ring Formation Reagent Intramolecular_Aza_Wittig Intramolecular Aza-Wittig Reaction Iminophosphorane_Formation->Intramolecular_Aza_Wittig 2. Heat Chlorination Chlorination Intramolecular_Aza_Wittig->Chlorination 3. POCl₃ Final_Product 5,7-Dichloropyrido[4,3-d] pyrimidin-4(3H)-one Chlorination->Final_Product

Caption: Proposed synthetic pathway for this compound.

Chemical Reactivity and Regioselectivity

A key feature of this compound is the differential reactivity of the two chlorine atoms, which allows for selective functionalization of the molecule. The chlorine atom at the 5-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions than the chlorine atom at the 7-position. This regioselectivity is a critical aspect for its use as a versatile intermediate in the synthesis of more complex molecules.

This differential reactivity allows for a stepwise functionalization strategy, where the more reactive 5-position is modified first, followed by reaction at the 7-position. This opens up the possibility of introducing two different substituents at these positions, leading to a diverse range of derivatives.

Regioselective_Reactivity cluster_step1 Step 1: Selective Reaction at C5 cluster_step2 Step 2: Reaction at C7 Start 5,7-Dichloropyrido[4,3-d] pyrimidin-4(3H)-one Reaction_C5 Nucleophilic Aromatic Substitution or Cross-Coupling at C5 Start->Reaction_C5 More reactive site Intermediate_1 5-Substituted-7-chloro- pyrido[4,3-d]pyrimidin-4(3H)-one Reaction_C5->Intermediate_1 Reaction_C7 Nucleophilic Aromatic Substitution or Cross-Coupling at C7 Intermediate_1->Reaction_C7 Final_Product 5,7-Disubstituted- pyrido[4,3-d]pyrimidin-4(3H)-one Reaction_C7->Final_Product

Caption: Stepwise functionalization based on regioselective reactivity.

Applications in Drug Discovery and Medicinal Chemistry

The pyrido[4,3-d]pyrimidine scaffold is of significant interest in drug discovery due to its presence in a number of compounds with therapeutic potential. Derivatives of this scaffold have been investigated for a range of biological activities, including as inhibitors of kinases, which are crucial targets in cancer therapy.

While specific biological activity data for this compound is not extensively documented, its utility as a chemical intermediate suggests its role in the synthesis of compounds with potential therapeutic applications. The ability to selectively introduce various functional groups at the 5- and 7-positions allows for the exploration of the structure-activity relationship (SAR) of pyrido[4,3-d]pyrimidine derivatives. This makes it a valuable tool for medicinal chemists aiming to develop novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. For instance, the scaffold has been explored for developing compounds with potential anticancer and antiviral activities.[4]

Drug_Discovery_Workflow Core_Scaffold 5,7-Dichloropyrido[4,3-d] pyrimidin-4(3H)-one Library_Synthesis Combinatorial Synthesis (Regioselective Reactions) Core_Scaffold->Library_Synthesis Versatile Building Block SAR_Studies Structure-Activity Relationship (SAR) Studies Library_Synthesis->SAR_Studies Diverse Compound Library Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Identification of Hits Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Optimized Candidates

Caption: Role in the drug discovery and development pipeline.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its key value lies in the regioselective reactivity of its two chlorine atoms, which enables the synthesis of a wide array of derivatives for biological screening. While detailed experimental data for this specific compound is not widely available, its structural features and the known biological importance of the pyrido[4,3-d]pyrimidine scaffold underscore its potential as a valuable tool for the development of novel therapeutic agents. Further research into the synthesis, reactivity, and biological applications of this compound and its derivatives is warranted.

References

  • Liu, J., He, H., Ren, Q., & Ding, M. (2006). Synthesis of Derivatives of Pyrido[4,3‐d]pyrimidin‐4(3H)‐one (IV), (VI) via an Iminophosphorane. ChemInform, 37(49).
  • ChemWhat. (n.d.). This compound CAS#: 918898-11-0. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Physicochemical characteristics of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one

Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in modern medicinal chemistry and drug development. This nitrogen-rich bicyclic system is recognized as a "privileged structure," frequently appearing in molecules designed to interact with a range of biological targets. Research has identified derivatives of this and related scaffolds as potent inhibitors of protein kinases, chemokine receptors, and histone lysine demethylases, with applications in oncology and inflammatory diseases.[1][2] The specific compound, this compound, serves as a critical intermediate, a molecular blank slate whose two reactive chlorine atoms provide versatile handles for regioselective chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization.[3]

A comprehensive understanding of the physicochemical properties of this core intermediate is not merely an academic exercise; it is a fundamental prerequisite for its efficient and strategic use in drug discovery. These properties govern every stage of the development pipeline, from reaction kinetics and purification efficiency to formulation, pharmacokinetics (PK), and ultimately, therapeutic efficacy. This guide provides an in-depth analysis of the key physicochemical characteristics of this compound, outlining authoritative experimental protocols for their determination and explaining the causal relationships between these properties and their impact on drug development.

Compound Identification and Core Properties

A precise characterization begins with unambiguous identification. The fundamental properties of the target compound are summarized below.

PropertyValueSource(s)
CAS Number 918898-11-0[4][5][6]
Molecular Formula C₇H₃Cl₂N₃O[4][5]
Molecular Weight 216.02 g/mol [5][6]
IUPAC Name 5,7-dichloro-3H-pyrido[4,3-d]pyrimidin-4-one[4]
Canonical SMILES C1=C(C2=C(C(=N1)Cl)N=CN=C2O)Cl[7]
Density (Predicted) 1.82 g/cm³[4]

Section 1: Aqueous Solubility – The Gateway to Bioavailability

Expert Insight: Aqueous solubility is arguably the most critical physicochemical parameter for any compound intended for biological application. Poor solubility is a leading cause of failure in preclinical and clinical development, as a compound must be in solution to be absorbed and reach its target. For an intermediate like this compound, solubility dictates the choice of reaction solvents, purification methods, and is a key predictor for the properties of its future derivatives.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold-standard "shake-flask" method measures thermodynamic equilibrium solubility, providing a definitive value that is independent of kinetic factors.[8][9]

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of varying pH values (e.g., pH 2.0, 5.0, 7.4, 9.0) to construct a pH-solubility profile. The use of biorelevant buffers like FaSSIF (Fasted State Simulated Intestinal Fluid) can provide more predictive data for oral absorption.[9]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when successive measurements of the solute concentration are constant.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality and Trustworthiness: This protocol's trustworthiness lies in its direct measurement of the thermodynamic equilibrium. By ensuring an excess of solid is present and allowing sufficient time for equilibration, we eliminate kinetic artifacts like supersaturation, which can plague higher-throughput methods. The multi-pH approach is crucial for ionizable compounds, revealing the pH at which solubility is maximized or minimized.

Data Visualization: Solubility Workflow and Data Table

The experimental workflow is a self-validating system designed to ensure equilibrium is achieved.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess This compound C Combine solid and buffer in vials A->C B Prepare buffer solutions (e.g., pH 2.0, 7.4, 9.0) B->C D Agitate at constant temp (e.g., 25°C) for 24-72h C->D E Centrifuge vials to pellet undissolved solid D->E F Extract clear supernatant E->F G Analyze concentration (HPLC-UV or LC-MS) F->G H pH-Solubility Profile G->H Compile Data G cluster_acid Acidic pKa cluster_base Basic pKa A Dissolve compound in water/co-solvent system B Titrate with standardized base (KOH) A->B D Titrate with standardized acid (HCl) A->D C Record pH vs. Volume B->C F Plot titration curves (pH vs. Volume) C->F E Record pH vs. Volume D->E E->F G Calculate pKa from inflection points F->G H H G->H Reported pKa Value(s)

Caption: Workflow for pKa Determination via Potentiometric Titration.

Table for Reporting pKa Data:

pKa Type Value Method Temperature (°C) Co-solvent
Acidic [Experimental Value] Potentiometric 25 20% MeOH

| Basic | [Experimental Value] | Potentiometric | 25 | 20% MeOH |

Section 3: Lipophilicity (LogP/LogD) – A Measure of Membrane Permeability

Expert Insight: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicity. It is measured as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH for ionizable molecules. For drug development, LogD at pH 7.4 is the most relevant parameter.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

This classic method remains the benchmark for lipophilicity determination due to its directness and accuracy. [8][9] Methodology:

  • System Preparation: Prepare a biphasic system of n-octanol and aqueous phosphate buffer at pH 7.4. The two phases must be mutually saturated by shaking them together for 24 hours before the experiment.

  • Compound Addition: Add a known amount of the compound, dissolved in the aqueous phase, to a separation funnel containing the biphasic system.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the layers to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous phase and the n-octanol phase using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Causality and Trustworthiness: The protocol's validity is ensured by using mutually saturated phases, which prevents volume changes during the experiment. Accurate quantification in both phases provides a direct measure of the partitioning equilibrium. It is a labor-intensive but highly reliable method against which high-throughput chromatographic methods are often calibrated. [10] Table for Reporting Lipophilicity Data:

Parameter pH Value Method Temperature (°C)
LogD 7.4 [Experimental Value] Shake-Flask 25

| LogP | N/A | [Calculated/Measured] | Shake-Flask | 25 |

Section 4: Spectroscopic and Thermal Analysis

Expert Insight: While solubility, pKa, and LogD describe the compound's behavior in solution, spectroscopic and thermal analyses confirm its identity, purity, and solid-state form. This is crucial for quality control and understanding manufacturing variables.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. For this compound, one would expect to see signals in the aromatic region for the two pyridine protons and a downfield, exchangeable signal for the N-H proton of the pyrimidinone ring. The number and splitting patterns of these signals confirm the substitution pattern. [11]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition (C₇H₃Cl₂N₃O). The isotopic pattern from the two chlorine atoms (a characteristic M, M+2, M+4 pattern) serves as an unmistakable signature. [11]* Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. Expected peaks would include C=O stretching for the amide carbonyl, N-H stretching, and C-Cl stretching vibrations. [11]

Thermal and Solid-State Analysis
  • Melting Point (MP): A sharp melting point is a primary indicator of purity. It is determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides both the melting point and the enthalpy of fusion.

  • Differential Scanning Calorimetry (DSC): DSC is used to detect phase transitions, such as melting, and can identify different polymorphic forms, which may have different solubilities and stabilities.

  • X-Ray Powder Diffraction (XRPD): XRPD provides a structural fingerprint of the crystalline solid. It is the definitive technique for identifying and distinguishing between different polymorphs, which is critical as polymorphs are considered different active pharmaceutical ingredients by regulatory agencies.

Table for Reporting Characterization Data:

Technique Parameter Expected/Observed Result
¹H NMR Chemical Shifts (ppm) [Aromatic signals, NH signal]
HRMS m/z [M+H]⁺ [Calculated and Found Mass]
Melting Point Range (°C) [Experimental Value]

| XRPD | 2θ Peaks | [List of characteristic peaks] |

Conclusion: A Framework for Informed Drug Discovery

This compound is a valuable scaffold for the synthesis of novel therapeutic agents. This guide establishes a comprehensive framework for its physicochemical characterization. While specific experimental values for this compound are not widely published, the authoritative protocols and rationale presented here provide the necessary tools for any researcher to generate high-quality, reliable data. By systematically determining and understanding the solubility, pKa, lipophilicity, and solid-state properties, drug development professionals can make informed decisions, mitigate risks, and accelerate the journey from a promising molecular intermediate to a life-changing therapeutic.

References

  • ChemWhat. This compound CAS#: 918898-11-0. Available from: [Link]

  • Avdeef, A., & Testa, B. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. European Journal of Pharmaceutical Sciences, 17(4-5), 29-45. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology, 2(3), 88-95. Available from: [Link]

  • Royal Society of Chemistry. (2023). Physicochemical Properties. In Drug Discovery (Chapter 1). Available from: [Link]

  • Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(19), 11433–11444. Available from: [Link]

  • Pacific BioLabs. Physicochemical Properties. Available from: [Link]

  • Van den Bergh, T., et al. (2020). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 25(23), 5768. Available from: [Link]

  • Sarveswari, S., & Vijayakumar, V. (2014). An efficient synthesis of some novel 5,7-diarylpyrido[4,3-d]pyrimidines. European Chemical Bulletin, 3(7), 624-626. Available from: [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18, 696. Available from: [Link]

  • Vaskevych, R. I., et al. (2018). Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry, 16(2), 29-36. Available from: [Link]

  • PubChem. Pyrido(4,3-d)pyrimidin-4(3H)-one. Available from: [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1988-2003. Available from: [Link]

  • Jang, M. Y., et al. (2007). Regioselective Cross-Coupling Reactions and Nucleophilic Aromatic Substitutions on a 5,7-Dichloropyrido[4,3-d]pyrimidine Scaffold. The Journal of Organic Chemistry, 72(9), 3304-3312. Available from: [Link]

  • PubChem. Pyrido(4,3-d)pyrimidine. Available from: [Link]

  • Bavetsias, V., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry, 59(4), 1388-1409. Available from: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1160-1171. Available from: [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18(6), 696. Available from: [Link]

Sources

An In-depth Technical Guide to 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one: A Pivotal Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, structure, synthesis, and its critical role as a versatile scaffold in the creation of novel therapeutics, particularly kinase inhibitors.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 918898-11-0[1]

  • Molecular Formula: C₇H₃Cl₂N₃O[1]

  • Molecular Weight: 216.03 g/mol

Table 1: Physicochemical Properties

PropertyValue
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF
Melting Point >300 °C

Chemical Structure and Rationale for its Significance

The structure of this compound is a fused bicyclic system comprising a pyridine and a pyrimidine ring.

Figure 1: Chemical Structure of this compound

G start 4-Amino-2,6-dichloronicotinic acid intermediate Cyclization with Formamide start->intermediate Heat product This compound intermediate->product

Caption: A generalized synthetic scheme for the target compound.

Experimental Protocol: A Representative Synthesis

While specific reaction conditions may be optimized, a general procedure involves the cyclization of 4-amino-2,6-dichloronicotinic acid with a suitable one-carbon source, such as formamide or triethyl orthoformate, at elevated temperatures.

Step 1: Reaction Setup

  • To a solution of 4-amino-2,6-dichloronicotinic acid in a high-boiling point solvent (e.g., diphenyl ether), add an excess of formamide.

  • The causality behind using a high-boiling solvent is to ensure the reaction temperature can be reached to facilitate the intramolecular cyclization and dehydration steps.

Step 2: Cyclization

  • Heat the reaction mixture to reflux (typically >200 °C) for several hours.

  • The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane or ether) to remove the high-boiling solvent, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound as a solid.

Reactivity and Application in Drug Discovery

The two chlorine atoms on the pyridopyrimidine scaffold exhibit differential reactivity, which is a key feature exploited in the synthesis of complex molecules. The chlorine at the 5-position is generally more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at the 7-position. This regioselectivity allows for a stepwise and controlled introduction of different substituents.

Figure 3: Regioselective Functionalization Workflow

G start This compound step1 Selective reaction at C5 (e.g., Suzuki, Buchwald-Hartwig, SNAr) start->step1 intermediate 5-Substituted-7-chloropyrido[4,3-d]pyrimidin-4(3H)-one step1->intermediate step2 Reaction at C7 (e.g., Suzuki, Buchwald-Hartwig, SNAr) intermediate->step2 product 5,7-Disubstituted-pyrido[4,3-d]pyrimidin-4(3H)-one step2->product

Caption: Stepwise functionalization of the dichlorinated scaffold.

This differential reactivity is crucial for building libraries of compounds for structure-activity relationship (SAR) studies. For instance, a diverse set of aryl or heteroaryl groups can be introduced at the C5 position via a Suzuki coupling, followed by the introduction of various amines at the C7 position through a Buchwald-Hartwig amination.

Applications in Kinase Inhibitor Development:

The pyrido[4,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atoms in the pyridopyrimidine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

By strategically modifying the 5 and 7 positions of the this compound scaffold, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors to target specific kinases implicated in disease.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is confirmed through various spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine ring, and a broad singlet for the N-H proton of the pyrimidinone ring. The exact chemical shifts are dependent on the solvent used.
¹³C NMR Signals corresponding to the carbon atoms of the fused ring system. The carbons attached to chlorine atoms will appear at characteristic chemical shifts.
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

While specific spectral data is available from commercial suppliers, detailed interpretation and peak assignments are typically found within peer-reviewed scientific literature detailing its synthesis and use. [2]

Conclusion

This compound is a cornerstone intermediate for the synthesis of a wide array of biologically active molecules. Its straightforward synthesis and, most importantly, the differential reactivity of its two chlorine atoms, provide a robust platform for the generation of diverse chemical libraries. For researchers and professionals in drug discovery, a thorough understanding of the chemistry and reactivity of this scaffold is paramount for the design and development of next-generation therapeutics, particularly in the highly competitive field of kinase inhibitor research.

References

  • ChemWhat. (n.d.). This compound CAS#: 918898-11-0. Retrieved from [Link]

  • Irwin, W. J., & Wibberley, D. G. (1968). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1745-1749. Retrieved from [Link]

  • MDPI. (2022). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 27(15), 4933. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2. PubChem. Retrieved from [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d] pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 659-681. Retrieved from [Link]

  • Zhang, T., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors. Journal of Medicinal Chemistry, 66(22), 15336-15353. Retrieved from [Link]

Sources

Spectroscopic Analysis of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various bioactive molecules.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, drawing upon established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. While experimental spectra for this specific molecule are not publicly available, this guide will leverage data from closely related analogs and predictive models to offer a robust analytical framework for researchers.

Introduction: The Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a recurring motif in a multitude of compounds with diverse pharmacological activities, including kinase inhibition and anticancer properties.[2][3] The specific substitution pattern of this compound, featuring two chlorine atoms on the pyridine ring and a keto-enol tautomerism possibility in the pyrimidinone ring, imparts unique chemical reactivity and spectroscopic features.

The structural framework of this compound is presented below:

G N1 N C8a C N1->C8a C2 C C2->N1 H2 H C2->H2 N3 N N3->C2 H_N3 H N3->H_N3 C4 C C4->N3 O4 O C4->O4 C4a C C4a->C4 C5 C C4a->C5 C6 C C5->C6 Cl5 Cl C5->Cl5 C7 C C6->C7 H6 H C6->H6 C7->C8a Cl7 Cl C7->Cl7 N8 N C8a->N8 N8->C4a

Caption: Chemical structure of this compound.

Predicted and Expected Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, this section outlines the anticipated spectroscopic characteristics based on established chemical principles and data from analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, reflecting the small number of protons in the molecule. The anticipated chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms within the heterocyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityRationale
H (on C2)8.0 - 8.5SingletLocated on the pyrimidine ring, deshielded by adjacent nitrogen atoms.
H (on C8)8.5 - 9.0SingletLocated on the pyridine ring, deshielded by the fused pyrimidinone ring and adjacent nitrogen.
NH (on N3)12.0 - 14.0Broad SingletLabile proton, its chemical shift can be highly dependent on solvent and concentration.

Note: These are estimated values. The actual spectrum should be acquired in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, O, Cl) and the aromaticity of the ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Rationale
C2145 - 155Part of the pyrimidine ring, adjacent to two nitrogen atoms.
C4160 - 170Carbonyl carbon, significantly deshielded by the adjacent oxygen atom.
C4a115 - 125Bridgehead carbon.
C5150 - 160Attached to a chlorine atom, deshielded.
C7155 - 165Attached to a chlorine atom, deshielded.
C8140 - 150Part of the pyridine ring.
C8a150 - 160Bridgehead carbon, adjacent to a nitrogen atom.
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₃Cl₂N₃O), the expected mass spectral data is as follows:

  • Molecular Weight: 215.02 g/mol

  • Exact Mass: 214.9653 g/mol

  • Isotopic Pattern: A characteristic isotopic pattern for a molecule containing two chlorine atoms will be observed. The M, M+2, and M+4 peaks will have a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.

Table 3: Predicted Mass Spectrometry Adducts

AdductPredicted m/z
[M+H]⁺215.9726
[M+Na]⁺237.9545
[M-H]⁻213.9580

Data predicted by computational tools and available on PubChem.[4]

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups within the molecule.

Table 4: Expected Infrared Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium, Broad
C=O Stretch (Amide)1650 - 1700Strong
C=N Stretch1550 - 1650Medium to Strong
C-Cl Stretch600 - 800Strong

Experimental Protocols

While specific experimental data for the target molecule is not available, the following are general, field-proven protocols for the acquisition of spectroscopic data for this class of compounds.

NMR Spectroscopy Workflow

G cluster_0 NMR Sample Preparation and Analysis A Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). B Add a small amount of TMS as an internal standard. A->B C Transfer the solution to a 5 mm NMR tube. B->C D Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. C->D E Process the data (Fourier transform, phase correction, baseline correction). D->E F Analyze the spectra for chemical shifts, coupling constants, and integration. E->F

Caption: A generalized workflow for NMR sample preparation and analysis.

Causality in Experimental Choices:

  • Solvent Selection (DMSO-d₆): Many nitrogen-containing heterocyclic compounds exhibit good solubility in DMSO-d₆. Furthermore, the labile N-H proton is often clearly observable in this solvent.

  • Spectrometer Frequency (≥400 MHz): A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment, especially in complex molecules.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

G cluster_0 ESI-MS Analysis A Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). B Infuse the sample solution into the ESI source of the mass spectrometer. A->B C Acquire data in both positive and negative ion modes. B->C D Analyze the resulting mass spectrum for the molecular ion peak and isotopic pattern. C->D

Caption: A standard protocol for acquiring ESI mass spectra.

Self-Validating System:

  • Positive and Negative Ion Modes: Running the analysis in both modes increases the likelihood of observing a clear molecular ion, as different compounds have different ionization efficiencies. The observation of the predicted adducts in both modes would provide strong validation of the molecular weight.

  • Isotopic Pattern Analysis: The characteristic 9:6:1 ratio for the M, M+2, and M+4 peaks serves as an internal validation for the presence of two chlorine atoms.[4]

Conclusion and Future Directions

This technical guide has outlined the expected spectroscopic characteristics of this compound based on theoretical predictions and data from analogous compounds. While the absence of publicly available experimental data is a current limitation, the information presented here provides a solid foundation for researchers working with this important synthetic intermediate. It is anticipated that as this compound is utilized in more synthetic campaigns, its full experimental spectroscopic characterization will become available in the scientific literature, likely within the supplementary information of publications detailing its use. Future work should focus on the experimental validation of these predicted data points to provide a definitive analytical reference for the scientific community.

References

  • ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient synthesis of some novel 5,7-diarylpyrido[4,3-d]pyrimidines. Retrieved from [Link]

Sources

Solubility of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of successful drug development and process chemistry. Poor solubility can impede formulation, bioavailability, and the reliability of in-vitro testing results.[1][2] This guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the scarcity of public domain data, this document focuses on a predictive analysis based on molecular structure and provides a rigorous, field-proven experimental protocol for researchers to determine its solubility profile accurately.

Introduction: The Critical Role of Solubility

This compound belongs to the pyridopyrimidine class of fused heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, appearing in molecules developed as kinase inhibitors and other targeted therapeutics.[3][4] The successful progression of such a compound from a laboratory curiosity to a viable clinical candidate or scalable intermediate is fundamentally dependent on its physicochemical properties, chief among them being solubility.

Solubility dictates the choice of solvents for synthesis, purification, and formulation. In early-stage discovery, it directly impacts the concentration of a compound in biological assays, where low solubility can lead to underestimated potency or misleading results.[1][2] For drug development professionals, a thorough understanding of a compound's solubility in various organic and aqueous systems is non-negotiable for creating effective delivery systems and ensuring predictable pharmacokinetics. This guide serves as a foundational resource for scientists working with this compound, enabling a proactive, theory-driven approach to its handling and application.

Physicochemical Profile and Structural Analysis

To predict the solubility of this compound, we must first dissect its molecular architecture.

Known Properties:

  • Molecular Formula: C₇H₃Cl₂N₃O[5]

  • Molecular Weight: 216.02 g/mol [5]

  • CAS Number: 918898-11-0[5]

Caption: Figure 1: Key Structural Features Influencing Solubility

Causality Behind Structural Features:

  • Lactam Moiety: The cyclic amide (lactam) in the pyrimidinone ring is the dominant polar feature. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This dual capability is the primary driver for its interaction with polar solvents.

  • Fused Aromatic System: The planar, rigid nature of the fused pyrido-pyrimidine rings suggests that the molecule packs efficiently into a crystal lattice. A high crystal lattice energy, which must be overcome by solvent-solute interactions, is often a key barrier to solubility.

  • Dichloro-Substitution: The two chlorine atoms are strongly electron-withdrawing, which modulates the electron density of the aromatic system. While C-Cl bonds have a dipole moment, the overall effect on polarity is less significant than the lactam. Their main contribution is to the molecule's hydrophobicity and molecular weight.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a lone-pair-donating hydrogen bond acceptor, further contributing to the molecule's overall polarity and ability to interact with protic solvents.

Predicted Solubility Profile in Organic Solvents

Based on the "like dissolves like" principle, we can forecast the solubility behavior of this compound across common organic solvent classes.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Aprotic DMSO, DMF, DMAc, NMPHigh These solvents are excellent hydrogen bond acceptors and are highly polar. They can effectively solvate the lactam group, disrupting the crystal lattice. DMSO is often the solvent of choice for initial stock solutions of such compounds.
Polar Protic Methanol, EthanolModerate to Low Alcohols can act as both H-bond donors and acceptors. While they can interact with the molecule, their self-association competes with solute solvation. Solubility is expected to decrease with increasing alkyl chain length (e.g., higher in methanol than in isopropanol).
Ethers THF, 1,4-DioxaneLow to Sparingly Soluble These solvents are moderate hydrogen bond acceptors but lack the high polarity of DMSO or DMF. They may not provide sufficient energy to overcome the crystal lattice forces.
Chlorinated Dichloromethane (DCM), ChloroformLow to Sparingly Soluble While these solvents can have dipole-dipole interactions, they are poor hydrogen bonders. Their ability to dissolve a polar, crystalline solid like this is limited.
Non-Polar Hexanes, TolueneInsoluble There is a significant mismatch in polarity. These solvents cannot form hydrogen bonds and have only weak van der Waals forces, which are insufficient to overcome the strong intermolecular forces within the compound's crystal structure.

This predictive table should be used as a starting point for solvent screening. The definitive profile must be established through empirical measurement.

Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the universally accepted gold standard for determining thermodynamic equilibrium solubility.[6] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a self-validating system designed for accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC-grade or equivalent)

  • Analytical balance

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • Calibrated HPLC-UV or LC-MS/MS system for quantification

Figure 2: Experimental Workflow for Shake-Flask Solubility cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis A 1. Weigh Excess Solid (e.g., 2-5 mg) into vial B 2. Add Solvent (e.g., 1 mL) A->B D 4. Seal & Agitate (e.g., 100 rpm, 25°C) B->D C 3. Prepare Standards (Calibration Curve) I 9. Analyze by HPLC (Quantify concentration) C->I Calibrate E 5. Incubate for 24-48h (Ensure Equilibrium) D->E F 6. Centrifuge/Settle (Separate solid) E->F G 7. Filter Supernatant (0.22 µm syringe filter) F->G H 8. Dilute Sample (Into mobile phase) G->H H->I

Caption: Figure 2: Experimental Workflow for Shake-Flask Solubility

Step-by-Step Methodology:

  • Preparation of Calibration Standards:

    • Accurately prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

    • Perform serial dilutions from this stock solution using the mobile phase of your analytical method to create a series of at least five standards spanning the expected concentration range.

    • Causality: A precise calibration curve is essential for accurately converting the analytical signal (e.g., peak area from HPLC) into a concentration.

  • Sample Preparation:

    • Weigh an excess amount of solid this compound (e.g., 2-5 mg) into at least three separate glass vials. Running in triplicate is critical for statistical validity.

    • Causality: Using an excess of solid ensures that the resulting solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.

    • Accurately add a specific volume of the test solvent (e.g., 1.0 mL) to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 1 °C).

    • Agitate the samples at a moderate speed (e.g., 100-150 rpm) for at least 24 hours. For highly crystalline compounds, 48 or even 72 hours may be necessary to ensure true thermodynamic equilibrium is reached.[1][6]

    • Causality: Continuous agitation maximizes the surface area for dissolution, while the extended incubation time ensures the dissolution rate equals the precipitation rate, defining thermodynamic equilibrium.

  • Sampling and Analysis:

    • Remove the vials from the shaker and allow the undissolved solid to settle for 30 minutes. Centrifugation can be used to expedite this process.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration is a critical step to remove all microscopic, undissolved particles, which would otherwise lead to an overestimation of solubility.

    • Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of your calibration curve.

    • Analyze the calibration standards and the diluted samples by a validated HPLC-UV or LC-MS method.

  • Data Calculation:

    • Generate a linear regression from the calibration standards (Peak Area vs. Concentration).

    • Use the equation of the line to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility of the compound in the test solvent, typically expressed in mg/mL or µg/mL.

Conclusion

While public data on the solubility of this compound is limited, a detailed analysis of its molecular structure provides a strong predictive framework for its behavior in organic solvents. The compound is anticipated to be most soluble in polar aprotic solvents like DMSO and DMF, with diminishing solubility in alcohols and poor solubility in non-polar media. This guide provides the theoretical foundation and, more importantly, a robust, step-by-step experimental protocol to empower researchers to generate high-quality, reliable solubility data. Such empirical data is indispensable for advancing the study and application of this promising chemical entity in research and development.

References

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Avdeef, A., & Tsinman, O. (2006). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

  • Bavetsias, V., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Szczepankiewicz, B. G., et al. (2006). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Koralla, S., & Choppala, A. D. (2025). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. [Link]

  • Kumar, A., Bhagat, K. K., Singh, A. K., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]

Sources

Tautomeric Landscape of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridopyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The tautomeric state of these molecules is a critical determinant of their physicochemical properties, target engagement, and ultimately, their therapeutic efficacy. This guide provides an in-depth technical exploration of the tautomerism of 5,7-dichloropyrido[4,3-d]pyrimidin-4(3H)-one, a key intermediate and pharmacophore in drug development. We will delve into the structural possibilities, the analytical techniques for their elucidation, and the profound implications of tautomeric preference on molecular interactions and drug design strategies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical phenomenon.

The Dynamic Nature of Pyridopyrimidinones: An Introduction to Tautomerism

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. This dynamic equilibrium can significantly influence a molecule's hydrogen bonding capacity, lipophilicity, and shape, all of which are fundamental to its interaction with biological targets. For N-heterocyclic compounds like this compound, the lactam-lactim tautomerism is of primary importance. The position of the proton can determine whether the molecule presents as a hydrogen bond donor or acceptor at specific positions, a seemingly subtle change with profound consequences for molecular recognition.

The pyrido[4,3-d]pyrimidine core is found in a variety of kinase inhibitors and other therapeutic agents. The biological activity of these compounds is often exquisitely sensitive to their tautomeric form, as different tautomers can exhibit vastly different binding affinities for their target proteins. Therefore, a thorough understanding and characterization of the tautomeric landscape are not merely academic exercises but essential components of rational drug design.

Unveiling the Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound involves the migration of a proton between a nitrogen atom and the exocyclic oxygen atom. This gives rise to two principal tautomers: the lactam (keto) form and the lactim (enol) form.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesize Compound purification Purify Compound synthesis->purification dissolve Dissolve in Solvent purification->dissolve evaporate Slow Evaporation dissolve->evaporate cool Slow Cooling dissolve->cool mount Mount Crystal evaporate->mount cool->mount diffract Collect Diffraction Data mount->diffract solve Solve Structure diffract->solve refine Refine Structure solve->refine validate Validate Structure refine->validate

The Pyridopyrimidine Scaffold: A Bioisostere of Purines with Profound Therapeutic Impact

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of the Pyridopyrimidine Core

This guide provides a comprehensive exploration of the pyridopyrimidine scaffold, a cornerstone in modern medicinal chemistry. We will journey from its initial discovery to the sophisticated synthetic strategies employed today, offering researchers and drug development professionals a detailed understanding of this vital heterocyclic system. Our focus is not merely on procedural steps but on the underlying chemical logic and the evolution of methodologies that have cemented the pyridopyrimidine core as a privileged structure in pharmacology.

Pyridopyrimidines are fused heterocyclic compounds consisting of a pyridine ring fused to a pyrimidine ring.[1] This fusion can occur in four distinct isomeric forms—pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]pyrimidines—depending on the nitrogen atom's position in the pyridine ring and the fusion points.[2] Their significance in medicinal chemistry stems from their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets.[1]

This structural mimicry has led to the development of pyridopyrimidine derivatives that function as potent inhibitors of key enzymes involved in cellular signaling and proliferation. They are particularly prominent as kinase inhibitors, targeting enzymes like cyclin-dependent kinases (CDKs), phosphatidylinositol-3-kinase (PI3K), and mTOR.[2][3] Furthermore, their ability to inhibit dihydrofolate reductase (DHFR) disrupts DNA synthesis, providing a powerful mechanism for anticancer therapies.[2] The versatility of this scaffold has resulted in a broad spectrum of documented biological activities, including anticancer, antiviral, analgesic, and anti-inflammatory properties.[4][5]

The diagram below illustrates the relationship between the core pyridopyrimidine scaffold, its primary biological targets, and the resulting therapeutic applications that have emerged from decades of research.

Pyridopyrimidine_Biological_Targets Scaffold Pyridopyrimidine Core (Purine Bioisostere) Target_Kinase Kinase Inhibition (e.g., PI3K, mTOR, PIM-1, CDKs) Scaffold->Target_Kinase Mimics ATP Target_DHFR DHFR Inhibition Scaffold->Target_DHFR Mimics Folic Acid Target_Other Other Receptors (e.g., PAC1) Scaffold->Target_Other App_Cancer Anticancer Therapy (Cell Cycle Arrest, Apoptosis) Target_Kinase->App_Cancer App_Inflammation Anti-inflammatory Target_Kinase->App_Inflammation Target_DHFR->App_Cancer App_Infection Antiviral / Antibacterial Target_DHFR->App_Infection App_Pain Analgesic (Neuropathic Pain) Target_Other->App_Pain

Caption: Biological targets and therapeutic applications of the pyridopyrimidine scaffold.

Foundational Synthetic Strategies: Constructing the Bicyclic Engine

The history of pyridopyrimidine synthesis is a story of strategic chemical bond formation. Methodologies have evolved from classical condensation reactions to highly efficient multicomponent and catalyzed processes. The core challenge lies in the controlled construction of the fused bicyclic system. Broadly, these strategies can be categorized by the starting scaffold: building upon a pre-formed pyridine or a pre-formed pyrimidine.

Strategy I: Pyrimidine Ring Annulation onto a Pyridine Precursor

This is arguably the most prevalent and versatile approach. The strategy hinges on a suitably substituted pyridine, typically a 2-aminopyridine bearing a carbonyl, nitrile, or carboxamide group at the 3-position. This ortho-amino functionality serves as the nucleophilic anchor for cyclization.

Causality and Mechanism: The logic involves an intramolecular cyclization driven by the reaction between the 2-amino group and an electrophilic species, either incorporated into the pyridine precursor or added as a separate reagent.

A common and illustrative pathway starts with a 2-amino-3-cyanopyridine derivative. The cyano group can be hydrolyzed to a carboxamide, which then readily cyclizes with a one-carbon electrophile like formamide or triethyl orthoformate. The process involves an initial nucleophilic attack by the amino group, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

The following diagram illustrates this fundamental cyclization mechanism.

Pyridine_Annulation_Mechanism Start 2-Aminonicotinamide Precursor Reagent + 1C Electrophile (e.g., Formamide, HC(OEt)3) Intermediate Acyclic Intermediate Start->Intermediate Condensation Cyclized Tetrahydropyridopyrimidinone Intermediate->Cyclized Intramolecular Cyclization Product Aromatic Pyrido[2,3-d]pyrimidin-4-one Cyclized->Product Dehydration/ Aromatization

Caption: General mechanism for pyrimidine ring formation from a pyridine precursor.

Field-Proven Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Core

This protocol is adapted from a recently developed methodology for synthesizing novel PIM-1 kinase inhibitors, demonstrating a robust and high-yielding approach.[5]

Part A: Synthesis of the 2-Amino-1,6-dihydropyridine-3-carboxamide Precursor (2)

  • Reactants: Combine 2-cyano-N-cyclohexyl acrylamide (1) (0.01 mol) and cyanoacetamide (0.01 mol) in a round-bottom flask.

  • Solvent & Catalyst: Add absolute ethanol (25 mL) and a catalytic amount of piperidine (5 drops).

  • Reaction: Heat the mixture under reflux for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The solid product will precipitate.

  • Isolation: Filter the solid, wash with 95% ethanol, and dry to yield the precursor 2 . (Reported Yield: 91%).[5]

Part B: Cyclization to form the Pyrido[2,3-d]pyrimidine Scaffold (9)

  • Reactants: Place the synthesized precursor 2 (0.01 mol) in formamide (25 mL).

  • Reaction: Heat the mixture under reflux for 4 hours (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: The resulting precipitate is filtered, dried, and can be recrystallized from ethanol to yield the final product 9 . (Reported Yield: 45%).[5]

StepReagentsConditionsYieldReference
A 2-cyano-N-cyclohexyl acrylamide, cyanoacetamide, piperidineEthanol, Reflux, 18h91%[5]
B Precursor from Step A, formamideReflux, 4h45%[5]
Strategy II: Pyridine Ring Construction onto a Pyrimidine Precursor

An alternative and equally powerful strategy begins with a substituted pyrimidine, typically an aminopyrimidine like 6-aminouracil. The pyridine ring is then constructed by reacting it with a 1,3-dielectrophilic three-carbon component or through a Michael addition followed by cyclization.

Application in Drug Synthesis: The Case of Vistusertib

The synthesis of Vistusertib, a dual mTOR inhibitor, provides an excellent industrial-scale example of this strategy.[2] The key step is the heteroannulation of an enaminone with 6-aminouracil.

  • Enaminone Formation: 3-acetylbenzoic acid is converted to its methyl ester and then treated with dimethylformamide dimethylacetal (DMF-DMA) to furnish the reactive enaminone intermediate.[2]

  • Heteroannulation: The enaminone undergoes a condensation and cyclization reaction with 6-aminouracil in acidic conditions to build the pyridopyrimidine core.[2]

  • Functionalization: The resulting dione is chlorinated using phosphorus oxychloride (POCl₃) to produce a reactive dichloropyridopyrimidine intermediate, primed for subsequent substitution reactions to complete the synthesis of Vistusertib.[2]

The workflow for this industrial synthesis is depicted below.

Vistusertib_Synthesis_Workflow Start 3-Acetylbenzoic Acid Ester Methyl Ester Formation Start->Ester Enaminone Enaminone Synthesis (with DMF-DMA) Ester->Enaminone Annulation Heteroannulation (Acidic Conditions) Enaminone->Annulation Uracil 6-Aminouracil Uracil->Annulation Core Pyrido[2,3-d]pyrimidine Dione Core Annulation->Core Chlorination Chlorination (POCl3) Core->Chlorination Dichloro 2,4-Dichloropyridopyrimidine Intermediate Chlorination->Dichloro Final Substitution Reactions & Final Product (Vistusertib) Dichloro->Final

Caption: Synthetic workflow for the core of the drug Vistusertib.

Modern Advances: Catalysis and Efficiency

While classical methods remain foundational, the field has advanced toward greater efficiency, atom economy, and molecular diversity.

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction times and improve yields for [3+3] cycloaddition reactions, providing faster access to fluoroalkyl-substituted pyridopyrimidines.[6]

  • Multicomponent Reactions (MCRs): Three-component reactions, which construct the pyridopyrimidine skeleton in a single step from simple precursors, represent a highly efficient synthetic route.[4] These reactions enhance operational simplicity and allow for the rapid generation of diverse compound libraries.

  • Palladium-Catalyzed Cross-Coupling: For late-stage functionalization, palladium-catalyzed reactions are indispensable. In the synthesis of the mTOR inhibitor AZD8055, a crucial C-C bond is formed by reacting a chlorinated pyrido[2,3-d]pyrimidine intermediate with a boronic ester via palladium coupling, showcasing the power of this method to install complex fragments onto the core.[2]

Conclusion: An Enduring Scaffold for Future Discovery

The history of pyridopyrimidine synthesis is a testament to the ingenuity of organic chemists. From early condensation methods to modern catalytic and multicomponent strategies, the ability to construct and modify this privileged scaffold has been central to its success. Its structural similarity to purines provides a biological passport to interact with some of the most critical cellular machinery, particularly protein kinases. As a result, pyridopyrimidines are at the heart of numerous approved and investigational drugs for treating cancer and other diseases.[1][2] The ongoing refinement of synthetic methodologies ensures that the pyridopyrimidine core will remain a fertile ground for the discovery of next-generation therapeutics.

References

  • Boutin, J. A., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(17), 5349. [Link]

  • Routier, S., et al. (2014). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 57(3), 899-912. [Link]

  • Koralla, S., & Choppala, A. D. (2025). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology, 18(4), 1725-0. [Link]

  • Guedes, G. G., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti-Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. Molecules, 24(7), 1399. [Link]

  • Various Authors. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-10. [Link]

  • Bollu, V. R., & Allaka, T. R. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 143. [Link]

  • Waly, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 12345-12363. [Link]

  • El-Gazzar, A. R. B. A., et al. (2014). A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 10-18. [Link]

Sources

The Pyrido[4,3-d]pyrimidine Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Heterocycle

The pyrido[4,3-d]pyrimidine core, a fused heterocyclic system comprising a pyridine and a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a multitude of biological targets. This inherent structural versatility has propelled the development of numerous derivatives with a broad spectrum of pharmacological activities, positioning the pyrido[4,3-d]pyrimidine moiety as a cornerstone in the design of novel therapeutics.[1][2] This guide delves into the significant biological potential of this scaffold, exploring its diverse applications, underlying mechanisms of action, and the synthetic strategies that unlock its therapeutic promise.

The Chemical Foundation: Synthesis of the Pyrido[4,3-d]pyrimidine Core

The accessibility of a chemical scaffold is paramount to its exploration in drug discovery. Fortunately, a variety of synthetic routes to the pyrido[4,3-d]pyrimidine core have been established, often employing multi-component reactions that allow for the efficient generation of diverse compound libraries.[3][4] A common and effective strategy involves the cyclization of appropriately substituted pyridine precursors.

Experimental Protocol: A General Synthesis of the Pyrido[4,3-d]pyrimidine Scaffold

This protocol outlines a representative synthesis starting from 4-amino-2-chloronicotinonitrile, a versatile building block.[5]

Step 1: Formation of the N-Acyl Intermediate

  • To a solution of 4-amino-2-chloronicotinonitrile (1.0 eq) in an appropriate solvent such as N,N-dimethylformamide (DMF), add a suitable acylating agent (e.g., an acid chloride or anhydride, 1.1 eq).

  • The reaction is typically carried out in the presence of a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) to neutralize the acid generated.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-acyl intermediate.

Step 2: Intramolecular Cyclization to the Pyrido[4,3-d]pyrimidine Core

  • The crude N-acyl intermediate is dissolved in a high-boiling point solvent such as diphenyl ether.

  • The solution is heated to a high temperature (typically 200-250 °C) to induce intramolecular cyclization.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the precipitated product is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Oncological Applications: Targeting the Engines of Cancer

The pyrido[4,3-d]pyrimidine scaffold has demonstrated remarkable potential in the development of anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.[6][7]

Kinase Inhibition: A Dominant Anti-Cancer Strategy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] The pyrido[4,3-d]pyrimidine core has proven to be an excellent template for the design of potent and selective kinase inhibitors.

One of the most significant recent advancements has been the development of pyrido[4,3-d]pyrimidine derivatives as inhibitors of Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), a protein that was long considered "undruggable".[9][10] Mutations in the KRAS gene are prevalent in numerous aggressive cancers.[11][12]

Mechanism of Action: Allosteric Inhibition of KRAS G12D

Certain pyrido[4,3-d]pyrimidine derivatives have been designed to target the mutant KRAS-G12D protein.[13] These compounds act as allosteric inhibitors, binding to a pocket (the switch-II pocket) distinct from the GTP/GDP binding site. This binding event locks the KRAS protein in an inactive state, preventing its interaction with downstream effector proteins and thereby inhibiting the pro-proliferative signaling cascade.[13]

KRAS_Inhibition cluster_0 Upstream Signaling cluster_1 KRAS Activation Cycle cluster_2 Downstream Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) SOS1 (GEF) SOS1 (GEF) Receptor Tyrosine Kinase (RTK)->SOS1 (GEF) KRAS-GDP (Inactive) KRAS-GDP (Inactive) KRAS-GTP (Active) KRAS-GTP (Active) KRAS-GDP (Inactive)->KRAS-GTP (Active) GAP GAP KRAS-GTP (Active)->GAP Promotes GTP hydrolysis RAF-MEK-ERK Pathway RAF-MEK-ERK Pathway KRAS-GTP (Active)->RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway KRAS-GTP (Active)->PI3K-AKT-mTOR Pathway SOS1 (GEF)->KRAS-GDP (Inactive) Promotes GTP binding GAP->KRAS-GDP (Inactive) Cell Proliferation Cell Proliferation RAF-MEK-ERK Pathway->Cell Proliferation PI3K-AKT-mTOR Pathway->Cell Proliferation Pyrido[4,3-d]pyrimidine Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor->KRAS-GTP (Active) Allosteric Inhibition

Caption: KRAS signaling pathway and the inhibitory action of pyrido[4,3-d]pyrimidine derivatives.

A recent study reported a novel pyrido[4,3-d]pyrimidine derivative, compound 10c , which exhibited selective anti-proliferative activity against Panc1 cells (KRAS-G12D mutated) with an IC50 of 1.40 μM.[13] Another compound, 10k , demonstrated potent enzymatic inhibition of KRAS-G12D with an IC50 of 0.009 μM.[12][13]

CompoundTargetCell LineAntiproliferative IC50 (µM)Enzymatic IC50 (µM)Reference
10c KRAS-G12DPanc11.40>10[13]
10k KRAS-G12D--0.009[12][13]
Other Anticancer Mechanisms

Beyond kinase inhibition, pyrido[4,3-d]pyrimidines have been investigated for other anticancer activities. For instance, some derivatives have shown the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.[14][15]

Antiviral Activity: A Broad-Spectrum Defense

The pyrido[4,3-d]pyrimidine scaffold has also been a fruitful source of antiviral agents, with activity reported against a range of viruses.[16][17]

Inhibition of SARS-CoV-2 Entry

In the context of the recent global health crisis, researchers have identified 7,8-dihydropyrido[4,3-d]pyrimidine derivatives as potent inhibitors of SARS-CoV-2 entry into host cells.[18] These compounds directly engage with the viral spike protein, preventing it from mediating the fusion of the viral and host cell membranes, a critical step in the infection process.

One promising compound from this class, Hit-1 , demonstrated submicromolar antiviral activity against various SARS-CoV-2 strains.[18] Further optimization led to the identification of compounds with improved potency and favorable pharmacokinetic profiles.

Activity Against Other Viruses

Derivatives of the related pyrido[2,3-d]pyrimidine scaffold have shown activity against Herpes Simplex Virus (HSV).[16][17] While the exact mechanism for all antiviral pyrido[4,3-d]pyrimidines is not fully elucidated, their ability to interfere with viral replication processes is a key area of ongoing research.

Antiviral_Workflow High-Throughput Screening High-Throughput Screening Identification of Hit Compounds Identification of Hit Compounds High-Throughput Screening->Identification of Hit Compounds Lead Optimization (SAR Studies) Lead Optimization (SAR Studies) Identification of Hit Compounds->Lead Optimization (SAR Studies) In Vitro Antiviral Assays In Vitro Antiviral Assays Lead Optimization (SAR Studies)->In Vitro Antiviral Assays Mechanism of Action Studies Mechanism of Action Studies In Vitro Antiviral Assays->Mechanism of Action Studies In Vivo Efficacy Studies In Vivo Efficacy Studies In Vitro Antiviral Assays->In Vivo Efficacy Studies Mechanism of Action Studies->Lead Optimization (SAR Studies) Preclinical Development Preclinical Development In Vivo Efficacy Studies->Preclinical Development

Caption: A generalized workflow for the discovery and development of antiviral agents.

Antifungal and Other Biological Activities

The therapeutic potential of the pyrido[4,3-d]pyrimidine scaffold extends beyond oncology and virology.

Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

Novel pyrido[4,3-d]pyrimidine derivatives have been designed and synthesized as inhibitors of sterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[19][20] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.

Several compounds in this class exhibited potent fungicidal activities against a range of pathogenic fungi, with some showing better efficacy than the commercial fungicide epoxiconazole.[19][20] For example, compounds 2l and 4f displayed half-maximal effective concentrations (EC50) of 0.191 µg/mL and 0.369 µg/mL, respectively, against Botrytis cinerea.[20]

CompoundTargetOrganismAntifungal EC50 (µg/mL)CYP51 IC50 (µg/mL)Reference
2l CYP51Botrytis cinerea0.1910.219[20]
4f CYP51Botrytis cinerea0.3690.422[20]
Epoxiconazole CYP51Botrytis cinerea0.6700.802[20]
Central Nervous System (CNS) Activity

The broader class of pyrimidine derivatives has been explored for its potential to act on the central nervous system, with some compounds exhibiting anticonvulsant and antidepressant properties.[21] While this is a less explored area for the specific pyrido[4,3-d]pyrimidine isomer, the inherent ability of small heterocyclic molecules to cross the blood-brain barrier suggests that this could be a promising avenue for future research.

Future Perspectives and Conclusion

The pyrido[4,3-d]pyrimidine scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. The ongoing exploration of its chemical space, facilitated by advances in synthetic chemistry, is expected to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The versatility of this core structure, enabling the targeting of diverse biomolecules from kinases to viral proteins and fungal enzymes, underscores its importance in modern drug discovery. As our understanding of the molecular basis of diseases deepens, the rational design of new pyrido[4,3-d]pyrimidine derivatives will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

  • 4′:5, 6]pyrido[2, 3‐d]pyrimidines as New Antiviral Agents: Synthesis and Biological Activity. (URL: [Link])

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review - ResearchGate. (URL: [Link])

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI. (URL: [Link])

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. (URL: [Link])

  • Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors - ACS Publications. (URL: [Link])

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC - NIH. (URL: [Link])

  • Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library - PubMed. (URL: [Link])

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors - MDPI. (URL: [Link])

  • Synthesis of pyrido[4,3‐d]pyrimidine derivatives using... - ResearchGate. (URL: [Link])

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. (URL: [Link])

  • 5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity - PubMed. (URL: [Link])

  • Novel Pyrido[4,3-d]pyrimidine Derivatives as Potential Sterol 14α-Demethylase Inhibitors: Design, Synthesis, Inhibitory Activity, and Molecular Modeling - ACS Publications. (URL: [Link])

  • Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: a review - Ovid. (URL: [Link])

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - ResearchGate. (URL: [Link])

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC - PubMed Central. (URL: [Link])

  • Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors - ACS Publications. (URL: [Link])

  • Novel Pyrido[4,3- d]pyrimidine Derivatives as Potential Sterol 14α-Demethylase Inhibitors: Design, Synthesis, Inhibitory Activity, and Molecular Modeling - PubMed. (URL: [Link])

  • Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. (URL: [Link])

  • Novel Pyrido[4,3- d ]pyrimidine Compounds as KRAS Inhibitors - ResearchGate. (URL: [Link])

  • Chemical structure and SAR studies of novel pyrido [4, 3-d] fused... - ResearchGate. (URL: [Link])

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC - PubMed Central. (URL: [Link])

  • Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents - ResearchGate. (URL: [Link])

  • Developments of pyridodipyrimidine heterocycles and their biological activities - PMC - NIH. (URL: [Link])

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. (URL: [Link])

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (URL: [Link])

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Publishing. (URL: [Link])

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. (URL: [Link])

  • Synthesis and Biological Activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives as Novel and Potent Phosphodiesterase Type 4 Inhibitors - PubMed. (URL: [Link])

  • Pyrimidine derivatives as potential agents acting on central nervous system - PubMed. (URL: [Link])

  • SAR of some novel pyrimidine derivatives and chemical structure of... - ResearchGate. (URL: [Link])

  • Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed. (URL: [Link])

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. (URL: [Link])

Sources

The Strategic Intermediate: A Technical Guide to 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[4,3-d]pyrimidine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors. Within this esteemed class of heterocycles, 5,7-dichloropyrido[4,3-d]pyrimidin-4(3H)-one emerges as a pivotal synthetic intermediate. Its strategic placement of reactive chlorine atoms at the C5 and C7 positions allows for programmed and regioselective functionalization, providing a versatile platform for the construction of diverse molecular libraries. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and application of this critical building block. We will delve into the mechanistic underpinnings of its selective reactivity and showcase its utility through the lens of prominent drug candidates, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Core

The fusion of pyridine and pyrimidine rings gives rise to the pyridopyrimidine scaffold, a bioisostere of purine that has demonstrated a remarkable breadth of biological activities.[1][2] This structural motif is prevalent in a multitude of pharmacologically active agents, exhibiting anticancer, antiviral, and antimicrobial properties.[3] The therapeutic potential of pyridopyrimidines is largely attributed to their ability to interact with the ATP-binding sites of various enzymes, particularly kinases, which play a central role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

This compound stands out as a highly valuable intermediate due to its pre-functionalized nature. The two chlorine atoms, with their distinct electronic environments, serve as handles for sequential and selective chemical modifications, primarily through nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions. This inherent reactivity profile allows for the systematic and controlled introduction of diverse substituents at the C5 and C7 positions, a crucial aspect in the structure-activity relationship (SAR) studies that are fundamental to drug discovery.

Synthesis of the Core Intermediate: this compound

The construction of the this compound core is a critical first step. While various synthetic routes to the broader class of pyrido[4,3-d]pyrimidines exist, a common and effective strategy for this specific intermediate commences with a suitably substituted pyridine derivative.[5]

Synthesis_of_Core_Intermediate 4-Amino-2,6-dichloronicotinic_acid 4-Amino-2,6-dichloronicotinic acid Intermediate_1 Acyl Chloride Intermediate 4-Amino-2,6-dichloronicotinic_acid->Intermediate_1 SOCl₂ or (COCl)₂ 5,7-Dichloropyrido[4,3-d][1,3]oxazin-4-one 5,7-Dichloropyrido[4,3-d][1,3]oxazin-4-one Intermediate_1->5,7-Dichloropyrido[4,3-d][1,3]oxazin-4-one Heat Target_Molecule This compound 5,7-Dichloropyrido[4,3-d][1,3]oxazin-4-one->Target_Molecule Formamide, Heat

A generalized synthetic pathway to the core intermediate.
Detailed Experimental Protocol: Synthesis from 4-Aminonicotinic Acid Derivatives

The following protocol is a representative synthesis, synthesized from literature procedures.[6]

Step 1: Formation of the Pyrido[4,3-d][1][3]oxazin-4-one

  • To a suspension of 4-aminonicotinic acid in a suitable solvent (e.g., acetic anhydride), heat the mixture to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the corresponding pyrido[4,3-d][1][3]oxazin-4-one.

Step 2: Conversion to the Pyrido[4,3-d]pyrimidin-4(3H)-one

  • The pyrido[4,3-d][1][3]oxazin-4-one from the previous step is suspended in formamide.

  • The mixture is heated to a high temperature (typically >150 °C) for several hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water, and dried to afford the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

The Chemistry of Regioselectivity: A Tale of Two Chlorines

The synthetic utility of this compound lies in the differential reactivity of the chlorine atoms at the C5 and C7 positions. This regioselectivity is a consequence of the electronic landscape of the heterocyclic system. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further modulated by the fused pyridine ring and the carbonyl group at C4.

Generally, the C5 position is more electrophilic and thus more susceptible to nucleophilic attack than the C7 position. This can be attributed to the combined electron-withdrawing effects of the adjacent pyrimidine nitrogen and the carbonyl group.

Reactivity_and_Regioselectivity Core This compound C5-Cl (More Reactive) C7-Cl (Less Reactive) C5_Reaction Selective Reaction at C5 Core:f0->C5_Reaction Nucleophilic Aromatic Substitution (e.g., Amines, Alkoxides) or Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) C7_Reaction Subsequent Reaction at C7 C5_Reaction->C7_Reaction Modified Intermediate Diverse_Library Diverse Library of Compounds C7_Reaction->Diverse_Library

Regioselective functionalization workflow.
Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the pyridopyrimidine ring system makes it highly susceptible to nucleophilic aromatic substitution.[7][8] The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[9]

Causality Behind Experimental Choices:

  • Choice of Nucleophile: A wide range of nucleophiles, including primary and secondary amines, alkoxides, and thiolates, can be employed. The choice of nucleophile is dictated by the desired final product.

  • Reaction Conditions: The reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to facilitate the dissolution of the reactants and stabilize the charged intermediate. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often necessary to neutralize the HCl generated during the reaction.

A study by Jang et al. demonstrated the selective displacement of the C5 chlorine with various amines, leaving the C7 chlorine intact.[10] This selectivity allows for a stepwise derivatization of the scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions have been successfully applied to the 5,7-dichloropyrido[4,3-d]pyrimidine scaffold, again with a preference for reaction at the C5 position under controlled conditions.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. For Buchwald-Hartwig aminations, catalysts based on bulky, electron-rich phosphine ligands are often employed.

  • Base and Solvent: The choice of base and solvent system is also critical and needs to be optimized for each specific transformation.

Application in Drug Discovery: The Synthesis of Kinase Inhibitors

The true value of this compound as a synthetic intermediate is exemplified in its application in the synthesis of potent and selective kinase inhibitors.[4] The pyridopyrimidine core serves as an excellent scaffold to mimic the hinge-binding region of ATP in the kinase active site. The substituents introduced at the C5 and C7 positions can then be tailored to interact with other regions of the kinase, thereby conferring potency and selectivity.

Case Study: Synthesis of Palbociclib Analogues

Palbociclib (Ibrance®) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and is approved for the treatment of certain types of breast cancer.[11] While the commercial synthesis of Palbociclib itself follows a different route, the this compound scaffold provides a valuable starting point for the synthesis of structurally related CDK inhibitors.

Palbociclib_Analogue_Synthesis Start This compound Step1 Selective C5-Amination Start->Step1 Amine Nucleophile, Base Intermediate C5-Amino-C7-chloro Intermediate Step1->Intermediate Step2 C7-Suzuki Coupling Intermediate->Step2 Boronic Acid, Pd Catalyst, Base Final_Product Palbociclib Analogue Step2->Final_Product

Illustrative synthetic route to a Palbociclib analogue.

Characterization and Data

Thorough characterization of this compound and its derivatives is essential for ensuring purity and confirming structure.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 918898-11-0
Molecular Formula C₇H₃Cl₂N₃O
Molecular Weight 216.02 g/mol
Appearance Off-white to pale yellow solid

Table 2: Representative Spectroscopic Data

TechniqueDataReference
¹H NMR Spectral data available for pyrido[4,3-d]pyrimidine derivatives.[1][1]
¹³C NMR Spectral data available for pyrido[4,3-d]pyrimidine derivatives.[1][1]
Mass Spec (ESI) m/z: 215.97 [M+H]⁺

Note: Specific spectral data for the title compound should be acquired and interpreted for each synthesized batch.

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in modern drug discovery. Its pre-installed, differentially reactive chlorine atoms provide a robust and versatile platform for the efficient construction of diverse libraries of bioactive molecules. The ability to perform selective and sequential functionalization at the C5 and C7 positions allows for a systematic exploration of the chemical space around the privileged pyridopyrimidine core, accelerating the identification of potent and selective drug candidates. As our understanding of the intricate signaling pathways that underpin various diseases continues to grow, the demand for such versatile and strategically designed synthetic intermediates will undoubtedly increase, further solidifying the importance of this compound in the armamentarium of the medicinal chemist.

References

  • (1) H and (13) C NMR Assignments of Four Series Bioactive pyrido[4,3-d]pyrimidine Derivatives. PubMed. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. [Link]

  • A Nucleophilic Aromatic Displacement Reactions of Aryl Halides. Lumen Learning. [Link]

  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. [Link]

  • Concise Regiospecific Synthesis of 5-Chloropyrido[4,3-d]pyrimidin-4(3H)-one | Request PDF. ResearchGate. [Link]

  • Regioselective cross-coupling reactions and nucleophilic aromatic substitutions on a 5,7-dichloro-pyrido[4,3-d]pyrimidine scaffold. Lirias - KU Leuven. [Link]

  • SYNTHESIS OF NEW PYRIDO[2,3-d]PYRIMIDIN-5-ONE, PYRIDO[2,3-d]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-d][1][3]OXAZINE DERIVATIVES FROM 5-ACETYL-4-AMINOPYRIMIDINES. Chemistry of Heterocyclic Compounds. [Link]

  • An efficient synthesis of some novel 5,7-diarylpyrido[4,3-d]pyrimidines. ResearchGate. [Link]

  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic. [Link]

  • This compound CAS#: 918898-11-0; ChemWhat Code: 2973. ChemWhat. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Semantic Scholar. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC - PubMed Central. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models | Request PDF. ResearchGate. [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. NIH. [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC - NIH. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Synthesis of Palbociclib: An S Ar Reaction on a Kilogram Scale. Synfacts. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

Sources

The Pyridopyrimidine Scaffold: A Privileged Framework for Targeting Key Mediators of Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridopyrimidine Core

The pyridopyrimidine scaffold, a fused heterocyclic system comprising a pyridine ring fused to a pyrimidine ring, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, effectively competing with adenosine triphosphate (ATP) for the binding sites of numerous enzymes. This inherent characteristic has rendered pyridopyrimidine derivatives a highly successful class of compounds in the pursuit of novel therapeutics. Their versatility is underscored by the diverse range of biological targets they can be engineered to inhibit with high potency and selectivity. This technical guide provides an in-depth exploration of the key therapeutic targets of pyridopyrimidine derivatives, delving into their mechanisms of action, the structure-activity relationships (SAR) that govern their potency, and the experimental methodologies employed to validate their therapeutic potential.

I. Protein Kinases: The Predominant Therapeutic Arena

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The ATP-binding site of kinases presents an ideal target for competitive inhibitors, and the pyridopyrimidine scaffold has proven to be an exceptionally effective framework for designing such agents.

A. Epidermal Growth Factor Receptor (EGFR): A Key Target in Oncology

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation, through mutation or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).

Pyridopyrimidine-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the kinase domain and preventing the autophosphorylation and activation of downstream signaling pathways. The SAR of these compounds has been extensively studied, revealing key structural features that dictate their potency and selectivity. For instance, the cyclization of the pyridopyrimidine ring with a pyrazole ring and the introduction of a benzylidine moiety have been shown to produce derivatives with potent anticancer effects[1][2]. The nature and position of substituents on the pyridopyrimidine core are crucial for optimizing interactions with the amino acid residues in the ATP-binding pocket of EGFR[3][4].

While not a pyridopyrimidine itself, the quinazoline-based EGFR inhibitor Erlotinib serves as a valuable structural analogue to illustrate the binding principles. Pyridopyrimidine derivatives often mimic the core interactions of such established inhibitors.

Compound ClassTargetIC50 (nM)Cell LineReference
Pyrazol-1-yl pyridopyrimidineEGFR-HeLa, MCF-7, HepG-2[1][2]
Tetrahydropyrido[4,3-d]pyrimidineEGFR8-18HT29, A549, H460, H1975[5]
2,4-disubstituted pyrrolo[2,3-d]pyrimidineEGFR3.63 - 383.7-[3][5]
B. Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in conjunction with their regulatory cyclin partners, govern the progression of the cell cycle. The uncontrolled proliferation of cancer cells is often linked to the dysregulation of CDK activity, making them attractive targets for anticancer drug development.

Pyridopyrimidine-based CDK inhibitors function by competing with ATP for the binding site on the CDK enzyme, thereby inducing cell cycle arrest and apoptosis. The structure-activity relationship of these inhibitors has been a focus of extensive research, with specific substitutions on the pyridopyrimidine core influencing potency and selectivity for different CDK isoforms (e.g., CDK4/6 vs. CDK2)[6][7][8][9]. For example, the introduction of bulky substituted aniline moieties can enhance CDK9 potency and selectivity[10].

Palbociclib, a highly selective inhibitor of CDK4 and CDK6, features a pyridopyrimidine core and is a prime example of the therapeutic success of this scaffold.

Compound ClassTargetIC50 (µM)Cell LineReference
Pyrazol-1-yl pyridopyrimidineCDK4/cyclin D1-HeLa, MCF-7, HepG-2[1][2]
4-aminopyrido[2,3-d]pyrimidineCDK2/Cyclin A0.09A431a, SNU638b, HCT116
C. Phosphoinositide 3-Kinases (PI3K) and mTOR: Central Nodes in Cell Signaling

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Hyperactivation of this pathway is a common event in many cancers, making the development of inhibitors a high priority.

Pyridopyrimidine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, as well as selective inhibitors of specific PI3K isoforms[11][12][13][14][15]. These compounds act as ATP-competitive inhibitors. The SAR studies have shown that substitutions at various positions of the pyridopyrimidine ring system can significantly impact their inhibitory activity and selectivity profile[13][14][15].

Compound ClassTargetIC50 (nM)Reference
PyridopyrimidinonePI3K/mTOR-[13]
PyridopyrimidinonePI3KαH1047R-[14][16]
2-substituted-4-morpholino-pyrido[3,2-d]pyrimidinePI3Kα/mTORsingle to double digit nM[15]
D. Vascular Endothelial Growth Factor Receptor (VEGFR): A Key Regulator of Angiogenesis

Vascular endothelial growth factor receptor (VEGFR) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In the context of cancer, angiogenesis is essential for tumor growth and metastasis.

Pyridopyrimidine-based VEGFR inhibitors block the ATP-binding site of the kinase, thereby inhibiting its autophosphorylation and the downstream signaling that leads to endothelial cell proliferation and migration. The SAR of these inhibitors has been explored to optimize their potency and selectivity against VEGFR isoforms[17][18][19][20][21].

Compound ClassTargetIC50 (nM)Reference
Furo[2,3-d]pyrimidineVEGFR-2-[20]
Thieno[2,3-d]pyrimidineVEGFR-221 - 47[20]
E. Janus Kinases (JAKs): Mediators of Cytokine Signaling

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical for signaling downstream of cytokine receptors. Dysregulation of JAK signaling is implicated in various inflammatory diseases and hematological malignancies.

Pyridopyrimidine-based JAK inhibitors are ATP-competitive inhibitors that can exhibit selectivity for different JAK isoforms. Extensive SAR studies have been conducted to develop potent and selective JAK inhibitors, with specific substitutions on the pyridopyrimidine scaffold playing a key role in determining their activity and selectivity profile[22][23][24][25][26].

Compound ClassTargetIC50 (nM)Reference
Pyrido[2,3-d]pyrimidin-7-oneJAK32.0[22]
4-(1,5- or 2,5-triazole)-pyrrolopyrimidineJAK172[23]
8-oxo-pyridopyrimidineJAK1/2-[25]

II. Beyond Kinases: Expanding the Therapeutic Landscape

While kinase inhibition remains the most prominent application of pyridopyrimidine derivatives, their therapeutic potential extends to other important enzyme families.

A. Phosphodiesterases (PDEs): Regulators of Second Messengers

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which act as crucial second messengers in various signaling pathways. Inhibition of specific PDE isoforms has therapeutic benefits in a range of conditions, including erectile dysfunction and pulmonary hypertension.

Pyridopyrimidine-based PDE inhibitors act by competing with the cyclic nucleotide substrate for the active site of the enzyme. The SAR of these compounds has been investigated to achieve selectivity for different PDE isoforms, particularly PDE5[27][28][29].

B. Dihydrofolate Reductase (DHFR): A Target in Antimicrobial and Cancer Therapy

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, which is crucial for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for both antimicrobial and anticancer agents.

Pyridopyrimidine derivatives can act as DHFR inhibitors by mimicking the binding of the natural substrate, dihydrofolate. The SAR of these inhibitors has been explored to enhance their potency and selectivity for microbial or human DHFR[30][31][32][33][34].

III. Experimental Protocols for Target Validation and Compound Characterization

The development of potent and selective pyridopyrimidine-based inhibitors relies on a suite of robust experimental assays. The following protocols provide a foundational framework for the in vitro characterization of these compounds.

A. In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyridopyrimidine derivative against a specific protein kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using methods such as radioactive ATP incorporation, fluorescence-based detection, or luminescence-based ATP consumption assays.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the purified kinase and its specific substrate in assay buffer.

    • Prepare a solution of ATP in assay buffer.

  • Assay Procedure:

    • In a microplate, add the test compound dilutions, a positive control (no inhibitor), and a negative control (no enzyme).

    • Add the kinase and substrate solution to all wells except the negative control.

    • Pre-incubate the plate to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at the optimal temperature for the kinase reaction.

    • Stop the reaction and measure the extent of substrate phosphorylation using a suitable detection method.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound Pyridopyrimidine Derivative (Stock Solution) Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Plate_Setup Plate Setup (Compound, Controls) Serial_Dilutions->Plate_Setup Kinase_Substrate Kinase + Substrate Solution Add_Kinase Add Kinase + Substrate Kinase_Substrate->Add_Kinase ATP_Solution ATP Solution Add_ATP Initiate Reaction (Add ATP) ATP_Solution->Add_ATP Plate_Setup->Add_Kinase Pre_Incubate Pre-incubation Add_Kinase->Pre_Incubate Pre_Incubate->Add_ATP Incubate Incubation Add_ATP->Incubate Stop_Reaction Stop Reaction & Detect Incubate->Stop_Reaction Calculate_Inhibition Calculate % Inhibition Stop_Reaction->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

B. Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a pyridopyrimidine derivative on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridopyrimidine derivative for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Adhesion Allow Adhesion (Overnight) Seed_Cells->Adhesion Add_Compound Add Serial Dilutions of Compound Adhesion->Add_Compound Incubate_Treatment Incubate (e.g., 72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (~570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50_viability Determine IC50 Calculate_Viability->Determine_IC50_viability

Caption: Workflow for a cell viability (MTT) assay.

C. Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a pyridopyrimidine derivative on the cell cycle distribution of cancer cells.

Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content. By analyzing a population of cells, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment: Treat cancer cells with the pyridopyrimidine derivative at a relevant concentration (e.g., its IC50) for a specific time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane and preserve the DNA.

  • Staining: Treat the cells with RNase to remove RNA, which can also be stained by PI. Then, stain the cells with a PI solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.

  • Data Analysis: Generate a histogram of DNA content. The data is then analyzed using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

G cluster_treatment_cycle Cell Treatment cluster_prep_cycle Sample Preparation cluster_analysis_cycle Analysis Treat_Cells Treat Cells with Compound Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Fix_Cells Fix in Cold Ethanol Harvest_Cells->Fix_Cells RNase_Treatment RNase Treatment Fix_Cells->RNase_Treatment PI_Staining Stain with Propidium Iodide RNase_Treatment->PI_Staining Flow_Cytometry Analyze by Flow Cytometry PI_Staining->Flow_Cytometry Generate_Histogram Generate DNA Content Histogram Flow_Cytometry->Generate_Histogram Analyze_Distribution Analyze Cell Cycle Distribution Generate_Histogram->Analyze_Distribution

Caption: Workflow for cell cycle analysis by flow cytometry.

D. Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if a pyridopyrimidine derivative induces apoptosis in cancer cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these apoptotic cells. Propidium iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the pyridopyrimidine derivative for a predetermined time.

  • Staining: Harvest the cells and resuspend them in a binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Generate a dot plot with Annexin V-FITC fluorescence on one axis and PI fluorescence on the other. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

G cluster_treatment_apoptosis Cell Treatment cluster_staining_apoptosis Staining cluster_analysis_apoptosis Analysis Treat_Cells_Apoptosis Treat Cells with Compound Harvest_Cells_Apoptosis Harvest Cells Treat_Cells_Apoptosis->Harvest_Cells_Apoptosis Resuspend_Buffer Resuspend in Binding Buffer Harvest_Cells_Apoptosis->Resuspend_Buffer Add_Stains Add Annexin V-FITC & PI Resuspend_Buffer->Add_Stains Incubate_Dark Incubate in the Dark Add_Stains->Incubate_Dark Flow_Cytometry_Apoptosis Analyze by Flow Cytometry Incubate_Dark->Flow_Cytometry_Apoptosis Generate_Dot_Plot Generate Dot Plot Flow_Cytometry_Apoptosis->Generate_Dot_Plot Quantify_Populations Quantify Cell Populations Generate_Dot_Plot->Quantify_Populations

Caption: Workflow for an apoptosis assay using Annexin V/PI staining.

IV. Signaling Pathway Visualizations

The following diagrams illustrate the central roles of key kinase targets in cellular signaling and how pyridopyrimidine inhibitors intervene.

G cluster_egfr EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival Pyridopyrimidine_EGFR Pyridopyrimidine Inhibitor Pyridopyrimidine_EGFR->EGFR G cluster_cdk Cell Cycle Regulation by CDK4/6 CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Pyridopyrimidine_CDK Pyridopyrimidine Inhibitor (e.g., Palbociclib) Pyridopyrimidine_CDK->CDK46

Caption: Role of CDK4/6 in cell cycle progression and its inhibition by pyridopyrimidine derivatives.

Conclusion: A Scaffold of Enduring Therapeutic Promise

The pyridopyrimidine scaffold has firmly established itself as a privileged structure in drug discovery, giving rise to a multitude of potent and selective inhibitors against a wide range of therapeutic targets. Its success is rooted in its ability to mimic the purine core of ATP, allowing for effective competition at the active sites of numerous enzymes, particularly protein kinases. The continued exploration of the vast chemical space around the pyridopyrimidine nucleus, guided by a deep understanding of structure-activity relationships and enabled by robust experimental validation, promises to deliver the next generation of innovative medicines for the treatment of cancer and other debilitating diseases.

References

  • Elzahabi, H. S. A., Nossier, E. S., Khalifa, N. M., Alasfoury, R. A., & El-Manawaty, M. A. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based on pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 546–557. [Link]

  • Fares, M., Abou-Seri, S. M., Abdel-Aziz, M., & El-Sayed, M. A. A. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(15), 1145-1165. [Link]

  • Antony, S., & George, B. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 863996. [Link]

  • Wang, S., Li, Y., Wang, Y., Zhang, Y., & Liu, J. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-455. [Link]

  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

  • Su, W. Y., Chi, F. Y., Chen, L. X., Li, D. D., Geng, M. Y., & Shen, W. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 64, 128680. [Link]

  • Antony, S., & George, B. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 863996. [Link]

  • Lee, H., Kim, S., Kim, M., & Kim, Y. C. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451. [Link]

  • Foucourt, A., Hénique, J., Castera-Ducros, C., & Pipelier, M. (2014). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 57(5), 2013-2028. [Link]

  • El-Damasy, D. A., Ke, Y., & Pae, A. N. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318. [Link]

  • Nacht, M., Ferguson, A. D., Hutti, J. E., & Davies, S. P. (2025). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]

  • Grädler, U., Ehrmann, A., & Kiefersauer, R. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 64(15), 11496-11508. [Link]

  • Burger, M. T., Rewcastle, G. W., & Denny, W. A. (2011). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 759-764. [Link]

  • Labadie, S., Barrett, K., & Blair, W. S. (2013). Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5923-5930. [Link]

  • Wang, S., Griffiths, K., & Midgley, C. A. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activity. Journal of Medicinal Chemistry, 56(3), 686-699. [Link]

  • Wang, X., He, Y., & Liu, H. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(4), 313-318. [Link]

  • Nacht, M., Ferguson, A. D., Hutti, J. E., & Davies, S. P. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]

  • Coxon, C. R., Anscombe, E., & Harnor, S. J. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767. [Link]

  • Su, W. Y., Chi, F. Y., & Chen, L. X. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 64, 128680. [Link]

  • Munchhof, M. J., Li, Q., & Borzillo, G. V. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]

  • Munchhof, M. J., Li, Q., & Borzillo, G. V. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. [Link]

  • Abouzid, K. M., Abdel-Sattar, E., & El-Kerdawy, M. M. (2016). Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]

  • Coxon, C. R., Anscombe, E., & Harnor, S. J. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767. [Link]

  • ResearchGate. (n.d.). The majority of DHFR inhibitors are derivates of folic acid. Core...[Link]

  • Coxon, C. R., Anscombe, E., & Harnor, S. J. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767. [Link]

  • Hayakawa, M., Kaizawa, H., & Moritomo, H. (2017). Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors. Bioorganic & Medicinal Chemistry, 25(14), 3731-3744. [Link]

  • ResearchGate. (n.d.). SAR of thienopyrimidines as VEGFR-2 inhibitors. [Link]

  • Radi, M., & Zamperini, C. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1143. [Link]

  • Ramajayam, R., & Girija, E. K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 536-554. [Link]

  • Aoki, M., Kobayashi, M., & Ishikawa, J. (2013). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(19), 5311-5316. [Link]

  • Szymańska, E., & Kałuża, Z. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 26(11), 3329. [Link]

  • Bailey, L. M., & Wuest, W. M. (2024). Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. ACS Infectious Diseases, 10(7), 2411-2418. [Link]

  • DeFrees, S. A., Sawick, D. P., & Cassady, J. M. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(20), 3807-3813. [Link]

Sources

Methodological & Application

Regioselective Synthesis of 5,7-Disubstituted Pyrido[4,3-d]pyrimidin-4-ones: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Scaffold in Drug Discovery

The pyrido[4,3-d]pyrimidine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] This fused ring system, an amalgamation of pyridine and pyrimidine rings, is a key structural motif in a variety of biologically active molecules.[2] Notably, compounds bearing this core have demonstrated potent and selective inhibitory activity against a range of protein kinases, making them valuable candidates for the development of novel therapeutics, particularly in oncology.[2] For instance, trametinib, a kinase inhibitor featuring the pyrido[4,3-d]pyrimidine core, has been approved for the treatment of specific types of melanoma.[2]

The precise substitution pattern on the pyrido[4,3-d]pyrimidine ring system is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The regioselective synthesis of 5,7-disubstituted pyrido[4,3-d]pyrimidin-4-ones, in particular, presents a formidable challenge and a significant opportunity for the creation of diverse chemical libraries for high-throughput screening. This guide provides an in-depth exploration of the synthetic strategies to achieve this regioselectivity, offering both mechanistic insights and detailed experimental protocols for researchers in the field.

Strategic Approaches to Regioselective Synthesis

The regioselective construction of the 5,7-disubstituted pyrido[4,3-d]pyrimidin-4-one scaffold can be broadly categorized into two main strategies:

  • Construction from a Pre-formed Pyridine Ring: This approach involves the annulation of the pyrimidinone ring onto a suitably functionalized pyridine precursor. The regiochemical outcome is largely dictated by the placement of reactive functional groups on the initial pyridine ring.

  • Construction from a Pre-formed Pyrimidine Ring: Conversely, this strategy entails the formation of the pyridine ring onto a pre-existing, appropriately substituted pyrimidine. This is a common and versatile method for accessing various pyridopyrimidine isomers.[3][4]

This guide will focus on a key and efficient methodology that has proven successful in the regioselective synthesis of 5,7-disubstituted pyrido[4,3-d]pyrimidin-4-ones, primarily through the annulation of the pyrimidine ring onto a piperidine precursor, which is subsequently aromatized.

Mechanistic Insights: The Foundation of Regiocontrol

A powerful and regioselective method for the synthesis of 5,7-disubstituted pyrido[4,3-d]pyrimidin-4-one precursors involves a multi-component reaction. A notable example is the Hantzsch-like reaction of an aldehyde, a β-ketoester (such as acetoacetanilide), and an ammonium source (like ammonium acetate) to form a 2,6-disubstituted-4-phenyl-3,5-dicarboethoxy-1,4-dihydropyridine. This dihydropyridine can then be oxidized to the corresponding pyridine. The subsequent steps involve the conversion of this polysubstituted pyridine into the desired pyrido[4,3-d]pyrimidin-4-one.

A more direct approach involves a one-pot synthesis of a substituted piperidin-4-one, which serves as a key intermediate. For the synthesis of 5,7-diaryl derivatives, an aromatic aldehyde, acetoacetanilide, and ammonium acetate can be condensed to form a 2,6-diaryl-4-oxopiperidine-3-carboxylate. This intermediate possesses the requisite functionality for the subsequent cyclization to form the pyrimidinone ring.

The regioselectivity in the formation of the pyrimidinone ring is governed by the relative reactivity of the functional groups on the piperidin-4-one intermediate. The cyclization with urea or guanidine proceeds via nucleophilic attack of the nitrogen from urea/guanidine on the carbonyl group of the piperidinone, followed by an intramolecular condensation to form the fused pyrimidinone ring.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized workflow for the regioselective synthesis of 5,7-disubstituted pyrido[4,3-d]pyrimidin-4-one precursors.

G cluster_reactants Starting Materials cluster_intermediate Key Intermediate Formation cluster_cyclization Pyrimidine Ring Annulation cluster_aromatization Final Aromatization A Aromatic Aldehyde (R1-CHO) D 2,6-Diaryl-4-oxopiperidine- 3-carboxamide Intermediate A->D Multicomponent Condensation B Acetoacetanilide B->D C Ammonium Acetate C->D F 5,7-Diaryl-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-4-one D->F Cyclocondensation E Urea or Guanidine E->F H 5,7-Diarylpyrido[4,3-d]pyrimidin-4-one F->H Dehydrogenation G Oxidation G->H

Caption: Generalized workflow for the synthesis of 5,7-disubstituted pyrido[4,3-d]pyrimidin-4-ones.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative 5,7-disubstituted pyrido[4,3-d]pyrimidin-4-one derivative.

Protocol 1: Synthesis of 5,7-Diaryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2(3H)-ones

This protocol is adapted from an efficient one-pot synthesis of related structures.[5]

Materials:

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Acetoacetanilide

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (10 mmol), acetoacetanilide (10 mmol), and urea (15 mmol) in ethanol (50 mL).

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol and then dry it under a vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Protocol 2: Aromatization to 5,7-Disubstituted Pyrido[4,3-d]pyrimidin-4-ones

Materials:

  • 5,7-Diaryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2(3H)-one from Protocol 1

  • Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur)

  • Anhydrous solvent (e.g., dioxane, xylene)

Procedure:

  • Reaction Setup: Dissolve the tetrahydropyridopyrimidinone (5 mmol) in an appropriate anhydrous solvent (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Oxidizing Agent: Add the oxidizing agent (e.g., DDQ, 1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If using DDQ, the hydroquinone byproduct can be removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5,7-disubstituted pyrido[4,3-d]pyrimidin-4-one.

Data Presentation: Characterization of a Representative Compound

The following table summarizes the expected characterization data for a synthesized 5,7-diarylpyrido[4,3-d]pyrimidin-4-one.

Compound Molecular Formula Molecular Weight ¹H NMR (400 MHz, CDCl₃) δ ppm IR (KBr) ν cm⁻¹
5,7-Diphenylpyrido[4,3-d]pyrimidin-4(3H)-one C₂₀H₁₅N₃O325.3611.0 (s, 1H), 7.28-7.40 (m, 10H), 7.0 (s, 2H), 5.23 (s, 1H), 4.30 (t, 1H), 2.80-2.98 (t, 2H), 1.90 (s, 1H).[5]3368 (N-H), 3176, 3065 (Aromatic C-H), 1695 (C=O), 1654 (C=N).[5]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low yield in the multicomponent reaction Inefficient catalyst; incorrect stoichiometry; insufficient reaction time.Screen different acid catalysts (e.g., p-toluenesulfonic acid, acetic acid). Optimize the molar ratios of the reactants. Extend the reflux time and monitor by TLC.
Incomplete aromatization Weak oxidizing agent; insufficient amount of oxidant; decomposition of starting material.Use a stronger oxidizing agent like DDQ. Increase the equivalents of the oxidizing agent. Perform the reaction under an inert atmosphere to minimize side reactions.
Difficulty in purification Formation of closely related byproducts.Optimize the chromatographic conditions (e.g., try a different solvent system or a different stationary phase). Recrystallization from a carefully chosen solvent system can also be effective.

Conclusion and Future Perspectives

The regioselective synthesis of 5,7-disubstituted pyrido[4,3-d]pyrimidin-4-ones is a crucial endeavor for the advancement of medicinal chemistry, particularly in the realm of kinase inhibitor discovery. The methodologies outlined in this guide, centered around a multicomponent reaction followed by aromatization, provide a robust and adaptable framework for accessing a wide array of analogs. Future efforts in this area will likely focus on the development of even more efficient and stereoselective synthetic routes, potentially leveraging transition-metal catalysis to introduce further diversity at various positions of the heterocyclic core.[6][7] The continued exploration of the structure-activity relationships of this privileged scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Sarveswari, S. et al. An efficient synthesis of some novel 5,7-diarylpyrido[4,3-d]pyrimidines. Arkivoc2010, xi, 235-245.
  • El-Sayed, M. A. A. et al. Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemistry & Biodiversity2022, 19(9), e202200523.
  • Barreiro, G. et al. Pyrido[2,3-d]pyrimidin-7(8H)
  • González-García, M. et al. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules2021, 26(24), 7622.
  • Gros, C. et al.
  • González-García, M. et al. Pyrido[2,3-d]pyrimidin-7(8H)
  • Abdel-Ghani, T. M. et al. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry2022, 37(1), 1836-1853.
  • González-García, M. et al. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules2021, 26(24), 7622.

Sources

Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Amination of a Privileged Heterocyclic Scaffold

The pyrido[4,3-d]pyrimidin-4(3H)-one core is a significant scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The targeted introduction of amine functionalities onto this heterocyclic system is a critical step in the synthesis of new drug candidates. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, often overcoming the limitations of traditional methods like nucleophilic aromatic substitution (SNAr).[1] This guide provides a detailed exploration of the Buchwald-Hartwig amination of 5,7-dichloropyrido[4,3-d]pyrimidin-4(3H)-one, a key intermediate for the synthesis of diverse compound libraries. We will delve into the mechanistic underpinnings, strategic considerations for regioselectivity, and provide a robust, step-by-step protocol for researchers in drug discovery and development.

The presence of two chlorine atoms on the pyridopyrimidinone core presents a challenge and an opportunity for selective functionalization. The electronic properties of the heterocyclic system influence the reactivity of the C-Cl bonds, making the choice of catalyst, ligand, and reaction conditions paramount for achieving the desired regioselectivity. Generally, the C5 position of the 5,7-dichloropyrido[4,3-d]pyrimidine scaffold is more susceptible to nucleophilic attack and oxidative addition to the palladium catalyst.[2] This preferential reactivity allows for a stepwise functionalization strategy, which will be the focus of the protocol outlined below.

Mechanistic Overview: The Catalytic Cycle of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n PdII_complex Oxidative Addition Complex (Ar)Pd(II)(Cl)L_n Pd0->PdII_complex Oxidative Addition ArCl 5,7-Dichloropyrido- [4,3-d]pyrimidin-4(3H)-one ArCl->PdII_complex Amine R-NH_2 Amine_complex Amine Coordination Complex Amine->Amine_complex Base Base (e.g., NaOtBu) Base->Amine_complex Product Mono-aminated Product PdII_complex->Amine_complex Ligand Exchange Amido_complex Amido Complex Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Regenerates Pd(0) Amido_complex->Product Reductive Elimination

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

The key steps of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (in this case, the C-Cl bond of the dichloropyridopyrimidinone), forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5]

  • Ligand Exchange and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, which forms the aminated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Experimental Protocol: Mono-amination at the C5 Position

This protocol provides a starting point for the selective mono-amination of this compound at the more reactive C5 position. Optimization of the reaction conditions (temperature, reaction time, and catalyst loading) may be necessary for different amine substrates.

Materials and Reagents
ReagentSupplierPurityNotes
This compoundCommercially available>95%Ensure it is dry.
Amine (e.g., aniline, morpholine)Various>98%Purify if necessary.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Various>97%Store under an inert atmosphere.
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Various>98%A bulky, electron-rich ligand suitable for C-Cl bond activation.
Sodium tert-butoxide (NaOtBu)Various>97%A strong, non-nucleophilic base. Handle in a glovebox.
TolueneVariousAnhydrousUse a dry, degassed solvent.
Reaction Setup and Procedure

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask. B 2. Add this compound. A->B C 3. Evacuate and backfill the flask with Argon (3x). B->C D 4. Add anhydrous, degassed toluene via syringe. C->D E 5. Add the amine substrate via syringe. D->E F 6. Heat the reaction mixture to 100-110 °C with stirring. E->F G 7. Monitor reaction progress by TLC or LC-MS. F->G H 8. Cool the reaction to room temperature. G->H I 9. Quench with saturated aqueous NH₄Cl. H->I J 10. Extract with an organic solvent (e.g., EtOAc). I->J K 11. Dry the organic layer over Na₂SO₄, filter, and concentrate. J->K L 12. Purify the crude product by column chromatography. K->L

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.05 mmol, 5 mol%), and sodium tert-butoxide (1.4 mmol).

  • Addition of Reactants: Add this compound (1.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere. Oxygen can deactivate the palladium catalyst.[5]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Amine Addition: Add the amine (1.2 mmol) via syringe.

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously. The elevated temperature is often necessary to facilitate the oxidative addition of the less reactive C-Cl bond.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-amino-7-chloropyrido[4,3-d]pyrimidin-4(3H)-one derivative.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst; insufficient temperature; poor quality of reagents or solvent.Use a pre-catalyst (e.g., a G3 or G4 palladacycle) for more efficient generation of the active Pd(0) species.[5] Increase the reaction temperature in 10 °C increments. Ensure all reagents and solvents are anhydrous and degassed.
Formation of side products (e.g., hydrodehalogenation) Reductive elimination is slow, allowing for competing pathways.Screen different ligands. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) can promote reductive elimination.[5]
Poor regioselectivity The electronic and steric properties of the amine influence the site of reaction.For sterically hindered amines, the reaction may favor the less hindered C5 position. For electron-poor amines, higher temperatures might be required, which could lead to a mixture of isomers. Lowering the reaction temperature and using a more active catalyst system might improve selectivity.
Di-substituted product formation The mono-aminated product is still reactive under the reaction conditions.Use a slight excess of the dichloropyridopyrimidinone starting material. Carefully monitor the reaction and stop it once the desired mono-aminated product is maximized.

Conclusion

The Buchwald-Hartwig amination provides a robust and versatile method for the synthesis of aminated pyrido[4,3-d]pyrimidin-4(3H)-one derivatives. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve high yields and excellent regioselectivity for the mono-amination at the C5 position. This protocol serves as a valuable starting point for the exploration of this important class of compounds in the pursuit of novel therapeutics. The insights provided herein are intended to empower researchers to confidently apply this powerful C-N bond-forming reaction to accelerate their drug discovery programs.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Semantic Scholar. [Link]

  • Barber, C. G., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Fortman, G. C., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(16), 2768–2813. [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Stanchev, S., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Jang, M.-Y., et al. (2007). Regioselective Cross-Coupling Reactions and Nucleophilic Aromatic Substitutions on a 5,7-Dichloropyrido[4,3-d]pyrimidine Scaffold. ResearchGate. [Link]

Sources

Application Note: Screening for Novel Kinase Inhibitors Using 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a common driver of oncogenesis.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, challenges such as off-target effects and acquired resistance necessitate the continuous discovery of novel chemical scaffolds that offer improved selectivity and potency.

The pyrido[4,3-d]pyrimidine scaffold has emerged as a promising privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of important cancer-associated kinases, including KRAS, PI3K/mTOR, CDKs, and EGFR.[3][4][5][6][7] This application note provides a detailed guide for the use of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one , a key intermediate and potential pharmacophore, in kinase inhibitor screening campaigns. We will explore its hypothesized mechanism of action, provide detailed protocols for its evaluation, and discuss the interpretation of potential results. While this specific dichlorinated analog is not extensively characterized in the public domain, its structural alerts suggest it as a valuable starting point for library synthesis and subsequent screening.

Hypothesized Mechanism of Action: A Versatile Scaffold for Kinase Pocket Occupancy

The this compound core structure presents key features for competitive inhibition at the ATP-binding site of kinases. The nitrogen atoms in the pyrimidine and pyridine rings can act as hydrogen bond acceptors, mimicking the adenine region of ATP. The chlorine atoms at positions 5 and 7 offer opportunities for synthetic elaboration, allowing for the introduction of various side chains to explore the hydrophobic regions of the kinase active site and achieve selectivity.

Derivatives of the closely related pyrido[2,3-d]pyrimidine scaffold have demonstrated potent inhibition of kinases such as EGFR by forming crucial hydrogen bonds within the ATP-binding pocket.[7] It is hypothesized that this compound can be similarly derivatized to target a range of kinases. For instance, substitution at the chlorine positions could lead to compounds that target mutant forms of kinases like KRAS-G12D or EGFR-T790M, which are key drivers of cancer progression and drug resistance.[3][7]

G cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS (e.g., KRAS) RTK->RAS PI3K PI3K RAS->PI3K RAF RAF RAS->RAF AKT AKT/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (or its derivatives) Inhibitor->RTK Inhibition Inhibitor->RAS Inhibition Inhibitor->PI3K Inhibition

Figure 1: A generalized signaling pathway illustrating potential points of intervention for inhibitors derived from the pyrido[4,3-d]pyrimidine scaffold.

Protocols for Kinase Inhibitor Screening

The following protocols outline a general workflow for screening this compound and its derivatives against a panel of cancer cell lines and in enzymatic assays.

Protocol 1: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the anti-proliferative activity of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, Panc-1 pancreatic carcinoma, MCF-7 breast carcinoma)[3][8]

  • This compound (and/or its synthesized derivatives)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete growth medium to obtain a range of desired concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known kinase inhibitor like staurosporine).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 prepare Prepare serial dilutions of compound incubate1->prepare treat Treat cells with compound prepare->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Sources

Application Notes and Protocols for Cellular Assays Using Pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[4,3-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Motif

The pyrido[4,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3]

Derivatives of the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold have demonstrated potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), mTOR, and various Cyclin-Dependent Kinases (CDKs).[2][4][5] This broad activity profile suggests that the pyridopyrimidine structure serves as a "privileged scaffold" for kinase inhibition. The 5,7-dichloro substitution pattern on this core represents a key chemical space for the development of novel and selective kinase inhibitors.

These compounds typically exert their anticancer effects by inducing cell cycle arrest and apoptosis.[6][7] This application note provides a comprehensive guide for researchers on the use of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one derivatives in key cellular assays to characterize their biological activity. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols.

I. Preliminary Considerations for In Vitro Studies

Before initiating cellular assays, it is crucial to understand the physicochemical properties of the this compound derivatives.

A. Solubility and Stock Solution Preparation:

The solubility of a compound is critical for its bioavailability in cell culture.[8] Many small molecule inhibitors are hydrophobic and require an organic solvent for solubilization.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of kinase inhibitors.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This allows for minimal final DMSO concentration in the cell culture medium, which should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

B. Stability in Culture Medium:

It is advisable to assess the stability of the compound in the chosen cell culture medium over the time course of the experiment. This can be done using analytical techniques such as HPLC.

II. Core Cellular Assays for Characterizing Biological Activity

The following protocols are designed to provide a comprehensive understanding of the cellular effects of this compound derivatives.

A. Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow:

MTT_Workflow A Cell Seeding B Compound Treatment A->B 24h Incubation C MTT Addition B->C 24-72h Incubation D Formazan Solubilization C->D 4h Incubation E Absorbance Reading D->E Overnight Incubation

Caption: A streamlined workflow of the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add the medium containing the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Outcome: Treatment with an effective this compound derivative is expected to result in a dose-dependent decrease in cell viability.

Cell LineCompoundIC50 (µM)Reference
A-549 (Lung)8d7.23[2]
PC-3 (Prostate)8a7.98[2]
MCF-7 (Breast)40.57[6]
HepG2 (Liver)110.99[6]

Table 1: Examples of IC50 values for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives in various cancer cell lines.[2][6]

B. Apoptosis Detection: Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[7] The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Workflow:

Apoptosis_Workflow A Cell Treatment B Cell Harvesting A->B Incubation C Staining with Annexin V and PI B->C Resuspension in Binding Buffer D Flow Cytometry Analysis C->D Incubation in the dark

Caption: A schematic representation of the Annexin V/PI apoptosis assay workflow.

Detailed Protocol:

  • Cell Treatment: Treat cells with the this compound derivative at the desired concentration and for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Expected Outcome: An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) is expected following treatment with an apoptosis-inducing compound. For example, a pyrido[2,3-d]pyrimidine derivative has been shown to increase the total apoptosis in MCF-7 cells by 58.29-fold.[6]

C. Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

Many kinase inhibitors exert their antiproliferative effects by causing cell cycle arrest at specific checkpoints, preventing the cell from progressing through the division cycle.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the DNA content of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow:

CellCycle_Workflow A Cell Treatment B Cell Harvesting and Fixation A->B Incubation C RNase Treatment and PI Staining B->C Washing and Permeabilization D Flow Cytometry Analysis C->D Incubation

Caption: The workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol:

  • Cell Treatment: Treat cells with the this compound derivative.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

  • RNase Treatment and Staining: Wash the fixed cells and treat them with RNase A to degrade RNA, which can also be stained by PI. Then, stain the cells with a PI solution.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

Data Interpretation: The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Changes in the distribution of cells in these phases upon treatment with the compound indicate cell cycle arrest.

Expected Outcome: Depending on the specific kinase target, this compound derivatives may cause cell cycle arrest at different phases. For instance, some pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been shown to arrest the cell cycle at the pre-G1[2] or G1 phase.[6]

III. Advanced Cellular Assays: Target Engagement and Downstream Signaling

To further elucidate the mechanism of action of these compounds, more specific assays can be employed.

A. Target Engagement Assays

These assays confirm that the compound is binding to its intended kinase target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays can be utilized.[9]

B. Western Blotting for Downstream Signaling

Western blotting can be used to assess the phosphorylation status of key downstream proteins in the signaling pathway of the target kinase. For example, if the compound targets the PI3K/mTOR pathway, one would expect to see a decrease in the phosphorylation of Akt and p70S6K.[4]

Signaling Pathway Illustration:

Kinase_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Phosphorylates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor This compound Derivative Inhibitor->RTK Inhibitor->PI3K Inhibitor->mTOR

Caption: A simplified diagram of a common kinase signaling pathway targeted by pyridopyrimidinone derivatives.

IV. Conclusion

The cellular assays outlined in this application note provide a robust framework for characterizing the biological activity of this compound derivatives. By systematically evaluating their effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into their potential as therapeutic agents. Furthermore, advanced assays can confirm target engagement and elucidate the specific signaling pathways being modulated. This comprehensive approach is essential for the successful development of this promising class of kinase inhibitors.

References

  • El-Sayed, W. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1644-1659. [Link]

  • Zhang, L., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(5), 453-458. [Link]

  • El-Naggar, M., et al. (2021). Synthesis and anticancer evaluation of novel pyridine-urea derivatives as potent VEGFR-2 inhibitors. Bioorganic Chemistry, 116, 105335. [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. [Link]

  • Incarnato, D., & Tiseo, G. (2023). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. Journal of Medicinal Chemistry, 66(15), 10245-10258. [Link]

  • Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11849-11861. [Link]

  • De-la-Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Approved Drugs. Molecules, 25(3), 627. [Link]

  • El-Gamal, M. I., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]

  • Roskoski, R., Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. [Link]

  • van Leeuwen, R. W. F., et al. (2022). Physicochemical properties and pharmacological characteristics of KIs. Pharmaceutics, 14(2), 433. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(10), 4085. [Link]

  • Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11849-11861. [Link]

  • Lavecchia, A., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1775-1782. [Link]

  • Van der Veken, P., et al. (2022). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 27(19), 6617. [Link]

  • Radi, M., et al. (2018). Discovery of Pyrido[3',2':5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 653-658. [Link]

  • Kryštof, V., et al. (2021). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 64(15), 11699-11713. [Link]

  • El-Damasy, A. K., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. [Link]

  • Al-Ostoot, F. H., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6932. [Link]

  • Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(20), 2657-2673. [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one analogs. This class of compounds has garnered significant interest for its potential as targeted therapeutic agents, particularly in oncology. The protocols detailed herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Therapeutic Promise of Pyrido[4,3-d]pyrimidine Analogs

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1] Analogs of this compound are of particular interest due to their potential to act as kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[3][4]

The in vitro evaluation of these analogs is a critical first step in the drug discovery pipeline, allowing for the assessment of their biological activity, potency, and mechanism of action.[4][5] This guide will detail the key in vitro assays necessary to characterize the anticancer potential of novel this compound derivatives.

Initial Screening: Assessing Cytotoxicity in Cancer Cell Lines

The initial phase of in vitro evaluation involves screening the synthesized analogs for their cytotoxic effects against a panel of relevant cancer cell lines.[6] The choice of cell lines should be guided by the therapeutic hypothesis for the compound class. For instance, if the analogs are designed as inhibitors of a specific kinase implicated in a particular cancer, cell lines with known dependence on that kinase should be included. Commonly used cancer cell lines for initial screening include those from lung (e.g., A-549), prostate (e.g., PC-3), colon (e.g., HCT-116), and breast (e.g., MCF-7) cancers.[2]

Cell Viability Assays

Cell viability assays are fundamental to determining the concentration-dependent effect of a compound on cell proliferation and survival. Several methods are available, with the MTT and CCK-8 assays being widely used due to their reliability and scalability for high-throughput screening.[2][7]

Protocol: MTT Cell Viability Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound analogs (dissolved in DMSO to create stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5]

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

dot

Kinase_Inhibition_Workflow cluster_Setup Reaction Setup cluster_Reaction Kinase Reaction cluster_Detection Signal Detection Prepare_Reagents Prepare Kinase, Substrate, and Compounds Initiate_Reaction Add ATP to initiate reaction Prepare_Reagents->Initiate_Reaction Incubate Incubate at optimal temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction and deplete ATP Incubate->Stop_Reaction Generate_Signal Convert ADP to ATP and generate luminescent signal Stop_Reaction->Generate_Signal Measure_Luminescence Measure luminescence Generate_Signal->Measure_Luminescence

Caption: Workflow for a luminescent in vitro kinase inhibition assay.

Cellular Assays for Mechanism of Action

To confirm that the observed cytotoxicity is a result of the intended mechanism of action, further cell-based assays are necessary. These assays can investigate the effects of the compounds on cell cycle progression and apoptosis.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle phase at which the cells are arrested following treatment with the test compounds.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound analogs

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound analogs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Follow the same cell treatment protocol as for the cell cycle analysis.

  • Cell Staining:

    • Harvest the treated cells and wash with PBS.

    • Resuspend the cells in 1x binding buffer.

    • Add Annexin V-FITC and propidium iodide to the cell suspension according to the kit manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Viable cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Data Presentation and Interpretation

For clear and concise presentation of the results, all quantitative data should be summarized in tables.

Table 1: In Vitro Cytotoxicity of this compound Analogs

CompoundA-549 IC50 (µM)PC-3 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
Analog 1
Analog 2
Analog 3
Positive Control

Table 2: In Vitro Kinase Inhibitory Activity of Lead Analogs

CompoundTarget Kinase 1 IC50 (nM)Target Kinase 2 IC50 (nM)
Analog X
Analog Y
Positive Control

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of this compound analogs as potential anticancer agents. By systematically assessing their cytotoxicity, target engagement, and mechanism of action, researchers can identify promising lead compounds for further preclinical development. Future studies may include broader kinase profiling to assess selectivity, investigation of downstream signaling pathways, and ultimately, in vivo efficacy studies in relevant animal models.

References

  • Al-Ostath, A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Molecules, 27(14), 4467. Available at: [Link]

  • El-Sayed, M. A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society, 20, 2487–2519. Available at: [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(5), 1083. Available at: [Link]

  • Yadav, G., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. Available at: [Link]

  • Hughes, P. F., et al. (2019). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Journal of Medicinal Chemistry, 62(17), 8275-8287. Available at: [Link]

  • Wissing, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8782. Available at: [Link]

  • Yadav, G., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Ovid. Available at: [Link]

  • Rajalingam, K. (2021). A review for cell-based screening methods in drug discovery. Journal of Applied Pharmaceutical Science, 11(1), 1-10. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Sarveswari, S., & Vijayakumar, V. (2012). An efficient synthesis of some novel 5,7-diarylpyrido[4,3-d]pyrimidines. Arkivoc, 2012(5), 233-243. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11684-11702. Available at: [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Molecular Biosciences, 7, 75. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]

  • Bitesize Bio. (2022). Three Steps for Setting up a Drug Screening Assay. Available at: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12051. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

Sources

Application Note: A Strategic Guide to the Development of PROTACs from a 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1] This modality utilizes heterobifunctional molecules to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] The success of a PROTAC is critically dependent on the interplay between its three components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker connecting them.[4] The chemical scaffold from which the E3 ligase ligand is derived is a crucial determinant of the final PROTAC's properties. This guide provides an in-depth technical overview and detailed protocols for the design, synthesis, and evaluation of novel PROTACs originating from the versatile 5,7-dichloropyrido[4,3-d]pyrimidin-4(3H)-one core, a scaffold amenable to the synthesis of ligands for prominent E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL).

Introduction: The PROTAC Revolution and the Quest for Novel Scaffolds

Unlike traditional small-molecule inhibitors that require high and sustained concentrations to block a protein's active site, PROTACs act catalytically. By forming a ternary complex between the POI and an E3 ligase, they trigger the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] This mechanism allows for the targeting of proteins previously considered "undruggable" and can lead to a more profound and durable biological response.

The rational design of PROTACs is a complex, multi-parameter optimization challenge.[5] While the warhead dictates POI specificity, the E3 ligase ligand and the linker heavily influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[6] Many existing PROTACs suffer from "molecular obesity"—high molecular weight and lipophilicity—which can lead to poor pharmacokinetic profiles.[6][7]

The this compound scaffold presents a strategic starting point for overcoming these challenges. Its rigid bicyclic core and differentially reactive chlorine atoms at the C5 and C7 positions allow for regioselective functionalization, enabling the modular synthesis of diverse E3 ligase ligands and the controlled attachment of linkers.[8] This guide details the journey from this core scaffold to fully characterized protein-degrading molecules.

PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) TC Ternary Complex (POI-PROTAC-E3) POI->TC PROTAC PROTAC Molecule PROTAC->TC E3 E3 Ubiquitin Ligase E3->TC POI_Ub Poly-ubiquitinated POI TC->POI_Ub PROTAC_recycled PROTAC (Recycled) TC->PROTAC_recycled Ub Ubiquitin (Ub) Ub->POI_Ub E1, E2, E3 enzymes Proteasome 26S Proteasome POI_Ub->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Section 1: Synthetic Strategy - From Scaffold to E3 Ligase Ligands

The journey begins with the synthesis and functionalization of the core scaffold. The differential reactivity of the two chlorine atoms is the cornerstone of this strategy. The C5 chlorine is more susceptible to nucleophilic aromatic substitution (SNAr) than the C7 chlorine, allowing for sequential and controlled modifications. This section outlines a representative, modular approach to synthesizing both VHL and CRBN ligand precursors.

Synthetic Workflow cluster_VHL VHL Ligand Synthesis cluster_CRBN CRBN Ligand Synthesis cluster_Final Final PROTAC Assembly Scaffold 5,7-Dichloropyrido [4,3-d]pyrimidin-4(3H)-one VHL_1 Step 1.1: Selective C5 Nucleophilic Substitution Scaffold->VHL_1 CRBN_1 Step 2.1: C7 Amination to form Glutarimide Precursor Scaffold->CRBN_1 VHL_2 Step 1.2: C7 Functionalization (e.g., Suzuki Coupling) VHL_1->VHL_2 VHL_3 Step 1.3: Linker Attachment Site Installation VHL_2->VHL_3 VHL_Final VHL Ligand-Linker Precursor VHL_3->VHL_Final Final_PROTAC Final PROTAC Molecule VHL_Final->Final_PROTAC Amide Coupling CRBN_2 Step 2.2: Glutarimide Ring Formation CRBN_1->CRBN_2 CRBN_3 Step 2.3: Linker Attachment at C5 (e.g., Amine Displacement) CRBN_2->CRBN_3 CRBN_Final CRBN Ligand-Linker Precursor CRBN_3->CRBN_Final CRBN_Final->Final_PROTAC Amide Coupling POI_Ligand POI Warhead with Linker Attachment Point POI_Ligand->Final_PROTAC

Figure 2: Modular synthetic workflow for PROTAC development.

Protocol 1.1: Synthesis of a VHL Ligand Precursor

This protocol describes a generalized multi-step synthesis to produce a VHL ligand precursor functionalized with a linker attachment point. The VHL ligand core mimics the structure of well-established peptidomimetic binders.[9][10][11]

Rationale: This synthesis leverages selective cross-coupling and amidation reactions. The choice of a Suzuki coupling at C7 allows for the introduction of aryl or heteroaryl moieties common in VHL ligands, while the final amide bond formation connects the core hydroxyproline mimic.[9][12]

Materials:

  • This compound

  • Appropriate amine for C5 substitution (e.g., (S)-2-amino-3,3-dimethylbutan-1-ol)

  • Arylboronic acid for C7 substitution (e.g., 4-(methoxycarbonyl)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl2) and base (e.g., K2CO3)

  • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-N-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide (or similar Boc-protected hydroxyproline derivative with a linker handle)

  • Peptide coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous solvents (DMF, Dioxane), and reagents for workup and purification (EtOAc, brine, MgSO4, silica gel)

Procedure:

  • Step 1 (C5 Substitution): To a solution of this compound (1.0 eq) in anhydrous DMF, add the selected primary amine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir at 80°C for 4-6 hours, monitoring by LC-MS. Upon completion, perform an aqueous workup and purify by column chromatography to yield the C5-substituted intermediate.

  • Step 2 (C7 Suzuki Coupling): Combine the C5-substituted intermediate (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (3.0 eq) in a 4:1 mixture of Dioxane:Water. Degas the mixture with argon for 15 minutes. Heat to 100°C for 12-16 hours. After cooling, filter the reaction, perform an aqueous workup, and purify by chromatography to obtain the C5,C7-disubstituted core.

  • Step 3 (Ester Hydrolysis): If a methyl ester was introduced (as in the example boronic acid), hydrolyze it to the carboxylic acid using LiOH in a THF/Water mixture. Acidify to pH ~3-4 to precipitate the product.

  • Step 4 (Amide Coupling): Dissolve the carboxylic acid from Step 3 (1.0 eq) in anhydrous DMF. Add the Boc-protected hydroxyproline derivative (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 4-8 hours. Purify the final Boc-protected VHL ligand precursor by chromatography.

  • Control & Validation: Characterize the product at each step using LC-MS and 1H NMR to confirm identity and purity before proceeding.

Protocol 1.2: Synthesis of a CRBN Ligand Precursor

This protocol outlines the synthesis of a CRBN ligand precursor based on the thalidomide scaffold, adapted for this specific core.[13][14][15]

Rationale: The synthesis hinges on building the characteristic glutarimide ring onto the pyridopyrimidinone core. This is achieved through a C7 amination followed by cyclization. The C5 position is then functionalized with a linker.[14][16]

Materials:

  • This compound

  • 3-Aminopiperidine-2,6-dione hydrochloride

  • Base (e.g., K2CO3, DIPEA)

  • Linker with a primary amine (e.g., N-Boc-2-(2-aminoethoxy)ethanol)

  • Anhydrous solvents (DMSO, DMF) and purification supplies

Procedure:

  • Step 1 (C7 Amination): In a sealed vessel, dissolve this compound (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.2 eq), and K2CO3 (3.0 eq) in anhydrous DMSO. Heat to 130°C for 16-24 hours. Monitor by LC-MS. After completion, cool and precipitate the product by adding water. Filter and dry the solid. This is the CRBN-core conjugate.

  • Step 2 (C5 Linker Attachment): To a solution of the CRBN-core conjugate (1.0 eq) in anhydrous DMF, add the N-Boc protected amino-linker (1.5 eq) and DIPEA (3.0 eq). Heat to 90°C for 8-12 hours. The more reactive amine of the linker will displace the C5 chlorine.

  • Step 3 (Deprotection): Remove the Boc protecting group using standard conditions (e.g., 4M HCl in Dioxane or Trifluoroacetic acid in DCM) to reveal the primary amine of the linker, ready for conjugation.

  • Control & Validation: Purify and characterize intermediates and the final product by LC-MS and NMR to ensure the correct regiochemistry and purity.

Section 2: Physicochemical and Analytical Characterization

PROTACs often operate outside of traditional "Rule of 5" chemical space, making their analytical characterization critical.[17][18] Poor solubility can hinder biological assays, and instability can complicate data interpretation.[19] LC-MS is an essential tool for confirming the identity, purity, and stability of the final PROTAC molecule.[20][21]

Protocol 2.1: LC-MS Analysis of Final PROTAC

Rationale: This protocol provides a standardized method to quickly assess the purity of the synthesized PROTAC and confirm its molecular weight. A gradient elution is necessary to handle the often-greasy nature of PROTACs.[22][23][24]

Materials:

  • Synthesized PROTAC, dissolved in DMSO (1 mg/mL stock)

  • LC-MS system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample vials

Procedure:

  • Sample Preparation: Dilute the 1 mg/mL PROTAC stock solution to ~10 µg/mL in a 1:1 mixture of Water:Acetonitrile.

  • LC Method:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-7 min: 5% to 95% B

      • 7-9 min: 95% B

      • 9-10 min: 95% to 5% B

      • 10-12 min: 5% B (re-equilibration)

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Range: m/z 100-1500.

    • Data Analysis: Integrate the UV chromatogram (e.g., at 254 nm) to determine purity. Confirm the mass of the major peak corresponds to the [M+H]+ adduct of the target PROTAC.

  • Self-Validation: Run a blank (solvent injection) before the sample to ensure no carryover. The expected molecular ion should be the most abundant species in the mass spectrum of the main peak.

Parameter Typical Range for PROTACs Rationale / Implication
Molecular Weight (MW) 700 - 1100 DaHigh MW is inherent to the tripartite structure; negatively impacts permeability.[7]
Calculated LogP (cLogP) 3 - 7High lipophilicity can lead to poor solubility and off-target effects.[17]
Topological Polar Surface Area (TPSA) 120 - 180 ŲA higher TPSA can improve solubility but may reduce permeability.[7]
Aqueous Solubility < 10 µMOften low; requires careful formulation for in vitro and in vivo studies.[6]

Table 1: Key Physicochemical Properties of PROTACs and Their Implications.

Section 3: Biological Evaluation of PROTAC Function

The ultimate test of a PROTAC is its ability to induce the degradation of its target protein in a cellular context. This section provides core protocols for quantifying protein degradation and assessing the downstream cellular consequences.

Biological Evaluation Workflow cluster_Degradation Protein Degradation Analysis cluster_Viability Cell Viability Analysis Start Cells Plated in Multi-well Plates Treatment Treat cells with PROTAC (Dose-response, Time-course) Start->Treatment Incubation Incubate (e.g., 18-24 hours) Treatment->Incubation Endpoint Select Endpoint Assay Incubation->Endpoint Lysis Cell Lysis Endpoint->Lysis Degradation Reagent Add Viability Reagent (e.g., CellTiter-Glo) Endpoint->Reagent Viability WB Western Blot Lysis->WB Quant Quantify Protein Levels (vs. Loading Control) WB->Quant DC50 Calculate DC₅₀ & Dₘₐₓ Quant->DC50 Measure Measure Signal (Luminescence) Reagent->Measure IC50 Calculate IC₅₀ Measure->IC50

Figure 3: Workflow for the cellular evaluation of PROTAC efficacy.

Protocol 3.1: Western Blot for Target Protein Degradation

Rationale: Western blotting is the gold-standard method for directly visualizing and quantifying the reduction in target protein levels.[3] A dose-response experiment allows for the determination of key efficacy parameters: DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[25]

Materials:

  • Cancer cell line expressing the POI (e.g., MCF-7 for ERα)[25]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • PROTAC compound and negative control (e.g., warhead alone or an inactive epimer)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails[26]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium (e.g., from 1 µM down to 0.1 nM). Also prepare wells for a vehicle control (DMSO) and a negative control. Replace the medium in each well with the compound-containing medium.

  • Incubation: Incubate the cells for a fixed period, typically 18-24 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of supplemented RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary antibody against the POI overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis: Wash the membrane thoroughly. Apply ECL substrate and capture the chemiluminescent signal. Re-probe the blot with an antibody for a loading control.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band. Plot the normalized protein level against the log of the PROTAC concentration and fit a dose-response curve to determine DC50 and Dmax.

  • Self-Validation: The negative control compound should not induce degradation. The loading control protein levels should remain constant across all lanes, confirming equal protein loading.[27]

Protocol 3.2: Cell Viability Assay (CellTiter-Glo®)

Rationale: This assay determines the cytotoxic or anti-proliferative effect of the PROTAC, which is often the desired downstream consequence of degrading an oncogenic protein. The CellTiter-Glo® assay measures ATP levels, which correlate with the number of metabolically active, viable cells.[28][29] It is generally more sensitive and has fewer artifacts with colored or reducing compounds than MTT assays.[30]

Materials:

  • Cells and complete culture medium

  • Opaque-walled 96-well plates suitable for luminescence

  • PROTAC compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density (e.g., 5,000 cells/well in 100 µL). Allow to adhere overnight.

  • Compound Treatment: Perform a serial dilution of the PROTAC directly in the plate or in a separate dilution plate. A typical final volume is 100 µL per well. Include vehicle-only control wells.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time and mechanism of action, typically 72 hours.

  • Assay Protocol:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL to 100 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with medium but no cells). Normalize the data to the vehicle control wells (set to 100% viability). Plot the percent viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.

  • Self-Validation: The signal should be linear with respect to cell number in a preliminary validation experiment. The Z'-factor for the assay should be ≥ 0.5, indicating a robust assay window.

Conclusion and Future Directions

The this compound scaffold serves as an exemplary starting point for the rational design and synthesis of next-generation PROTACs. Its chemical tractability allows for the modular construction of libraries targeting different E3 ligases and the systematic optimization of linker attachment points. The protocols detailed in this guide provide a comprehensive framework for the synthesis, characterization, and biological validation of these novel degraders. By following these self-validating workflows, researchers can confidently assess the potential of their compounds, accelerating the discovery of new therapeutics for a host of challenging diseases.

References

  • Design, synthesis, and biological evaluation of novel PROTACs compounds with good ERα degradation ability. PubMed. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

  • Property-based optimisation of PROTACs. PMC - NIH. [Link]

  • Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. PubMed. [Link]

  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. MDPI. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands. ResearchGate. [Link]

  • Physicochemical properties comparison among published PROTACs. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel BTK-targeting proteolysis targeting chimeras (PROTACs) with enhanced pharmacokinetic properties. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel BTK-targeting Proteolysis Targeting Chimeras (PROTACs) with Enhanced Pharmacokinetic Properties. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands. PubMed. [Link]

  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]

  • Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • Assay Platforms for PROTAC in Drug Discovery and Beyond. ChemPartner. [Link]

  • Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Bioanalysis Zone. [Link]

  • Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. SCIEX. [Link]

  • Ten Tips for Successful Westerns. 2BScientific. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. NIH. [Link]

  • Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Waters Corporation. [Link]

  • An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. ResearchGate. [Link]

  • Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. PMC - NIH. [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC - NIH. [Link]

  • One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. SciSpace. [Link]

  • Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. ResearchGate. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Concise Regiospecific Synthesis of 5-Chloropyrido[4,3-d]pyrimidin-4(3H)-one. ResearchGate. [Link]

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]

  • SYNTHESIS OF NEW PYRIDO[2,3-d]PYRIMIDIN-5-ONE, PYRIDO[2,3-d]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-d][25]OXAZINE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]

  • Method for the rapid library synthesis of CRBN binders. American Chemical Society. [Link]

  • Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability. ACS Publications. [Link]

  • One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. ResearchGate. [Link]

  • Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. Ukrainian Journal of Medical Science. [Link]

  • An efficient synthesis of some novel 5,7-diarylpyrido[4,3-d]pyrimidines. ResearchGate. [Link]

  • Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one. This molecule is a valuable heterocyclic scaffold in medicinal chemistry, often serving as a key intermediate in the development of novel therapeutic agents.[1][2] However, its synthesis presents several challenges, from the preparation of appropriately substituted precursors to the final cyclization and purification steps.

This guide is structured to provide both high-level insights and direct, actionable troubleshooting advice for researchers encountering difficulties in their synthetic campaigns. We will explore the underlying chemical principles to empower you to make informed decisions in the laboratory.

Section 1: Proposed Synthetic Pathway & Core Challenges

The most logical and commonly adapted retrosynthetic approach for pyrido[2,3-d]pyrimidines, which we can extrapolate to the [4,3-d] isomer, involves the construction of the pyrimidine ring onto a pre-existing, functionalized pyridine core.[3] The primary challenge lies in the multi-step preparation of the key intermediate, 4-amino-2,6-dichloropyridine-3-carbonitrile , and its subsequent cyclization.

The diagram below outlines a plausible synthetic workflow, highlighting the critical transformations and potential points of failure that will be addressed in this guide.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization & Final Product A 2,6-Dichloropyridine B 2,6-Dichloro-4-nitropyridine A->B Nitration (H₂SO₄/HNO₃) [Challenge: Regioselectivity] C 4-Amino-2,6-dichloropyridine B->C Reduction (e.g., Fe/HCl, H₂/Pd-C) [Challenge: Over-reduction] D 4-Amino-2,6-dichloro-3-iodopyridine C->D Iodination (e.g., NIS, I₂) [Challenge: Selectivity] E 4-Amino-2,6-dichloropyridine-3-carbonitrile (Key Intermediate) D->E Cyanation (e.g., CuCN, Pd-cat.) [Challenge: Catalyst Poisoning] F This compound (Target Molecule) E->F Cyclization with Formamide (High Temp.) [Challenge: Low Yield, Impurities]

Caption: Proposed multi-step synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust synthetic strategy for constructing the pyrido[4,3-d]pyrimidin-4-one core?

A: The most reliable strategy involves a late-stage cyclization of a highly functionalized pyridine precursor. Specifically, starting with a 4-amino-3-cyanopyridine derivative and reacting it with a one-carbon synthon like formamide or formic acid is a well-established method for forming the pyrimidinone ring.[4][5] This approach allows for the early introduction of the chloro-substituents on the pyridine ring, which are generally stable under the conditions required for subsequent functionalization at the C3 and C4 positions.

Q2: Why is the purification of the final product, this compound, notoriously difficult?

A: The difficulty arises from two primary physical properties of fused heterocyclic systems: high melting points and poor solubility in common organic solvents. The planar structure of the pyridopyrimidine core allows for strong intermolecular π-π stacking and hydrogen bonding (via the lactam N-H and C=O), leading to a stable crystal lattice. This results in low solubility, making purification by standard column chromatography challenging and often necessitating less efficient methods like high-temperature recrystallization from polar aprotic solvents (e.g., DMF, DMSO) or extensive trituration.

Q3: Are there alternative methods to the high-temperature formamide cyclization?

A: Yes, while thermal condensation with formamide is common, other methods can be employed. One alternative is a two-step process involving initial reaction of the aminonitrile intermediate with triethyl orthoformate to form an ethoxymethyleneamino intermediate, followed by cyclization induced by ammonia or an amine. Another approach involves using formic acid in a high-boiling solvent, sometimes with a dehydrating agent like polyphosphoric acid (PPA), although the harsh acidic conditions can risk hydrolysis of the chloro-substituents. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[4]

Section 3: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem Area: Synthesis of the 4-Amino-2,6-dichloropyridine-3-carbonitrile Intermediate

Q: My nitration of 2,6-dichloropyridine is giving low yields and multiple isomers. How can I improve regioselectivity for the 4-nitro product?

A: Regioselectivity in the nitration of dichloropyridines is a known issue. The two chlorine atoms are deactivating and ortho-, para-directing. Nitration at the 4-position is electronically favored, but the 3-position can also be nitrated.

  • Causality: Overly harsh conditions (high temperature, fuming nitric acid) can reduce selectivity.

  • Troubleshooting Steps:

    • Temperature Control: Maintain strict temperature control, typically between 0 °C and 25 °C. An ice bath is essential.

    • Reagent Choice: Use a milder nitrating agent. A mixture of KNO₃ in concentrated H₂SO₄ is often more selective than mixed acid (H₂SO₄/HNO₃).[6]

    • Slow Addition: Add the nitrating agent dropwise to the solution of 2,6-dichloropyridine in sulfuric acid to avoid localized temperature spikes.

    • Purification: Be prepared to separate the 3-nitro and 4-nitro isomers using column chromatography or fractional crystallization.

Q: The final cyanation step (from the 3-iodo precursor) is failing. TLC shows only starting material. What's the likely cause?

A: This is a classic symptom of catalyst poisoning or inactivation, a common problem in cross-coupling reactions involving nitrogen-containing heterocycles.

  • Causality: The amino group (-NH₂) and the pyridine nitrogen can coordinate to the copper or palladium catalyst, inhibiting its catalytic activity.

  • Troubleshooting Steps:

    • Protect the Amino Group: Temporarily protect the 4-amino group as an acetamide or a Boc-carbamate. This reduces its Lewis basicity and prevents catalyst inhibition. The protecting group can be removed after the cyanation is complete.

    • Use a Robust Catalyst System: For palladium-catalyzed cyanation, employ ligands like Xantphos or cataCXium® A that are known to be effective for electron-rich and heterocyclic substrates.

    • Switch to a Rosenmund-von Braun Reaction: This classic method uses CuCN in a high-boiling polar solvent like DMF or NMP at elevated temperatures (150-200 °C). While the conditions are harsh, it can be effective when catalytic methods fail. Ensure strictly anhydrous conditions.

Problem Area: Cyclization to this compound

Q: The cyclization reaction with formamide results in a dark, tarry mixture with a very low yield of the desired product.

A: High-temperature reactions with formamide are prone to decomposition, especially with sensitive substrates.

  • Causality: Formamide can decompose at high temperatures (>180 °C) to ammonia and carbon monoxide, and can also polymerize. The starting aminonitrile may also be unstable under these conditions, leading to side reactions and polymerization.

  • Troubleshooting Steps:

    • Optimize Temperature: Do not assume higher is better. Run small-scale trials at different temperatures (e.g., 150 °C, 160 °C, 170 °C) to find the optimal balance between reaction rate and decomposition.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions that contribute to the dark coloration.

    • Use a Co-solvent: Adding a high-boiling, inert co-solvent like Dowtherm A or diphenyl ether can help to moderate the reaction, improve heat transfer, and prevent localized overheating.

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Prolonged heating after the starting material is consumed will only lead to product degradation.

Problem Area: Product Isolation and Purification

Q: My final product has precipitated from the reaction, but it is highly impure and insoluble in everything I've tried for recrystallization.

A: This is the most common challenge. The goal is to wash away soluble impurities without dissolving the product.

  • Causality: The crude solid is likely contaminated with polymerized formamide and other side products. Its inherent insolubility prevents standard purification.

  • Troubleshooting Steps:

    • Initial Workup: After cooling the reaction, do not immediately filter. First, pour the mixture into a large volume of water. This will often precipitate the product while dissolving many polar impurities. Stir this slurry for several hours before filtering.

    • Sequential Washing/Trituration: Wash the filtered solid extensively on the filter funnel with a sequence of solvents to remove different types of impurities:

      • Water: To remove residual formamide and inorganic salts.

      • Methanol or Ethanol: To remove moderately polar organic impurities.

      • Diethyl Ether or Hexanes: To remove non-polar impurities and dry the product.

    • High-Temperature Recrystallization: If purity is still low, attempt recrystallization from a high-boiling solvent. Dissolve the crude product in a minimal amount of hot (~100-120 °C) DMF or DMSO. If the product crystallizes upon cooling, this may work. If not, add a miscible anti-solvent (like water or ethanol) dropwise to the hot solution until turbidity appears, then allow it to cool slowly.

Section 4: Experimental Protocol Example

Cyclization of 4-Amino-2,6-dichloropyridine-3-carbonitrile

This protocol is a representative example and may require optimization.

  • Reagents & Setup:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-amino-2,6-dichloropyridine-3-carbonitrile (5.0 g, 26.5 mmol).

    • Add formamide (50 mL).

    • Place a magnetic stir bar in the flask.

  • Reaction:

    • Begin stirring and gently flush the system with nitrogen.

    • Heat the mixture in an oil bath to 160 °C.

    • Maintain the temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 10% Methanol in DCM, visualizing with UV light), observing the disappearance of the starting material spot.

  • Workup and Isolation:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 500 mL of deionized water while stirring vigorously. A precipitate should form.

    • Continue stirring the aqueous slurry for at least 2 hours to ensure complete precipitation and to dissolve formamide.

    • Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the filter cake sequentially with:

      • Deionized water (3 x 100 mL)

      • Cold ethanol (2 x 50 mL)

      • Diethyl ether (2 x 50 mL)

    • Dry the resulting off-white to pale yellow solid in a vacuum oven at 60 °C overnight.

  • Characterization:

    • Assess purity by ¹H NMR and LC-MS. If necessary, further purification can be attempted by recrystallization from hot DMF.

Section 5: Data Interpretation

The following table summarizes the expected analytical data for confirming the structure of this compound.

Analysis Type Expected Result Rationale & Key Features
¹H NMR (400 MHz, DMSO-d₆)δ ~12.5 (s, 1H, br), 8.3 (s, 1H), 8.1 (s, 1H)NH Proton: A broad singlet far downfield for the lactam N-H. Aromatic Protons: Two singlets in the aromatic region corresponding to the C2-H of the pyrimidine ring and the C8-H of the pyridine ring.
¹³C NMR (100 MHz, DMSO-d₆)δ ~160 (C=O), ~155-145 (quaternary carbons), ~120-110 (aromatic CH)Expect signals for the carbonyl carbon, 5 quaternary carbons (including C-Cl), and 2 aromatic CH carbons.
Mass Spec (ESI+) m/z = 216 [M+H]⁺, 218 [M+2+H]⁺, 220 [M+4+H]⁺The characteristic isotopic pattern for a molecule containing two chlorine atoms (approx. 9:6:1 ratio for M, M+2, M+4) is the most definitive confirmation.

Section 6: Troubleshooting Low Yield - A Logic Flowchart

If you are experiencing low yields in the final cyclization step, use the following decision tree to diagnose the problem.

G Start Low Yield of Final Product Check_SM Is Starting Material (SM) consumed (by TLC/LCMS)? Start->Check_SM Check_Purity Is crude product a clean solid or a tar? Check_SM->Check_Purity Yes Increase_Time Reaction incomplete. Increase reaction time or temperature (+10°C). Check_SM->Increase_Time No Decomposition Decomposition is likely. Decrease temperature (-10°C), run under N₂, consider microwave synthesis. Check_Purity->Decomposition Tar Solubility_Issue Product may be lost in workup. Ensure complete precipitation (add more anti-solvent, stir longer). Check filtrate for product. Check_Purity->Solubility_Issue Clean Solid Increase_Time->Start Decomposition->Start Improve_Purification Impure solid. Improve washing protocol. (Water -> EtOH -> Ether). Attempt high-temp recrystallization. Solubility_Issue->Improve_Purification

Caption: A decision tree for troubleshooting low product yield.

References

  • S. Sarveswari, N. S. V. M. Kumar, and V. M. S. Kumar, "An efficient synthesis of some novel 5,7-diarylpyrido[4,3-d]pyrimidines," ResearchGate, 2010.

  • A. A. F. Wasfy, "Developments of pyridodipyrimidine heterocycles and their biological activities," PMC - NIH, 2023.

  • Y. Wang et al., "Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs," PMC - PubMed Central, 2024.

  • J. Quiroga et al., "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications," MDPI, 2019.

  • A. M. G. E. Hassan et al., "Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors," Taylor & Francis Online, 2022.

  • Y. Wang et al., "Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs," Semantic Scholar, 2025.

  • V. A. Berezina et al., "SYNTHESIS OF NEW PYRIDO[2,3-d]PYRIMIDIN-5-ONE, PYRIDO[2,3-d]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-d][1][7]OXAZINE DERIVATIVES," ResearchGate, 2021.

  • M. Van Hout et al., "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2," MDPI, 2022.

  • A. Kumar et al., "Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review," Chemical Biology & Drug Design, 2022.

  • T. M. Klapötke et al., "Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives," ResearchGate, 2011.

Sources

Technical Support Center: Purification of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one using High-Performance Liquid Chromatography (HPLC). The content is structured to address common challenges and frequently asked questions, ensuring both scientific accuracy and practical, field-tested advice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the HPLC purification of this compound, providing foundational knowledge for successful method development.

Q1: What are the key chemical properties of this compound that influence its HPLC purification?

A1: Understanding the physicochemical properties of this compound is crucial for developing a robust HPLC method. This compound is a heterocyclic molecule with a fused pyridine and pyrimidine ring system.[1] Key characteristics include:

  • Polarity: The presence of nitrogen and oxygen atoms, along with the chloro-substituents, imparts a degree of polarity to the molecule. However, the overall molecule can be considered moderately polar.

  • Solubility: It is expected to have limited solubility in water and better solubility in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols such as methanol or ethanol.[2] When preparing samples for reversed-phase HPLC, it is best to dissolve the compound in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition itself, to prevent peak distortion.

  • UV Absorbance: The aromatic nature of the pyridopyrimidine core suggests strong UV absorbance, making UV detection a suitable method for HPLC analysis. The optimal detection wavelength should be determined by acquiring a UV spectrum of the compound.

  • pKa: The nitrogen atoms in the heterocyclic rings can be protonated, meaning the charge state of the molecule is pH-dependent. This is a critical consideration for mobile phase selection in reversed-phase HPLC, as pH can significantly impact retention time and peak shape.[3]

Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: For a moderately polar compound like this compound, a reversed-phase HPLC method is a logical starting point. Here is a recommended initial setup:

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmC18 stationary phases are versatile and widely used for separating moderately polar compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is an acidic modifier that helps to suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing for basic compounds.[4] It is also compatible with mass spectrometry (MS) detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase HPLC with good UV transparency and low viscosity.
Gradient 10-90% B over 20 minutesA broad gradient is a good starting point to determine the approximate elution conditions for the compound and any impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm254 nm is a common wavelength for aromatic compounds. An initial UV scan is recommended to determine the optimal wavelength for sensitivity.
Injection Volume 5-10 µLA smaller injection volume helps to minimize band broadening and potential peak distortion.

Q3: How can I improve the peak shape if I observe tailing?

A3: Peak tailing is a common issue, particularly with nitrogen-containing heterocyclic compounds.[5][6] It is often caused by secondary interactions between the basic nitrogen atoms in the analyte and residual acidic silanol groups on the silica-based stationary phase.[3] Here are several strategies to mitigate peak tailing:

  • Adjust Mobile Phase pH: Operating the mobile phase at a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the basic nitrogens on your compound and suppress the ionization of silanol groups, thereby minimizing unwanted ionic interactions.[7]

  • Use an End-Capped Column: Modern, high-purity silica columns with end-capping are designed to minimize the number of accessible silanol groups, leading to improved peak shapes for basic compounds.[5]

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine, to the mobile phase can help to saturate the active silanol sites and improve peak symmetry. However, this is generally not compatible with MS detection.

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, may provide a better peak shape by shielding the analyte from the silica surface.[5]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues you may encounter.

Scenario 1: Poor Resolution Between the Main Peak and an Impurity

Problem: The peak for this compound is not well-separated from a closely eluting impurity.

Troubleshooting Workflow:

G cluster_gradient Gradient Optimization cluster_solvent Solvent Selectivity cluster_column Stationary Phase Selectivity start Poor Resolution q1 Is the gradient too steep? start->q1 a1 Decrease the gradient slope (e.g., 1% B/min). q1->a1 Yes q2 Have you tried a different organic solvent? q1->q2 No end Resolution Improved a1->end a2 Switch from Acetonitrile to Methanol (or vice versa). q2->a2 No q3 Is the current column providing enough selectivity? q2->q3 Yes a2->end a3 Try a column with a different stationary phase (e.g., Phenyl-Hexyl). q3->a3 No q3->end Yes a3->end

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Explanation:

  • Optimize the Gradient: A steep gradient can cause peaks to elute too quickly and with insufficient separation. By making the gradient shallower (e.g., changing from a 10-90% B in 10 minutes to 10-90% B in 20 minutes), you increase the time the analytes spend interacting with the stationary phase, which can improve resolution.

  • Change the Organic Solvent: Acetonitrile and methanol have different solvent strengths and can interact differently with analytes.[7] Switching from one to the other can alter the elution order and improve the separation of co-eluting peaks.

  • Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, the issue may be a lack of selectivity from the C18 stationary phase. A phenyl-hexyl column, for example, offers different retention mechanisms (π-π interactions) that can be beneficial for separating aromatic compounds like pyridopyrimidines.

Scenario 2: Sample Solubility and Injection Issues

Problem: The compound precipitates upon injection, leading to broad or split peaks and a blocked column.

Root Cause Analysis and Solution:

This issue typically arises when the sample solvent is significantly stronger than the initial mobile phase. For instance, dissolving the sample in 100% DMSO and injecting it into a mobile phase with a high aqueous content can cause the compound to crash out.

Step-by-Step Protocol for Sample Preparation:

  • Determine Solubility: Test the solubility of your crude this compound in various solvents and solvent mixtures.

  • Match the Injection Solvent to the Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

  • Use a Co-solvent Approach if Necessary: If the compound is not soluble in the initial mobile phase, dissolve it in a minimal amount of a strong organic solvent (like DMSO) and then dilute it with the initial mobile phase to the desired concentration. Ensure the final concentration of the strong solvent is low enough to be miscible with the mobile phase.

  • Filter the Sample: Before injection, filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could block the column frit.[8]

Scenario 3: Column Clogging and High Backpressure

Problem: The HPLC system shows a steady increase in backpressure over several injections, eventually leading to a system shutdown.

Diagnostic and Maintenance Flowchart:

G cluster_system System Check cluster_column_issue Column Issue start High Backpressure q1 Disconnect column. Pressure drop? start->q1 a1_no Pressure remains high. Check for blockages in tubing, injector, or detector. q1->a1_no No a1_yes Pressure drops to normal. Column is the source. q1->a1_yes Yes q2 Is the inlet frit blocked? a1_yes->q2 a2_yes Reverse flush the column (if permissible by manufacturer). q2->a2_yes Likely a2_no Consider column bed collapse or irreversible contamination. q2->a2_no Possible end Problem Resolved a2_yes->end replace Replace Column a2_no->replace replace->end

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridopyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyridopyrimidines are a cornerstone in medicinal chemistry, forming the scaffold for a wide array of therapeutic agents.[1][2] This resource aims to provide not only solutions to common experimental hurdles but also a deeper understanding of the underlying chemical principles to empower your research and development.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A lower than expected yield is a frequent challenge in organic synthesis. The following are common culprits and strategies to improve the outcome of your pyridopyrimidine synthesis.

Q: My reaction has a low conversion of starting materials, resulting in a poor yield. What are the likely causes and how can I address this?

A: Low conversion can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions.[3] A systematic evaluation of the reaction parameters is key to pinpointing the issue.

  • Catalyst Activity and Selection: The choice and activity of the catalyst are paramount. For many pyridopyrimidine syntheses, particularly multicomponent reactions, a catalyst is essential for achieving a good yield.[4]

    • Troubleshooting Steps:

      • Verify Catalyst Activity: If you are using a reusable catalyst, ensure it has been properly regenerated. For acid catalysts, confirm the concentration is accurate.[3]

      • Screen Different Catalysts: The efficacy of a catalyst is often substrate-dependent. Consider screening a panel of catalysts, including both Brønsted and Lewis acids (e.g., HCl, FeCl₃, ZnCl₂), as well as modern nanocatalysts which have shown high efficiency.[4][5] Nanocatalysts, for instance, offer advantages like high surface area and ease of separation and recycling.[5][6]

      • Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Experiment with varying the catalyst loading to find the optimal concentration.

  • Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete reactions.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product over time.[3] This will help determine the optimal reaction time and prevent potential product degradation from prolonged heating.

      • Adjust Temperature: If the reaction is sluggish at a lower temperature, a moderate increase may be necessary to overcome the activation energy barrier.[3] Conversely, some reactions benefit from lower temperatures to minimize side product formation.[7]

  • Solvent Choice: The solvent plays a critical role in reactant solubility and can influence the reaction pathway.

    • Troubleshooting Steps:

      • Solvent Polarity: Polar solvents are generally preferred for many pyrimidine syntheses.[4]

      • Solvent Screening: Experiment with a range of solvents, such as ethanol, acetonitrile, or even solvent-free conditions, to identify the most effective medium for your specific reaction.[3][8] Green chemistry approaches often utilize water or solvent-free conditions, which can be highly effective with the right catalyst.[5][6]

  • Purity of Reactants: Impurities in your starting materials can act as inhibitors or lead to unwanted side reactions.[3][9]

    • Troubleshooting Steps:

      • Quality Control: Ensure all starting materials, including aldehydes, β-dicarbonyl compounds, and amino-pyrimidines/ureas, are of high purity.[3]

      • Supplier Qualification: For larger scale syntheses, it is crucial to qualify your raw material suppliers and perform rigorous quality control on incoming materials.[9]

Issue 2: Formation of Unexpected Side Products and Impurities

The appearance of unexpected spots on a TLC plate or extra peaks in an HPLC chromatogram is a common sign of side reactions. Identifying and mitigating these byproducts is crucial for obtaining a pure product.

Q: I'm observing significant side product formation in my reaction. What are the common byproducts in pyridopyrimidine synthesis and how can I minimize them?

A: The nature of the side products is highly dependent on the synthetic route. However, some common classes of impurities are frequently observed.[7]

  • Oxidized Byproducts: Dihydro-intermediates can be prone to air oxidation, leading to the formation of fully aromatic pyridopyrimidine derivatives.[7]

    • Avoidance & Solutions:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[9]

      • Degassed Solvents: Use degassed solvents to further reduce the presence of dissolved oxygen.

      • Controlled Workup: Quench the reaction with cooled, degassed water to minimize oxidation during the workup phase.[7]

  • Dimeric Species: In certain reactions, reactive intermediates can dimerize instead of undergoing the desired intramolecular cyclization.[7]

    • Avoidance & Solutions:

      • Base Selection: The choice of base is critical. A weaker base or a stoichiometric amount of a stronger base may favor the desired intramolecular cyclization.[7]

      • Temperature Control: Running the reaction at a lower temperature can often slow the rate of dimerization relative to the desired pathway.[7]

      • Order of Addition: The order in which reagents are added can be crucial. For instance, adding a key reagent that traps a reactive intermediate early on can prevent its dimerization.[7]

  • Incompletely Cyclized Intermediates: Multi-step syntheses can sometimes stall, leading to the isolation of stable, uncyclized intermediates.[7]

    • Avoidance & Solutions:

      • Sufficient Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at an adequate temperature to drive the cyclization to completion.[3][7]

      • Catalyst Assistance: The addition of a suitable catalyst can facilitate the final cyclization and dehydration steps.[3]

  • Hydrolysis Products: Functional groups such as nitriles or esters can be susceptible to hydrolysis under harsh acidic or basic conditions.[7]

    • Avoidance & Solutions:

      • Milder Reaction Conditions: If possible, utilize milder reaction conditions to prevent the hydrolysis of sensitive functional groups.

      • Protecting Groups: In some cases, it may be necessary to protect sensitive functional groups before carrying out the reaction and deprotect them in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using nanocatalysts in pyridopyrimidine synthesis?

A1: Nanocatalysts have emerged as highly efficient catalysts for the synthesis of pyridopyrimidines and other heterocyclic compounds.[5] Their key advantages include:

  • High Efficiency and Selectivity: Due to their high surface-area-to-volume ratio, nanocatalysts often exhibit superior catalytic activity, leading to higher yields and shorter reaction times.[5]

  • Mild Reaction Conditions: Many nanocatalyst-mediated reactions can be carried out under milder conditions, which can improve the overall energy efficiency and reduce the formation of byproducts.[6]

  • Reusability and Recyclability: Magnetic nanocatalysts, for example, can be easily recovered from the reaction mixture using an external magnet and reused multiple times, making the process more economical and environmentally friendly.[5]

  • Green Chemistry: The use of nanocatalysts often aligns with the principles of green chemistry, as they can enable the use of more benign solvents (like water) or even solvent-free conditions.[5][6]

Q2: How do I choose the appropriate purification method for my pyridopyrimidine product?

A2: The choice of purification method depends on the physical properties of your compound (e.g., solid or liquid), its polarity, and the nature of the impurities.

  • Recrystallization: This is a cost-effective and powerful technique for purifying solid compounds.[10] The key is to select a solvent or solvent system in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[10]

  • Flash Column Chromatography: This is a widely used technique for purifying compounds from complex mixtures based on their differential polarity.[10] The selection of an appropriate solvent system, often guided by TLC, is crucial for achieving good separation.[10]

  • High-Performance Liquid Chromatography (HPLC): For challenging purifications or for isolating highly pure compounds, preparative HPLC can be employed. This technique is particularly useful for polar pyrimidine derivatives, where methods like Hydrophilic Interaction Liquid Chromatography (HILIC) can be very effective.[11]

Q3: My pyridopyrimidine synthesis works well on a small scale, but the yield drops significantly upon scale-up. What should I consider?

A3: A drop in yield during scale-up is a common issue and is often related to mass and heat transfer limitations.[9]

  • Mixing and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[9] Ensure that the stirring rate and impeller design are adequate for the vessel size. Many pyridopyrimidine syntheses are exothermic, and what is easily managed in a small flask can become a significant issue at a larger scale.[9] Controlled addition of reagents and a robust cooling system are essential.[9]

  • Raw Material Quality: The impact of impurities in starting materials is more pronounced at a larger scale.[9]

  • Reaction Kinetics: The surface-area-to-volume ratio changes upon scale-up, which can affect reaction kinetics. It may be necessary to re-optimize reaction parameters such as temperature, concentration, and catalyst loading at the intended scale.[9]

Data Presentation and Experimental Protocols

Table 1: Comparative Analysis of Catalysts for Pyridopyrimidine Synthesis
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Fe₃O₄ Nanoparticles VariesEthanolReflux0.5 - 279 - 97[Kidwai et al. (as cited in 6)]
ZrO₂ Nanoparticles 10Solvent-free1000.25 - 0.590 - 97[Abdolmohammadi et al. (as cited in 6)]
nano-MgO VariesWaterReflux1 - 3High[Rad and Mokhtary (as cited in 6)]
SBA-15-Pr-SO₃H VariesSolvent-free1000.1 - 0.3High[Ziarani et al. (as cited in 6)]
General Protocol for Nanocatalyst-Mediated Three-Component Synthesis of Pyrido[2,3-d]pyrimidines

This protocol is a generalized procedure based on several reported methods for the synthesis of pyrido[2,3-d]pyrimidines via a one-pot, three-component reaction.[5][6]

  • Reactant Mixture: In a round-bottom flask, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), and 6-aminouracil or a derivative thereof (1 mmol).

  • Catalyst and Solvent: Add the nanocatalyst (e.g., Fe₃O₄, nano-MgO, 10-20 mol%) and the chosen solvent (e.g., water, ethanol, or solvent-free).

  • Reaction Conditions: Stir the mixture at the optimized temperature (ranging from room temperature to reflux) for the required time (typically 0.5 to 3 hours).[5][6] Monitor the reaction progress by TLC.

  • Workup: After completion of the reaction, if a magnetic catalyst was used, it can be separated using an external magnet. The reaction mixture is then cooled, and the solid product is typically collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization if necessary.[10]

Visualized Workflows and Mechanisms

General Troubleshooting Workflow for Low Product Yield

G start Low Product Yield Observed check_conversion Check Conversion (TLC/HPLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion complete_conversion Complete Conversion with Low Isolated Yield check_conversion->complete_conversion catalyst Optimize Catalyst (Activity, Loading, Type) low_conversion->catalyst Yes workup Optimize Workup & Purification (e.g., Recrystallization, Chromatography) complete_conversion->workup Yes conditions Optimize Reaction Conditions (Temperature, Time) catalyst->conditions solvent Screen Solvents conditions->solvent reagents Verify Reagent Purity solvent->reagents re_evaluate Re-evaluate Reaction & Characterize Byproducts reagents->re_evaluate workup->re_evaluate G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Aromatization aldehyde Ar-CHO intermediate_A Ar-CH=C(CN)₂ (A-5) aldehyde->intermediate_A + Malononitrile - H₂O malononitrile CH₂(CN)₂ malononitrile->intermediate_A intermediate_B Intermediate (B-5) intermediate_A->intermediate_B + 6-Aminouracil aminouracil 6-Aminouracil aminouracil->intermediate_B intermediate_C Tautomerization & Intramolecular Cyclization intermediate_B->intermediate_C product Pyrido[2,3-d]pyrimidine intermediate_C->product Aromatization

Caption: A simplified mechanistic pathway for the formation of a pyrido[2,3-d]pyrimidine scaffold. [5]

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
  • Common side products in the synthesis of pyridopyrimidines and their avoidance. - Benchchem.
  • A Comparative Study of Catalysts for the Synthesis of Pyrimidine Derivatives: An In-depth Technical Guide - Benchchem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Publishing.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
  • addressing challenges in the scale-up synthesis of pyrimidine compounds - Benchchem.
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC.
  • Synthesis of pyrimidine derivatives under solvent-free conditions. - ResearchGate.

Sources

Technical Support Center: Improving Regioselectivity in Substitutions at C5 and C7 of Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyridopyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of regioselective functionalization at the C5 and C7 positions of the pyridopyrimidine scaffold. As a privileged heterocyclic motif found in numerous FDA-approved drugs like Palbociclib (a CDK4/6 inhibitor), precise control over substituent placement is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties.[1]

This document moves beyond standard protocols to provide a deeper understanding of the underlying principles governing regioselectivity, offering structured troubleshooting advice to overcome common experimental hurdles.

Section 1: Foundational Principles of Regioselectivity in Pyridopyrimidines

The pyrido[2,3-d]pyrimidine core, a fusion of electron-deficient pyridine and pyrimidine rings, presents a unique electronic landscape.[2] The C5 and C7 positions are part of the pyridine ring moiety. Their reactivity is modulated by the electron-withdrawing nature of the pyrimidine ring and the pyridine nitrogen itself.

  • Electronic Factors: The pyridine nitrogen atom significantly lowers the electron density at the ortho (C7) and para (C5) positions, making them susceptible to nucleophilic attack and organometallic C-H activation. Conversely, these positions are deactivated towards classical electrophilic aromatic substitution.

  • Steric Hindrance: The C7 position is adjacent to the fused pyrimidine ring, creating a more sterically hindered environment compared to the C5 position. This difference can be exploited to achieve regioselectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction is producing an inseparable mixture of C5 and C7 isomers. What is the primary cause?

A: This is the most common challenge and typically stems from the subtle electronic and steric similarities between the C5 and C7 positions. For many reactions, the activation barriers for substitution at both sites are comparable. The outcome is highly sensitive to a delicate balance of factors including your choice of catalyst, ligand, base, and solvent. For instance, in palladium-catalyzed cross-couplings, the ligand's steric bulk can be the deciding factor in favoring one position over the other.[3]

Q2: In a di-halogenated (e.g., 5,7-dichloro) pyridopyrimidine, which position is generally more reactive in a nucleophilic aromatic substitution (SNAr) or cross-coupling reaction?

A: In many cases, the C7 position exhibits slightly higher reactivity in SNAr and Suzuki cross-coupling reactions. This is often attributed to the C7 position being ortho to the pyridine nitrogen, which provides a stronger inductive electron-withdrawing effect, making the carbon more electrophilic. However, this is a generalization, and the outcome can be reversed by the specific nucleophile, reaction conditions, or other substituents on the ring.[4]

Q3: I am attempting a direct C-H activation on an unsubstituted pyridopyrimidine. Why am I seeing low conversion or functionalization at the wrong position?

A: Direct C-H activation on pyridopyrimidines without a directing group is notoriously difficult and often unselective due to the high energy required to break the C-H bond and the presence of multiple potential reaction sites.[5] Success almost always requires the installation of a directing group (DG) on the pyrimidine portion of the scaffold (e.g., at N8 or C6) to chelate the metal catalyst and deliver it specifically to an ortho C-H bond, such as C7.[6][7]

Section 3: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses for installing C-C and C-N bonds.[8][9] However, achieving regioselectivity between C5 and C7 on a di-functionalized substrate is a significant challenge.

Problem: Poor or Non-Existent Regioselectivity in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a ~1:1 mixture of C5- and C7-arylated products.

  • Low overall yield due to the formation of di-substituted byproducts.

  • Reaction stalls after mono-substitution, but the product is an isomeric mixture.

Troubleshooting & Optimization Workflow

This workflow provides a logical sequence for optimizing regioselectivity.

G start Poor C5/C7 Selectivity ligand Step 1: Modify Ligand (Vary Steric Bulk) start->ligand Start Here base Step 2: Screen Bases (Weak vs. Strong) ligand->base No Improvement success Desired Regioisomer Achieved ligand->success Success solvent Step 3: Change Solvent (Polar Aprotic vs. Ethereal) base->solvent No Improvement base->success Success temp Step 4: Adjust Temperature (Lower temp to increase selectivity) solvent->temp No Improvement solvent->success Success temp->success Success

Caption: Decision workflow for troubleshooting poor regioselectivity.
Detailed Analysis & Solutions
  • The Power of the Ligand: The choice of phosphine ligand is the most critical parameter. The oxidative addition of the Pd(0) catalyst to the C-Halogen bond is often the selectivity-determining step.

    • To Favor the Less Hindered C5 Position: Use bulky, electron-rich phosphine ligands. The steric bulk of the ligand-metal complex will preferentially interact with the more accessible C5-halogen bond.

    • To Favor the More Hindered C7 Position: Sometimes, smaller, less sterically demanding ligands can favor the more electronically activated C7 position.

Ligand TypeExample LigandsTypical Selectivity BiasRationale
Bulky Monodentate RuPhos, XPhos, tBu₃PC5 (Less Hindered)Large cone angle sterically disfavors approach to the hindered C7 position.
Bulky Bidentate Xantphos, dppfVaries; can improve overall reactivityThe defined bite angle can influence the geometry of the oxidative addition transition state.[9]
Standard/Smaller PPh₃, P(o-tol)₃C7 (More Reactive) or Poor SelectivityLess steric influence; selectivity is governed more by electronics, often favoring the more electrophilic C7.
  • Base and Solvent Effects: The base and solvent system can influence catalyst activity and stability, indirectly affecting selectivity.

    • Base: A stronger base (e.g., Cs₂CO₃, K₃PO₄) can sometimes accelerate the reaction, potentially at the cost of selectivity. Weaker bases (e.g., K₂CO₃) with lower temperatures may improve the selective outcome.

    • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or NMP are common, but ethereal solvents like 1,4-dioxane or THF, often with added water, can dramatically alter reactivity and selectivity.[8][10]

Protocol 1: Regioselective Suzuki-Miyaura Coupling Favoring the C5 Position

This protocol is a starting point for the selective arylation of a hypothetical 5,7-dichloropyrido[2,3-d]pyrimidine.

  • Materials:

    • 5,7-dichloropyrido[2,3-d]pyrimidine (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • RuPhos (0.05 equiv)

    • K₃PO₄ (3.0 equiv)

    • Anhydrous 1,4-dioxane/water (10:1 mixture)

  • Procedure:

    • To an oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add the 5,7-dichloropyrido[2,3-d]pyrimidine, arylboronic acid, and K₃PO₄.

    • In a separate vial, pre-mix the Pd₂(dba)₃ and RuPhos in a small amount of the dioxane solvent. Add this pre-catalyst solution to the main reaction vial.

    • Add the remaining 1,4-dioxane/water solvent mixture.

    • Seal the vial and heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired 7-chloro-5-arylpyridopyrimidine.

Section 4: Troubleshooting Guide: Direct C-H Activation

Direct C-H activation offers a more atom-economical approach by avoiding the pre-functionalization of the heterocycle with a halogen.[7] However, controlling regioselectivity is entirely dependent on the use of a directing group (DG).

Problem: Low Yield or Incorrect Regioselectivity in C-H Arylation

Symptoms:

  • No reaction or recovery of starting material.

  • Functionalization occurs at an undesired position (e.g., on the pyrimidine ring).

  • The directing group is cleaved under the reaction conditions.

Key Strategy: Directing Group (DG) Selection and Placement

The DG must be installed at a position that allows it to form a stable 5- or 6-membered metallacycle intermediate, which places the metal catalyst in close proximity to the target C-H bond. For C5 or C7 functionalization, the DG is typically placed on the pyrimidine ring.

G cluster_0 C-H Activation via Directing Group A Pyridopyrimidine with Directing Group (DG) B Coordination of Pd(II) Catalyst to DG A->B + Pd(OAc)₂ C Concerted Metalation- Deuteration (CMD) or Oxidative Addition B->C Intramolecular D Formation of 5-membered Palladacycle Intermediate C->D C-H Cleavage at C5 E Reductive Elimination with Coupling Partner D->E + Ar-X F C5-Functionalized Product E->F C-C Bond Formation

Caption: General workflow for directing group-assisted C-H activation at C5.
Common Directing Groups for Targeting C5/C7
Directing GroupAttachment PointTargeted PositionNotes
2-PyridylN8C7Forms a stable 6-membered palladacycle. Often robust and reliable.
PicolinamideC6-AmineC5 or C7The amide directs ortho to its position. C5 is generally favored due to lower steric hindrance.
8-AminoquinolineC6-AmineC5 or C7A powerful bidentate directing group that can facilitate difficult C-H activations.
Protocol 2: DG-Assisted C-H Arylation at the C7 Position

This protocol describes a hypothetical C-H arylation using an N8-pyridyl directing group on a pyrido[2,3-d]pyrimidin-7-one.

  • Materials:

    • 8-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-7(8H)-one (1.0 equiv)

    • Aryl Iodide (1.5 equiv)

    • Pd(OAc)₂ (0.1 equiv)

    • Ag₂CO₃ (2.0 equiv)

    • Pivalic Acid (PivOH) (0.5 equiv)

    • Anhydrous DMF

  • Procedure:

    • To a reaction tube, add the N8-pyridyl substrate, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

    • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

    • Add anhydrous DMF and pivalic acid via syringe.

    • Seal the tube and place it in a preheated block at 120 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove silver salts.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain the 5-aryl product.

    • Optional: The pyridyl directing group can often be removed under specific conditions (e.g., acid hydrolysis) if desired.

References

Sources

Technical Support Center: Troubleshooting Low Yields in Pyridopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of pyridopyrimidine scaffolds. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of these reactions and optimize your yields.

This guide is structured in a question-and-answer format to directly address the specific challenges you may face at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction is producing a significant, often fluorescent, byproduct that is difficult to separate from my desired pyridopyrimidine.

Question: I'm running a multicomponent reaction to synthesize a pyrido[2,3-d]pyrimidine, and I'm observing a significant amount of a highly fluorescent byproduct. What is this impurity, and how can I prevent its formation?

Answer: The most likely culprit for a fluorescent byproduct in reactions aiming for a dihydropyrimidinone-fused pyridine ring (a common strategy for pyridopyrimidines) is a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction is a classic competitor to the desired Biginelli-type condensation pathway that leads to the pyrimidine ring formation.[1]

Causality of Hantzsch Dihydropyridine Formation:

The Hantzsch pathway becomes favorable under certain conditions, particularly at elevated temperatures. It involves the reaction of two equivalents of the β-ketoester with the aldehyde and an ammonia source (which can be generated from the decomposition of urea or other nitrogen sources in your reaction). This competes directly with the Biginelli reaction where one equivalent of the β-ketoester, an aldehyde, and a urea/amidine equivalent should react to form the dihydropyrimidinone ring.

Troubleshooting Protocol:

  • Temperature Control: This is the most critical parameter. Higher temperatures often favor the Hantzsch pathway. If you are running your reaction at reflux in a high-boiling solvent, consider reducing the temperature. Monitor the reaction at a lower temperature, even if it requires a longer reaction time.

  • Order of Reagent Addition: In some cases, the order of addition can influence the reaction pathway. Try adding the urea or amidine component last to the reaction mixture. This can sometimes minimize its decomposition into ammonia, which is a key component of the Hantzsch reaction.

  • Catalyst Selection: The choice of catalyst can significantly influence the selectivity between the Biginelli and Hantzsch pathways. While both are often acid-catalyzed, certain Lewis acids may show a preference for the Biginelli condensation. Experiment with different Lewis acids (e.g., ZrO2 nanoparticles, sulfated zirconia) or Brønsted acids (e.g., TFA) to find the optimal catalyst for your specific substrates.[2]

  • Solvent Choice: The polarity of the solvent can impact the relative rates of the two competing reactions. While ethanol is a common solvent, consider exploring others. For instance, some reactions show improved selectivity in toluene or even under solvent-free conditions.[2]

Visualizing the Competing Pathways:

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Aldehyde Aldehyde Biginelli Biginelli Pathway (Desired) Aldehyde->Biginelli Hantzsch Hantzsch Pathway (Side Reaction) Aldehyde->Hantzsch BetaKetoester β-Ketoester BetaKetoester->Biginelli BetaKetoester->Hantzsch Urea Urea/Amidine Urea->Biginelli Urea->Hantzsch (decomposes to NH3) Pyridopyrimidine Pyridopyrimidine Biginelli->Pyridopyrimidine DHP 1,4-Dihydropyridine (Fluorescent Byproduct) Hantzsch->DHP

Caption: Competing Biginelli and Hantzsch reaction pathways.

Issue 2: My reaction has stalled or is showing very low conversion of starting materials.

Question: I've set up my pyridopyrimidine synthesis, but after several hours, TLC analysis shows mostly unreacted starting materials. What could be the cause, and how can I push the reaction to completion?

Answer: A stalled or low-conversion reaction can be frustrating, but it's often due to a few key factors that can be systematically addressed. These typically revolve around catalyst activity, reaction conditions, and the quality of your starting materials.

Troubleshooting Workflow for Stalled Reactions:

G Start Reaction Stalled (Low Conversion) CheckCatalyst 1. Verify Catalyst Activity - Is it fresh? - Does it require activation? - For heterogeneous catalysts, is it properly dispersed? Start->CheckCatalyst CheckConditions 2. Evaluate Reaction Conditions - Is the temperature optimal? - Is the solvent appropriate for solubility? - Are anhydrous conditions necessary and maintained? CheckCatalyst->CheckConditions CheckPurity 3. Assess Starting Material Purity - Are the reactants pure? - Are there any inhibitory impurities? CheckConditions->CheckPurity Optimize Optimization Strategies CheckPurity->Optimize IncreaseTemp Increase Temperature or Switch to Microwave Optimize->IncreaseTemp ChangeCatalyst Change Catalyst or Increase Loading Optimize->ChangeCatalyst ChangeSolvent Change Solvent Optimize->ChangeSolvent PurifyReactants Purify Starting Materials Optimize->PurifyReactants Monitor Monitor by TLC/HPLC IncreaseTemp->Monitor ChangeCatalyst->Monitor ChangeSolvent->Monitor PurifyReactants->Monitor

Caption: Systematic workflow for troubleshooting stalled reactions.

Detailed Troubleshooting Steps:

  • Catalyst Inactivity:

    • Homogeneous Catalysts: If using a Brønsted or Lewis acid in solution, ensure it has not degraded. For example, some Lewis acids are moisture-sensitive.

    • Heterogeneous Catalysts: Nanocatalysts, while often robust, can lose activity over time or with repeated use. If you are using a recycled catalyst, consider regenerating it according to the literature procedure or using a fresh batch.[2] Ensure the catalyst is well-dispersed in the reaction mixture; inadequate stirring can lead to poor catalytic efficiency.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may simply be too slow at the current temperature. Cautiously increase the temperature in increments and monitor for product formation and any increase in side products.

    • Microwave Irradiation: For many pyridopyrimidine syntheses, switching from conventional heating to microwave irradiation can dramatically reduce reaction times and improve yields.[3] Microwave energy can efficiently overcome activation barriers and accelerate the reaction.

    • Solvent and Solubility: Poor solubility of one or more reactants is a common reason for low conversion. If you observe solid starting material in your reaction flask, you may need to switch to a solvent in which all components are soluble at the reaction temperature. In some cases, a co-solvent system may be beneficial.

  • Purity of Starting Materials:

    • Impurities in your starting materials can act as catalyst poisons or participate in unwanted side reactions. Verify the purity of your aldehydes, β-dicarbonyl compounds, and nitrogen sources (e.g., aminopyridines, ureas, amidines) by NMR, melting point, or other appropriate analytical techniques. If necessary, purify your starting materials before use.

Issue 3: I'm struggling with the purification of my pyridopyrimidine product, leading to significant yield loss.

Question: My reaction seems to have worked, but I'm losing a lot of my product during purification. What are the best practices for isolating and purifying pyridopyrimidine compounds?

Answer: Purification is a critical step where significant yield loss can occur if not approached correctly. Pyridopyrimidines, being nitrogen-containing heterocycles, can sometimes be challenging to purify due to their polarity and potential for interacting with silica gel.

Best Practices for Purification:

  • Initial Work-up:

    • After the reaction is complete, a simple acid-base workup can often remove many impurities. If your product is basic, you can extract it into an acidic aqueous layer, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer to precipitate or re-extract your product.

    • If your product precipitates from the reaction mixture upon cooling, filtration can be a very effective initial purification step. Wash the collected solid with a cold solvent in which the impurities are soluble but the product is not.

  • Recrystallization:

    • Recrystallization is often the most effective method for obtaining highly pure crystalline pyridopyrimidine products and can significantly improve the final yield by recovering material that might be lost on a column.

    • Solvent Selection: The key is to find a solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes.

    Step-by-Step Recrystallization Protocol:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystals have formed, cool the flask in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Column Chromatography:

    • If recrystallization is not effective, column chromatography is the next step.

    • Stationary Phase: Standard silica gel is most common. However, if your compound is very polar and shows significant streaking on silica, consider using alumina (basic or neutral) or a C18-functionalized silica (reverse-phase).

    • Mobile Phase: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. Common solvent systems include hexane/ethyl acetate, dichloromethane/methanol, and chloroform/methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

Quantitative Data Comparison for Purification Methods:

Purification MethodTypical RecoveryPurityThroughput
Recrystallization 70-95%>99% (if successful)High
Column Chromatography 50-90%95-99%Low to Medium
Preparative HPLC 40-80%>99.5%Low

References

  • Hammouda, M. M. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12185-12225. Available at: [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4168. Available at: [Link]

  • El-Sayed, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11037-11053. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • Martins, P., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti-Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. ChemistryOpen, 8(4), 464-474. Available at: [Link]

  • Le-Deygen, I. M., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(23), 7268. Available at: [Link]

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
  • Elzahabi, H. S. A., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based on pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 546-557. Available at: [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido [2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6872-6908. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197931. Available at: [Link]

  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. (2023). ACS Omega, 8(37), 33863–33876. Available at: [Link]

Sources

Technical Support Center: Chlorination of Pyridopyrimidinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyridopyrimidinone chlorination. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the reactions and their potential pitfalls. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the issues you may encounter at the bench.

Section 1: Foundational Concepts & Primary Reaction Issues

This section addresses the most common questions and problems encountered during the primary chlorination reaction, focusing on incomplete conversion and the dreaded reappearance of starting material.

FAQ 1: My TLC shows full conversion, but after aqueous workup, my starting pyridopyrimidinone reappears. What is happening?

This is the most frequently encountered issue, and it points directly to the hydrolysis of your desired chlorinated product. The chloro-substituted pyridopyrimidine is often highly susceptible to nucleophilic attack by water, especially under neutral or basic conditions, which reverts it to the starting material.

  • Mechanistic Insight: The carbon atom attached to the chlorine is electron-deficient due to the electron-withdrawing nature of the heterocyclic ring system. During aqueous workup, water acts as a nucleophile, attacking this electrophilic center. This process can be accelerated by the zwitterionic character of the pyridopyrimidinone core, which enhances the electrophilicity of the ring.[1] The stability of the resulting product is a critical factor; for instance, α-chloro-substituted 4-pyridones hydrolyze faster than 2-pyridones due to a greater contribution from the polar zwitterionic resonance form.[1]

  • Troubleshooting & Prevention: The key is to minimize contact with water and avoid harsh basic conditions during the workup.

    • Quenching: After the reaction, cool the mixture and evaporate the excess POCl₃ under reduced pressure before quenching. This significantly reduces the exothermicity and violence of the quench.[2]

    • Neutralization: Pour the concentrated reaction mixture slowly onto a slurry of crushed ice and a mild base like sodium bicarbonate (NaHCO₃).[2][3] Avoid strong bases like NaOH or K₂CO₃, which can aggressively promote hydrolysis. The goal is to neutralize the generated acids (HCl, H₃PO₄) without creating a strongly basic environment.

    • Extraction: Immediately extract the product into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Drying: Wash the combined organic layers with brine to remove residual water, then dry thoroughly with a drying agent like Na₂SO₄ or MgSO₄.

Experimental Protocol: Hydrolysis-Minimizing Workup
  • Upon reaction completion (monitored by TLC/LCMS), cool the reaction vessel to room temperature.

  • Connect the flask to a rotary evaporator (ensure your vacuum pump is protected by a suitable trap for acidic vapors) and carefully remove the excess POCl₃.

  • In a separate, large beaker, prepare a stirred slurry of crushed ice and saturated aqueous NaHCO₃ solution.

  • Slowly and carefully, add the concentrated reaction residue to the ice/NaHCO₃ slurry with vigorous stirring. Monitor the pH to ensure it remains near neutral (pH 7-8).

  • Transfer the quenched mixture to a separatory funnel and extract with DCM (3x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude chlorinated product.

Workflow: Troubleshooting Product Hydrolysis

G cluster_side_reactions Potential Side Reactions SM Pyridopyrimidinone (Starting Material) POCl3 POCl₃ SM->POCl3 Formyl Formylated Byproduct (Vilsmeier-Haack) SM->Formyl Desired Chlorinated Product (Target) POCl3->Desired Desired Pathway (Controlled Temp/Time) OverChlor Over-Chlorinated Byproduct POCl3->OverChlor Excess POCl₃ High Temp POCl3->Formyl Vilsmeier Reagent Formation H2O H₂O (Workup) Desired->H2O Hydrolysis Hydrolysis back to SM DMF DMF DMF->Formyl Vilsmeier Reagent Formation H2O->Hydrolysis

Caption: Competing reaction pathways in pyridopyrimidinone chlorination.

Section 3: Advanced Topics and Alternative Methods

For substrates that are particularly challenging, standard methods may fail. This section explores more complex issues and alternative reagents.

FAQ 4: My reaction is producing a significant amount of black, insoluble tar. What causes this and can it be prevented?

Tar formation is typically a result of polymerization or decomposition under excessively harsh reaction conditions.

  • Causality: High temperatures (refluxing in POCl₃ for extended periods) can cause sensitive heterocyclic systems to decompose or polymerize. The highly acidic and reactive environment can lead to uncontrolled side reactions.

  • Troubleshooting & Prevention:

    • Reduce Temperature: This is the most critical parameter. Many chlorinations proceed efficiently well below the reflux temperature of POCl₃ (~105 °C). Try running the reaction at 80-90 °C.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to decomposition.

    • Solvent-Free Conditions: As mentioned previously, using stoichiometric POCl₃ in a sealed system at high temperatures (e.g., 140 °C) for a shorter duration can provide a cleaner reaction by minimizing the total amount of reagent and exposure time. [4]

FAQ 5: Are there any alternatives to POCl₃ for this transformation?

While POCl₃ is the most common and cost-effective reagent, other chlorinating agents can be used, sometimes offering milder conditions or different selectivity.

  • Thionyl Chloride (SOCl₂): Often used for converting alcohols to alkyl chlorides, SOCl₂ can also chlorinate some nitrogen heterocycles. It is generally considered less effective for this specific transformation than POCl₃ but may be an option for certain substrates. [2]* Oxalyl Chloride / Vilsmeier-type Reagents: A mixture of oxalyl chloride and a catalytic amount of DMF can generate a Vilsmeier-type reagent in situ that can perform the chlorination, sometimes at lower temperatures.

  • N-Chlorosuccinimide (NCS): While typically used for electrophilic chlorination on electron-rich rings, under certain conditions, NCS can be involved in ring-opening chlorination reactions, which is generally an undesired side reaction for this target transformation. [5][6]

Table: Comparison of Chlorination Conditions
Reagent(s)Typical ConditionsCommon Side ProductsBest For
POCl₃ (excess) Reflux (105-110 °C), 2-16 h [3]Over-chlorination, TarRobust, inexpensive starting materials
POCl₃ (stoichiometric) Sealed reactor, 120-170 °C, 2-16 h [3][4]Fewer byproducts, less wasteLarge-scale synthesis, cleaner reactions [7]
POCl₃ / DIPEA / Toluene 70-100 °C, 2.5 h [8]Fewer acid-catalyzed side productsAcid-sensitive substrates
POCl₃ / PCl₅ Reflux, 8-10 h [2][9]Varies, can be aggressiveDifficult-to-chlorinate substrates
SOCl₂ / DMF (cat.) 80 °C [10]Vilsmeier-Haack productsSpecific substrates where POCl₃ fails

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?
  • 2,4,7-Trichloropyrido[2,3-d]pyrimidine synthesis.ChemicalBook.
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.ijcrt.org.
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
  • Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists.
  • How should I proceed in Chlorination using POCl3?
  • POCl3, Phosphorus Oxychloride for Activated Chlorine Form
  • Vilsmeier–Haack reaction.Wikipedia.
  • POCl -PCl mixture: A robust chlorin
  • Synthesis of 6-substituted pyrido[3,4-d]pyrimidines. Reagents and...
  • (PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.

Sources

Technical Support Center: Overcoming Poor Solubility of Pyridopyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridopyrimidines are a critical class of heterocyclic compounds, forming the scaffold for numerous therapeutic agents in oncology, virology, and beyond.[1][2] Their structural resemblance to purines allows them to interact with a wide array of biological targets.[2] However, a significant hurdle in the development of pyridopyrimidine-based drugs is the poor aqueous solubility of many key intermediates. This challenge can impede biological screening, formulation development, and ultimately, the therapeutic efficacy of the final active pharmaceutical ingredient (API).

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and overcome the solubility challenges associated with pyridopyrimidine intermediates. We will explore the underlying causes of poor solubility and provide a series of practical, evidence-based strategies in a question-and-answer format to enhance the solubility of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary reasons for the poor aqueous solubility of my pyridopyrimidine intermediate?

A1: The low aqueous solubility of many pyridopyrimidine intermediates is often rooted in their molecular structure and solid-state properties. Key contributing factors include:

  • Molecular Structure: The fused pyridine and pyrimidine ring system is inherently aromatic and relatively nonpolar. The presence of lipophilic substituents can further decrease water solubility.[3]

  • Crystal Lattice Energy: The planar nature of the pyridopyrimidine core can facilitate strong intermolecular π-π stacking in the solid state.[3] This leads to high crystal lattice energy, which is the energy required to break apart the crystal structure and allow the solvent to interact with the individual molecules. A high crystal lattice energy makes it more difficult for the compound to dissolve.

  • High Melting Point: A high melting point is often indicative of a stable crystal lattice and, consequently, can be associated with poor solubility.[4]

  • Lack of Ionizable Groups: If the pyridopyrimidine intermediate lacks functional groups that can be protonated or deprotonated within a reasonable pH range, it will not be possible to significantly enhance its solubility through pH manipulation.

Q2: I've tried dissolving my pyridopyrimidine intermediate in aqueous buffer, but it's not working. What should be my initial troubleshooting steps?

A2: When faced with a poorly soluble pyridopyrimidine intermediate, a systematic approach is crucial. Here are the recommended initial steps:

  • pH Adjustment: The solubility of pyridopyrimidine intermediates with ionizable functional groups (e.g., amines, carboxylic acids) is often pH-dependent.[3][5] The pyrimidine ring itself contains basic nitrogen atoms that can be protonated at acidic pH.[3]

    • Protocol: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 7.4, 9). Attempt to dissolve a small, known amount of your compound in each buffer. A significant increase in solubility at low pH suggests the presence of a basic moiety, while increased solubility at high pH indicates an acidic functional group.

  • Co-solvency: If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can be highly effective.[6][7][8] Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the hydrophobic solute and the solvent.[6]

    • Protocol: Start by preparing a stock solution of your compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol. Then, carefully titrate this stock solution into your aqueous buffer while monitoring for precipitation. This will help you determine the maximum tolerable percentage of the co-solvent in your final solution.

Experimental Workflow: Initial Solubility Assessment

G cluster_0 Step 1: pH Screening cluster_1 Step 2: Co-solvent Titration pH2 pH 2 Buffer pH_Screen Assess Solubility in Buffers pH4 pH 4 Buffer pH7_4 pH 7.4 Buffer pH9 pH 9 Buffer DMSO DMSO Stock Co_solvent Prepare Stock in Organic Solvent DMF DMF Stock EtOH Ethanol Stock Start Poorly Soluble Pyridopyrimidine Intermediate Start->pH_Screen pH_Screen->pH2 pH_Screen->pH4 pH_Screen->pH7_4 pH_Screen->pH9 pH_Screen->Co_solvent Insoluble Soluble Solubility Achieved pH_Screen->Soluble Soluble? Co_solvent->DMSO Co_solvent->DMF Co_solvent->EtOH Titrate Titrate into Aqueous Buffer Co_solvent->Titrate Titrate->Soluble Soluble? Insoluble Further Optimization Required Titrate->Insoluble Insoluble

Caption: Initial solubility screening workflow.

Q3: My compound has a basic nitrogen. How can I leverage this to improve its solubility for in vitro assays?

A3: The presence of a basic nitrogen atom is a significant advantage for improving the aqueous solubility of your pyridopyrimidine intermediate through salt formation.[9][10][11] By reacting the basic compound with an acid, you can form a more polar and, therefore, more water-soluble salt.

Protocol: In Situ Salt Formation for In Vitro Assays
  • Determine the pKa: If possible, determine the pKa of the basic nitrogen. This will help you select an appropriate buffer pH to ensure the compound remains in its protonated, soluble form.

  • Prepare an Acidic Stock Solution: Dissolve your pyridopyrimidine intermediate in a dilute solution of a biocompatible acid, such as hydrochloric acid (HCl) or citric acid. A 10 mM stock solution is a common starting point.

  • Neutralize to Working Concentration: For your final assay, dilute the acidic stock solution into your assay buffer. The buffering capacity of the assay medium should be sufficient to bring the final pH to the desired physiological range (e.g., pH 7.4) while keeping the compound in solution.

Table 1: Common Co-solvents for Poorly Soluble Intermediates

Co-solventPropertiesTypical Starting ConcentrationCautions
DMSO High polarity, aprotic0.1 - 5% (v/v)Can be toxic to cells at higher concentrations.
Ethanol Polar, protic1 - 10% (v/v)Can affect enzyme activity and cell viability.
DMF High polarity, aprotic0.1 - 2% (v/v)Potential toxicity.
PEG 400 Polyethylene glycol, polar5 - 20% (v/v)Generally well-tolerated but can increase viscosity.
Q4: I need to improve the solubility of my pyridopyrimidine intermediate for animal studies. What are some suitable formulation strategies?

A4: For in vivo studies, the formulation strategy must not only enhance solubility but also be biocompatible and suitable for the chosen route of administration. Here are some advanced techniques:

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level.[12][13][14] The resulting amorphous solid dispersion can significantly improve the dissolution rate and apparent solubility of the compound.[15]

    • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC).

    • Preparation Methods: Hot-melt extrusion and spray drying are common industrial methods.[16] For laboratory scale, solvent evaporation is a viable option.

  • Structural Modification: While this is a more involved approach, making small, strategic changes to the molecular structure can dramatically improve solubility.[4]

    • Introduce Polar Groups: Adding hydrophilic groups like hydroxyl (-OH), amino (-NH2), or morpholine can increase polarity and improve interaction with water.[17][18]

    • Disrupt Crystal Packing: Introducing substituents that disrupt the planarity and symmetry of the molecule can lower the crystal lattice energy, making it easier for the compound to dissolve.[17][19]

Logical Relationship: Solubility Enhancement Strategies

G cluster_0 Physicochemical Approaches cluster_1 Formulation Strategies cluster_2 Chemical Modification pH_Adjust pH Adjustment Goal Enhanced Solubility & Bioavailability pH_Adjust->Goal Co_solvency Co-solvency Co_solvency->Goal Particle_Size Particle Size Reduction Particle_Size->Goal Solid_Disp Solid Dispersions Solid_Disp->Goal Complexation Complexation (e.g., Cyclodextrins) Complexation->Goal Lipid_Based Lipid-Based Formulations Lipid_Based->Goal Salt_Form Salt Formation Salt_Form->Goal Struct_Mod Structural Modification Struct_Mod->Goal Prodrugs Prodrugs Prodrugs->Goal Start Poorly Soluble Pyridopyrimidine Start->pH_Adjust Start->Co_solvency Start->Particle_Size Start->Solid_Disp Start->Complexation Start->Lipid_Based Start->Salt_Form Start->Struct_Mod Start->Prodrugs

Caption: Overview of solubility enhancement strategies.

Q5: Can I use solid dispersion techniques for my heat-sensitive pyridopyrimidine intermediate?

A5: Yes, while hot-melt extrusion involves high temperatures, other solid dispersion methods are suitable for thermolabile compounds.

  • Spray Drying: In this method, a solution of the drug and carrier is rapidly dried by spraying it into a hot gas stream. The short exposure to high temperature is often tolerated by many compounds.

  • Solvent Evaporation: This is a common laboratory-scale method where the drug and carrier are dissolved in a common solvent, which is then evaporated under reduced pressure, leaving a solid dispersion.

  • Freeze-Drying (Lyophilization): This technique involves freezing a solution of the drug and carrier and then removing the solvent by sublimation under vacuum. It is an excellent method for highly heat-sensitive compounds.

Q6: I am considering structural modifications to improve solubility. What are the key principles to follow?

A6: Structural modification should be approached with the goal of improving solubility without compromising the desired biological activity. Key strategies include:

  • Decreasing Lipophilicity (LogP): The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity. Reducing the LogP by introducing polar functional groups can enhance aqueous solubility.[4]

  • Interrupting Crystal Packing: Introducing non-planar groups or substituents that create steric hindrance can disrupt the ordered packing of molecules in the crystal lattice, thereby reducing the melting point and improving solubility.[4][19]

  • Adding Ionizable Groups: The introduction of an acidic or basic functional group allows for salt formation, which is a powerful strategy for solubility enhancement.[10]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed.
  • (2025). Solid dispersion technology: Significance and symbolism. Wisdom Lib.
  • (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
  • API Solubility and Dissolution Enhancement Via Formul
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. LinkedIn.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. PubMed Central.
  • Improving API Solubility by Salt and Cocrystal Form
  • Improving solubility via structural modification.
  • Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds. Benchchem.
  • Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds. Benchchem.
  • Technical Support Center: Managing Pyrimidine Derivative Solubility in Organic Solvents. Benchchem.
  • Cosolvent and Complex
  • Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs.
  • Co-solvency and anti-solvent method for the solubility enhancement. Wisdom Lib.
  • Solubilization techniques used for poorly w
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. MDPI.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PubMed Central.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease.
  • Molecular Pharmaceutics Vol. 23 No. 1.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Drug Solubility: Importance and Enhancement Techniques. PubMed Central.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
  • Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology.
  • Role of pH in Regulating Cancer Pyrimidine Synthesis. PubMed Central.
  • pH-Dependent Solubility of Indomethacin–Saccharin and Carbamazepine–Saccharin Cocrystals in Aqueous Media. Molecular Pharmaceutics.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Solubility and Bioavailability Enhancement Techniques. YouTube.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central.

Sources

Technical Support Center: Synthesis of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one. This key heterocyclic intermediate is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors.[1] Scaling its synthesis from the benchtop to larger quantities presents unique challenges related to reaction control, safety, and purification. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities with confidence, providing in-depth troubleshooting and practical advice rooted in established chemical principles.

Section 1: The Synthetic Pathway - Mechanism and Overview

The synthesis of 5,7-Dichloropyrido[4,a3-d]pyrimidin-4(3H)-one is typically achieved through a multi-step sequence, culminating in a cyclization and subsequent chlorination. A common and effective strategy begins with a suitably substituted pyridine precursor, which is first converted to the dihydroxypyrido[4,3-d]pyrimidinone core. This intermediate is then subjected to a robust chlorination agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.

The critical chlorination step involves the conversion of the hydroxyl groups (or their tautomeric keto forms) into the desired chloro substituents. This is a nucleophilic substitution reaction on the phosphorus center of POCl₃, followed by elimination, which transforms the C-O bonds into the more reactive C-Cl bonds, essential for subsequent cross-coupling reactions.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 4-Amino-2,6-dihydroxypyridine C Pyrido[4,3-d]pyrimidine-4,5,7(3H,6H,8H)-trione (Dihydroxy Intermediate) A->C Heat B Urea B->C E This compound (Final Product) C->E Reflux D Phosphorus Oxychloride (POCl₃) + N,N-Diisopropylethylamine (DIPEA) D->E

Caption: General two-step synthesis of the target compound.

Section 2: Detailed Experimental Protocol (Laboratory Scale)

This protocol provides a baseline for a laboratory-scale synthesis. All operations involving phosphorus oxychloride must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Pyrido[4,3-d]pyrimidine-4,5,7(3H,6H,8H)-trione

  • To a 250 mL round-bottom flask, add 4-amino-2,6-dihydroxypyridine (10.0 g, 78.0 mmol) and urea (23.4 g, 390 mmol).

  • Heat the solid mixture using a heating mantle to 190-200 °C. The mixture will melt, and ammonia gas will evolve (ensure adequate ventilation).

  • Maintain the temperature for 4-5 hours, until the evolution of ammonia ceases.

  • Allow the reaction mixture to cool to approximately 100 °C, then carefully add 100 mL of water.

  • Heat the resulting suspension to boiling and then cool to room temperature.

  • Collect the solid precipitate by vacuum filtration, wash with water (3 x 30 mL), and then with ethanol (2 x 20 mL).

  • Dry the solid in a vacuum oven at 80 °C to a constant weight to yield the dihydroxy intermediate as a pale solid.

Step 2: Synthesis of this compound

  • To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the dried Pyrido[4,3-d]pyrimidine-4,5,7(3H,6H,8H)-trione (5.0 g, 27.6 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, 50 mL, 535 mmol) to the flask under a nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA, 7.2 mL, 41.4 mmol) dropwise to the suspension. The addition is exothermic.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 12-16 hours. The reaction should become a clear, dark solution.

  • Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker within a fume hood. This quenching process is highly exothermic and will release HCl gas.

  • Stir the resulting slurry for 1-2 hours until all the ice has melted.

  • Adjust the pH of the slurry to 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from acetonitrile or purified by column chromatography (silica gel, ethyl acetate/hexane gradient).

ParameterConditionExpected Outcome
Reaction Time 12 - 16 hours>95% conversion
Temperature 105 - 110 °C (Reflux)Complete chlorination
Typical Yield 70 - 85%High purity solid
Purity (Crude) >90% by HPLC-

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

G cluster_LowYield Troubleshooting: Low Yield cluster_ImpureProduct Troubleshooting: Impurity cluster_DarkReaction Troubleshooting: Tarring Start Problem Identified LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct DarkReaction Dark Tar Formation Start->DarkReaction LY_Cause1 Incomplete Reaction LowYield->LY_Cause1 LY_Cause2 Product Loss in Work-up LowYield->LY_Cause2 IP_Cause1 Mono-chlorinated byproduct ImpureProduct->IP_Cause1 IP_Cause2 Unreacted Starting Material ImpureProduct->IP_Cause2 DR_Cause1 Decomposition at high temp DarkReaction->DR_Cause1 DR_Cause2 Moisture Contamination DarkReaction->DR_Cause2 LY_Sol1 Check TLC/LCMS. Increase reflux time or add more DIPEA. LY_Cause1->LY_Sol1 LY_Sol2 Adjust quench pH carefully. Use minimal solvent for recrystallization. LY_Cause2->LY_Sol2 IP_Sol1 Ensure sufficient POCl₃ and reflux time. Purify via chromatography. IP_Cause1->IP_Sol1 IP_Sol2 Improve quench and washing steps. Recrystallize from appropriate solvent. IP_Cause2->IP_Sol2 DR_Sol1 Maintain strict temperature control (<110 °C). Reduce reaction time. DR_Cause1->DR_Sol1 DR_Sol2 Use oven-dried glassware. Maintain strict inert (N₂) atmosphere. DR_Cause2->DR_Sol2

Caption: A workflow for troubleshooting common synthesis issues.

Q1: My final yield is significantly lower than expected. What went wrong?

  • Answer: Low yield can stem from several factors. First, confirm the reaction has gone to completion by using an analytical method like TLC or LC-MS to check for the presence of the dihydroxy starting material. If the reaction is incomplete, consider extending the reflux time or ensuring the temperature is consistently at the boiling point of POCl₃. Second, significant product loss can occur during the work-up. The precipitation of the product after quenching is highly pH-dependent. Ensure the pH is carefully adjusted to 7-8; a more acidic or basic medium can lead to the product remaining dissolved in the aqueous layer. Finally, during recrystallization, using an excessive volume of solvent will reduce your recovery.

Q2: My product is contaminated with a significant amount of mono-chlorinated impurity. How can I avoid this and purify my product?

  • Answer: The formation of mono-chlorinated species is a classic sign of incomplete chlorination. This can happen if the reaction time is too short, the temperature is too low, or if the POCl₃ begins to degrade. Ensure your reflux is vigorous and maintained for the full recommended duration. The use of a tertiary amine base like DIPEA is crucial as it acts as an HCl scavenger, driving the reaction forward. To purify the final product, column chromatography is the most effective method to separate the di-chloro, mono-chloro, and unreacted starting materials due to their significant polarity differences.

Q3: The reaction mixture turned into a dark, intractable tar. Is it salvageable?

  • Answer: Severe tar formation usually indicates decomposition, often due to excessive heat or the presence of moisture. Phosphorus oxychloride reacts violently with water, which can initiate side reactions.[2][3] It is critical to use oven-dried glassware and maintain a strictly anhydrous, inert atmosphere throughout the reaction. Furthermore, do not exceed the recommended reflux temperature, as the pyridopyrimidine core can be sensitive to thermal decomposition under harsh acidic conditions. Unfortunately, once significant tarring has occurred, the reaction is often unsalvageable, and a rerun with stricter controls is necessary.

Section 4: Scaling Up the Synthesis - FAQs

Q1: What are the primary safety hazards I need to manage when scaling up this reaction?

  • Answer: The single greatest hazard is phosphorus oxychloride (POCl₃).[2] It is highly toxic, corrosive, and reacts violently with water, releasing large amounts of HCl gas.[3] When scaling up, you are handling larger quantities, which amplifies these risks.

    • Handling: Always dispense POCl₃ in a well-ventilated fume hood or a dedicated contained system. Ensure all personnel are equipped with appropriate PPE, including acid-resistant gloves (Neoprene is recommended), chemical splash goggles, a face shield, and a lab coat.[2]

    • Quenching: The quench step is the most dangerous part of the scale-up. The addition of the POCl₃ mixture to ice/water is extremely exothermic. This must be done slowly, with efficient stirring, and in a vessel large enough to contain potential splashing. The vessel must be able to handle rapid temperature changes and be situated in a walk-in fume hood or a reactor bay with excellent ventilation to handle the large volume of HCl gas that will be generated.

Q2: How does heat management differ on a larger scale?

  • Answer: Heat management is critical. As you scale up, the surface-area-to-volume ratio of your reactor decreases, making it harder to both heat and cool the reaction efficiently. The initial reflux may require more time to reach temperature. More importantly, exothermic events, like the addition of DIPEA or the quench, can lead to a rapid temperature spike that is difficult to control. Use a reactor with a jacketed cooling system and an overhead mechanical stirrer to ensure homogenous mixing and effective heat transfer. Monitor the internal temperature of the reaction continuously with a thermocouple probe.

Q3: What are the best practices for work-up and purification at scale?

  • Answer: At larger scales, column chromatography becomes impractical and costly. The focus must shift to optimizing the crystallization process for purification.

    • Work-up: Instead of pouring the reaction mixture onto ice, consider a reverse addition where a cooled aqueous solution is slowly added to the reaction vessel, or use a dedicated quenching vessel with robust cooling and stirring. Neutralization must also be performed slowly to control off-gassing.

    • Isolation: A simple filtration on a Büchner funnel becomes inefficient for kilograms of material. Use equipment like a Nutsche filter-dryer for large-scale filtration and washing.

    • Purification: Develop a robust recrystallization procedure. Experiment with different solvent systems (e.g., acetonitrile, ethyl acetate, isopropanol) to find one that effectively removes key impurities while providing good recovery. The final product should be analyzed by HPLC and NMR to ensure it meets the required purity specifications.

References

  • An efficient synthesis of some novel 5,7-diarylpyrido[4,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. Semantic Scholar. Available at: [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. National Institutes of Health (NIH). Available at: [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI. Available at: [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • Phosphorus Oxychloride | Air Liquide Malaysia. Air Liquide. Available at: [Link]

  • Catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines from 2-(2-hydroxyaryl)acetonitrile and 4,6-dichloropyrimidine-5-carbaldehyde through domino condensation reactions. Royal Society of Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and medicinal chemistry, the structural elucidation of novel heterocyclic compounds is of paramount importance. Among these, the pyrido[4,3-d]pyrimidine scaffold has garnered significant attention due to its presence in a variety of biologically active molecules. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of a key derivative, 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one.

I. The Analytical Imperative: Why NMR and Mass Spectrometry?

The unambiguous determination of a molecule's structure is the bedrock of all subsequent research. For a compound like this compound, with its multiple nitrogen atoms, aromatic rings, and halogen substituents, a multi-technique approach is not just beneficial, but essential.

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of distinct protons, their electronic environments, and their spatial relationships through spin-spin coupling. ¹³C NMR complements this by providing a census of the carbon atoms, offering insights into their hybridization and connectivity.

  • Mass Spectrometry (MS) offers precise information about the molecular weight of a compound and can reveal structural motifs through the analysis of its fragmentation patterns. For halogenated compounds, the isotopic distribution provides an additional layer of confirmation.

Together, these two techniques provide a synergistic and self-validating system for structural confirmation.

II. Experimental Protocols: A Foundation of Trustworthiness

The quality of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following protocols represent best practices for the analysis of this compound and related heterocyclic compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and the desire to avoid overlapping solvent and analyte signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point for the chemical shift scale (δ = 0.00 ppm).

2. Data Acquisition:

  • The NMR spectra should be acquired on a high-field spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • For ¹H NMR:

    • A standard single-pulse experiment is typically employed.

    • Key parameters to optimize include the number of scans (typically 8-32), the relaxation delay (D1, typically 1-5 s), and the acquisition time (AQ, typically 2-4 s).

  • For ¹³C NMR:

    • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • A greater number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • The raw data (Free Induction Decay or FID) is converted to a spectrum via a Fourier Transform.

  • The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

  • For ¹H NMR, the signals are integrated to determine the relative number of protons.

B. Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

  • The sample can be introduced into the mass spectrometer via direct infusion or coupled to a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Electron Ionization (EI) is a common technique for generating fragment-rich spectra that are useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that is well-suited for obtaining the molecular ion peak with minimal fragmentation.

2. Mass Analysis:

  • A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.

3. Data Interpretation:

  • The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight of the compound.

  • The fragmentation pattern is analyzed to deduce the connectivity of the atoms within the molecule.

III. NMR and Mass Spectrometry Analysis of this compound: A Predictive and Comparative Guide

A. Predicted ¹H and ¹³C NMR Spectral Data

Based on the analysis of structurally related pyridopyrimidines, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz) Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Multiplicity
~12.5 (broad s, 1H)Broad Singlet
~8.9 (s, 1H)Singlet
~8.5 (s, 1H)Singlet

Causality Behind Predictions:

  • The N-H proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and the acidic nature of the proton.

  • The aromatic protons (H2 and H8) are expected to be singlets due to the absence of adjacent protons for coupling. Their downfield chemical shifts are a result of the electron-withdrawing effects of the nitrogen atoms and the chlorine substituents.

  • In the ¹³C NMR spectrum, the carbonyl carbon (C4) is predicted to be the most downfield signal. The carbons attached to the electronegative nitrogen and chlorine atoms (C2, C5, C7, and C8a) are also expected to be in the downfield region.

B. Comparative NMR Data of Related Pyrido[4,3-d]pyrimidine Analogs

To provide context for our predictions, the following table presents experimental NMR data for related pyridopyrimidine structures.

Compound ¹H NMR (Solvent) Key Observations Reference
5,7-diarylpyrido[4,3-d]pyrimidinesCDCl₃Aromatic protons in the range of δ 7.0-7.4 ppm.[1]
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one-Data available but not detailed in the provided snippet.[2]
7,8-dihydropyrido[4,3-d]pyrimidine derivatives-Synthesis and characterization reported, suggesting availability of spectral data.[3]

This comparative data highlights how modifications to the core structure, such as the presence of aryl groups or the saturation of the pyridine ring, significantly influence the chemical shifts of the protons.

C. Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Expected Key Features of the Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of the compound is 215.0 g/mol . Due to the two chlorine atoms, the molecular ion will appear as a cluster of peaks at m/z 214, 216, and 218, with relative intensities of approximately 9:6:1, respectively.

  • Major Fragmentation Pathways:

    • Loss of a chlorine atom (-Cl) to give a fragment at m/z 179.

    • Loss of carbon monoxide (-CO) from the molecular ion or subsequent fragments.

    • Cleavage of the pyrimidine ring, leading to smaller, stable fragments.

Table of Predicted Key Fragments:

m/z Predicted Fragment
214/216/218[M]⁺
179/181[M-Cl]⁺
151/153[M-Cl-CO]⁺
D. Comparative Mass Spectrometry Data of a Related Compound

The mass spectrum of 5,7-diarylpyrido[4,3-d]pyrimidines shows a base peak that is not the molecular ion, indicating that fragmentation is a significant process for this class of compounds.[1] This contrasts with the expectation for this compound, where the molecular ion cluster is anticipated to be a prominent feature.

IV. Visualizing the Analytical Workflow and Molecular Fragmentation

To further clarify the processes described, the following diagrams have been generated using Graphviz.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Insert Sample into Spectrometer C->D E Acquire 1H and 13C NMR Spectra D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Reference to TMS G->H I Integration and Peak Picking H->I J Structure Elucidation I->J

Caption: Workflow for NMR data acquisition and analysis.

MS_Fragmentation M Molecular Ion [M]+. m/z = 214/216/218 F1 [M-Cl]+ m/z = 179/181 M->F1 - Cl F2 [M-Cl-CO]+ m/z = 151/153 F1->F2 - CO

Caption: Predicted mass spectrometry fragmentation pathway.

V. Conclusion: A Path to Unambiguous Characterization

While direct experimental data for this compound is not publicly available, a comprehensive analytical strategy based on NMR and mass spectrometry, guided by the principles of spectroscopic interpretation and comparison with related structures, provides a robust framework for its characterization. The predicted ¹H and ¹³C NMR spectra offer a clear roadmap for identifying the key structural features, while the anticipated mass spectrum, with its characteristic isotopic pattern and fragmentation pathways, serves as a powerful tool for confirming the molecular formula and connectivity.

This guide, by synthesizing theoretical knowledge with practical, field-proven insights, is intended to be a valuable resource for researchers working with this and other novel heterocyclic compounds, enabling them to proceed with their research with a high degree of confidence in the structural integrity of their materials.

VI. References

  • This reference is a placeholder for a general citation on the importance of pyridopyrimidines in medicinal chemistry, which would be drawn from the broader context of the search results.

  • An efficient synthesis of some novel 5,7-diarylpyrido[4,3-d]pyrimidines. (2014). ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI. [Link]

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. [Link]

  • 4-Amino-3,5-dichloropyridine. PubMed Central. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

  • This compound CAS#: 918898-11-0; ChemWhat Code: 2973. ChemWhat. [Link]

Sources

Illuminating the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology.[1][2][3] The precise understanding of the three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Among the various analytical techniques available, single-crystal X-ray diffraction stands as the gold standard for providing an unambiguous determination of a molecule's crystal structure.[4][5]

This guide offers an in-depth technical comparison and procedural overview of the X-ray crystallography of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one and its derivatives. As a Senior Application Scientist, the following content is synthesized from established methodologies and field-proven insights to provide a robust framework for researchers engaged in the structural elucidation of this important class of compounds.

The Significance of the Pyrido[4,3-d]pyrimidine Core

The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine heterocyclic system, of which there are four possible isomers.[3] The pyrido[4,3-d]pyrimidine core, in particular, has been identified as a key pharmacophore in a multitude of biologically active compounds. Its derivatives have shown promise as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[2][6] The 5,7-dichloro substitution on this scaffold provides reactive handles for further chemical modification, allowing for the exploration of a wide chemical space to fine-tune biological activity.

The Crystallization Challenge: From Powder to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis and, critically, the crystallization of the compound of interest. While numerous synthetic routes to pyrido[4,3-d]pyrimidine derivatives have been reported[1][7], obtaining single crystals suitable for X-ray diffraction remains a significant bottleneck. The planarity of the core structure can lead to challenging packing arrangements and potential polymorphism.

Experimental Protocol: A Generalized Approach to Crystallization

The following protocol outlines a general strategy for the crystallization of this compound derivatives. It is crucial to recognize that the optimal conditions are highly compound-specific and require systematic screening.

1. Purification of the Material:

  • Ensure the compound is of the highest possible purity (>98%). Impurities can significantly hinder crystal growth.

  • Techniques such as column chromatography, recrystallization from a bulk solvent, and sublimation are recommended.

2. Solvent Screening:

  • Select a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, acetone, and mixtures thereof).

  • The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.

3. Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

  • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Dissolve the compound in a "well" solvent in which it is readily soluble.

    • Place a drop of this solution on a siliconized coverslip (hanging drop) or in a microbridge (sitting drop).

    • Seal the well, which contains a "reservoir" solution of a solvent in which the compound is poorly soluble (the precipitant).

    • Over time, the vapor of the precipitant will diffuse into the drop, slowly reducing the solubility of the compound and promoting crystallization.

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 5-Chloro and 7-Chloro Pyridopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyridopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its versatile structure allows for fine-tuning of inhibitory activity and selectivity through targeted substitutions. Among these, halogenation, especially chlorination, plays a pivotal role in modulating the pharmacological profile of these compounds. This guide provides a comparative analysis of the biological activity of 5-chloro versus 7-chloro pyridopyrimidine analogs, synthesizing available data to inform rational drug design and development. While direct head-to-head studies are limited, a comprehensive review of the existing literature allows for valuable insights into the structure-activity relationships (SAR) governed by the position of the chlorine substituent.

The Strategic Placement of Chlorine: A Tale of Two Positions

The introduction of a chlorine atom to the pyridopyrimidine core can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. This is due to chlorine's electron-withdrawing nature and its ability to form halogen bonds, which can influence binding to the target kinase. The positioning of this halogen at either the 5- or 7-position of the pyridopyrimidine ring system can lead to distinct biological outcomes.

Generally, substitutions on the pyridine portion of the scaffold, such as the 7-position, are explored to interact with the solvent-exposed region of the kinase ATP-binding pocket. In contrast, modifications on the pyrimidine ring, including the 5-position, can influence interactions within the hinge region or the hydrophobic pocket.

While a definitive rule for the superiority of one position over the other is not established and is target-dependent, we can draw inferences from the available data on various chloro-substituted pyridopyrimidine and related pyrimidine analogs.

Comparative Biological Activity: A Synthesis of Available Data

To illustrate the impact of chlorine substitution, the following tables summarize the inhibitory activities of various chloro-substituted pyridopyrimidine and pyrimidine analogs against different kinases and cancer cell lines. It is important to note that this data is compiled from separate studies and is not a direct head-to-head comparison within a single study.

Table 1: Biochemical Activity of Chloro-Substituted Pyrimidine Analogs
Compound ID Target Kinase Substitution IC50 (nM)
Compound 5f PLK45-chloro0.8
Analog of RDS 3442 Not Specified3-chloro (on aniline)EC50 4-8 µM (cell-based)
Thiazolo[4,5-d]pyrimidine 3b Not Specified7-chloroPotent (cell-based)

This table presents a synthesized view of data from multiple sources for illustrative purposes.[3][4][5]

Table 2: Cellular Activity of Chloro-Substituted Pyrimidine Analogs
Compound ID Cell Line Substitution IC50/GI50 (µM)
Compound 5f MCF-75-chloro0.48
Analog of RDS 3442 Various3-chloro (on aniline)4 - 8
Thiazolo[4,5-d]pyrimidine 3b NCI-60 Panel7-chloroHighly Active

This table presents a synthesized view of data from multiple sources for illustrative purposes.[3][4][5]

From the limited available data, it is evident that chloro-substitution at various positions can lead to potent biological activity. For instance, a 5-chloro-2-amino-pyrimidine derivative (5f ) demonstrated sub-nanomolar potency against PLK4 kinase and significant anti-proliferative activity in MCF-7 breast cancer cells.[3] On the other hand, a 7-chloro-thiazolo[4,5-d]pyrimidine analog (3b ) also showed significant growth inhibition across the NCI-60 cancer cell line panel.[5] While these examples are from different scaffolds, they underscore the importance of the chlorine substituent in achieving high potency.

Key Experimental Protocols for Characterization

To enable researchers to conduct their own comparative studies, we provide detailed protocols for two fundamental assays in kinase inhibitor profiling: a biochemical kinase inhibition assay and a cellular viability assay.

Biochemical Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the inhibition of a target kinase's activity in a biochemical format.

Principle: TR-FRET is a robust technology for studying kinase activity. The assay typically involves a biotinylated substrate and a phospho-specific antibody labeled with a europium chelate (donor). Upon phosphorylation by the kinase, the antibody binds to the substrate. The addition of streptavidin-conjugated allophycocyanin (acceptor) brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO). Create a serial dilution series of the compounds in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the biotinylated substrate, and ATP to the wells containing the diluted compounds. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a solution containing the europium-labeled phospho-specific antibody and streptavidin-allophycocyanin to stop the kinase reaction and initiate the detection process. Incubate for a further 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor/donor) and plot the values against the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Incubation Incubate at RT Compound_Prep->Incubation Add to Plate Reagent_Mix Kinase/Substrate/ATP Mix Reagent_Mix->Incubation Add to Plate Detection_Reagent Add TR-FRET Reagents Incubation->Detection_Reagent After 60 min Detection_Incubation Incubate at RT Detection_Reagent->Detection_Incubation Read_Plate Read Plate Detection_Incubation->Read_Plate After 60 min Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Cellular Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the amount of ATP and, therefore, the number of viable cells.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a desired period (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with no cells) from all experimental values. Plot the luminescence signal against the compound concentration and determine the IC50 or GI50 value.

CellTiterGlo_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate Cells Compound_Treatment Treat with Compounds Cell_Plating->Compound_Treatment Cell_Incubation Incubate (e.g., 72h) Compound_Treatment->Cell_Incubation Reagent_Addition Add CellTiter-Glo® Cell_Incubation->Reagent_Addition Lysis Mix to Lyse Cells Reagent_Addition->Lysis Signal_Stab Incubate 10 min Lysis->Signal_Stab Read_Luminescence Read Luminescence Signal_Stab->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Signaling Pathway Context: The EGFR Pathway

Many pyridopyrimidine-based kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer. Understanding this pathway is crucial for interpreting the cellular effects of these inhibitors.

Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways regulate cell proliferation, survival, and differentiation. Inhibitors targeting EGFR block these downstream signals, leading to anti-tumor effects.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Inhibitor Pyridopyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway targeted by pyridopyrimidine inhibitors.

Conclusion

References

  • Tanifum, E. A., Kots, A. Y., Choi, B. K., Murad, F., & Gilbertson, S. R. (2009). Novel pyridopyrimidine derivatives as inhibitors of stabletoxin a (STa) induced cGMP synthesis. Bioorganic & Medicinal Chemistry Letters, 19(11), 3067–3071. [Link]

  • (Reference for pyrimidine analogs of antimycobacterial purines - please provide a full cit
  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. (Please provide full citation details). [Link]

  • Bamba, F., Jin, J., Chaudhary, A. S., & Tai, P. C. (2018). Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors. Molecules, 23(11), 2779. [Link]

  • Bioorganic & Medicinal Chemistry Letters.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals. (Please provide full citation details). [Link]

  • Wang, Y., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 64, 128680. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. (Please provide full citation details). [Link]

  • Dalby, K. N., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4755–4766. [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry. (Please provide full citation details). [Link]

  • Raffa, D., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(16), 4967. [Link]

  • Sławiński, J., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3326. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. (Please provide full citation details). [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Journal of Molecular Structure, 1303, 137573. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. (Please provide full citation details). [Link]

  • Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. Semantic Scholar. (Please provide full citation details). [Link]

  • Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. Journal of Medicinal Chemistry. (Please provide full citation details). [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5,7-Disubstituted Pyrido[4,3-d]pyrimidin-4-ones as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5,7-disubstituted pyrido[4,3-d]pyrimidin-4-ones, with a particular focus on their potential as kinase inhibitors. By synthesizing data from available literature and drawing comparisons with structurally related compounds, we aim to provide researchers and drug development professionals with actionable insights for the design of novel and potent therapeutic agents.

The Pyrido[4,3-d]pyrimidin-4-one Core: A Versatile Scaffold for Kinase Inhibition

The pyrido[4,3-d]pyrimidine nucleus is an attractive framework for drug design due to its structural resemblance to purine, a key component of biologically essential molecules. This scaffold can engage in various non-covalent interactions with the ATP-binding site of kinases, making it a promising starting point for the development of kinase inhibitors. The 5 and 7 positions of this scaffold offer accessible points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. While extensive research has been conducted on the isomeric pyrido[2,3-d]pyrimidine scaffold, which has led to approved drugs like the CDK4/6 inhibitor Palbociclib[1][2], the pyrido[4,3-d]pyrimidin-4-one core remains a less explored but equally promising area of investigation.

Deciphering the Structure-Activity Landscape at the 5 and 7 Positions

Systematic exploration of the chemical space around the 5 and 7 positions of the pyrido[4,3-d]pyrimidin-4-one core is crucial for elucidating the SAR and identifying key structural motifs that govern biological activity.

The Influence of Substituents at the 7-Position

The 7-position of the pyrido[4,3-d]pyrimidin-4-one scaffold is often directed towards the solvent-exposed region of the kinase ATP-binding pocket. This allows for the introduction of a variety of substituents to enhance potency and modulate physicochemical properties.

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl moieties at the 7-position can lead to beneficial π-π stacking or hydrophobic interactions within the active site. For instance, in the related pyrido[2,3-d]pyrimidine series, substitution with a thiophene ring at a comparable position has been shown to be favorable for anticancer activity[2].

  • Amenable to Diverse Functionalities: The versatility of this position allows for the incorporation of groups that can improve solubility and other drug-like properties. For example, the use of a (4-methylphenyl) group has been associated with potent anticancer effects in related scaffolds[2].

The Role of Substituents at the 5-Position

The 5-position of the pyrido[4,3-d]pyrimidin-4-one core often points towards the hinge region of the kinase, a critical area for ATP binding. Therefore, substituents at this position can significantly impact the inhibitory activity.

  • Hydrogen Bonding Moieties: Small, hydrogen-bond donating or accepting groups can form crucial interactions with the hinge region residues.

  • Steric Constraints: The size and conformation of the substituent at the 5-position are critical. Bulky groups may cause steric hindrance and reduce binding affinity. In analogous pyrido[2,3-d]pyrimidine-based CDK4 inhibitors, a methyl group at the corresponding C-5 position was found to be crucial for selectivity[2].

Comparative Analysis with Alternative Scaffolds

To better understand the potential of 5,7-disubstituted pyrido[4,3-d]pyrimidin-4-ones, it is instructive to compare their SAR with that of more extensively studied kinase inhibitor scaffolds.

ScaffoldKey SAR Features at a GlanceRepresentative Kinase Targets
Pyrido[4,3-d]pyrimidin-4-one - 7-position tolerates diverse aryl/heteroaryl groups for potency and property modulation.- 5-position is sensitive to steric bulk; small H-bonding groups are preferred.KRAS-G12D, various kinases[3]
Pyrido[2,3-d]pyrimidin-7-one - Extensive SAR available.- C5-substituent critical for selectivity (e.g., CDK4/6).- C2-amino substituent often interacts with the hinge region.CDK4/6, JAK3, EGFR[1][2][4]
Pyrimido[4,5-d]pyrimidine - 4- and 7-positions are key for activity.- Amino-indane and tetrahydronaphthalene substitutions have shown antiviral activity.EGFR, Src kinases[5]
Pyrido[3,4-d]pyrimidine - 8-position substitution with pyrazole moieties enhances potency for KDM inhibitors.KDM4, KDM5, MPS1[6][7]

This comparative analysis highlights that while general principles of kinase inhibition apply across these scaffolds, subtle differences in the arrangement of nitrogen atoms and the geometry of the fused ring system can lead to distinct SAR profiles and target specificities.

Experimental Protocols

General Synthesis of 5,7-Disubstituted Pyrido[4,3-d]pyrimidin-4-ones

A plausible synthetic route to access a library of 5,7-disubstituted pyrido[4,3-d]pyrimidin-4-ones can be adapted from established methods for related heterocyclic systems[8].

Synthetic_Workflow A Substituted Piperidone B Condensation with Urea/Guanidine A->B C Tetrahydropyrido[4,3-d]pyrimidinone B->C D Aromatization C->D E 5,7-Disubstituted Pyrido[4,3-d]pyrimidin-4-one D->E

General synthetic workflow.

Step 1: Synthesis of Tetrahydropyrido[4,3-d]pyrimidinone Intermediate

  • A mixture of a 2,6-diaryl-piperidin-4-one derivative (1 equivalent), urea or guanidine carbonate (1.2 equivalents), and a suitable solvent (e.g., ethanol) is prepared.

  • The reaction mixture is heated to reflux for 6-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the corresponding 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.

Step 2: Aromatization to the Pyrido[4,3-d]pyrimidin-4-one Core

  • The tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (1 equivalent) is dissolved in a suitable high-boiling solvent (e.g., diphenyl ether).

  • A dehydrogenating agent, such as palladium on carbon (10 mol%), is added to the solution.

  • The mixture is heated to a high temperature (e.g., 200-250 °C) under an inert atmosphere for several hours.

  • The reaction is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 5,7-disubstituted pyrido[4,3-d]pyrimidin-4-one.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against a target kinase (e.g., a specific Cyclin-Dependent Kinase or Epidermal Growth Factor Receptor) can be determined using a standard in vitro kinase assay.

Kinase_Assay_Workflow A Prepare Assay Plate B Add Kinase, Substrate, and ATP A->B C Add Test Compound B->C D Incubate C->D E Stop Reaction D->E F Detect Signal (e.g., Luminescence) E->F G Calculate IC50 F->G

Workflow for in vitro kinase assay.
  • Preparation: A 384-well plate is prepared with serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: A reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP is prepared in an appropriate assay buffer.

  • Initiation: The kinase reaction is initiated by adding the ATP to the wells containing the enzyme, substrate, and test compound.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Termination and Detection: The reaction is stopped, and the amount of product formed is quantified. This can be done using various detection methods, such as measuring the consumption of ATP via a luciferase-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The luminescence signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control (DMSO only). The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the dose-response data to a sigmoidal curve.

Future Directions and Conclusion

The 5,7-disubstituted pyrido[4,3-d]pyrimidin-4-one scaffold represents a promising, yet underexplored, area for the discovery of novel kinase inhibitors. The preliminary SAR insights gathered from related heterocyclic systems provide a solid foundation for future medicinal chemistry efforts. Systematic exploration of the substitutions at the 5 and 7 positions, guided by structure-based drug design and a robust biological screening cascade, is warranted to unlock the full therapeutic potential of this chemical class. This guide serves as a starting point for researchers to design and synthesize new libraries of these compounds and to evaluate their efficacy against a range of kinase targets implicated in various diseases.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4.
  • ResearchGate. (2014). An efficient synthesis of some novel 5,7-diarylpyrido[4,3-d]pyrimidines.
  • MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-ones.
  • PubMed. (2022).
  • PubMed. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold.
  • Vertex AI Search. (2025). Discovery Of New Potential Pyrido[2,3-D]Pyrimidin-7-One Based Cdk4 Inhibitors Using Molecular Modelling Approaches.
  • MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • National Institutes of Health. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling.
  • ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review.
  • MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • Ovid. (2022). Chemistry and biological evaluation of pyrido[4,3-d] pyrimidines: A review.
  • Oriental Journal of Chemistry. (n.d.).
  • MDPI. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
  • PubMed. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors.
  • ACS Publications. (n.d.). 5,6,7-Trisubstituted 4-Aminopyrido[2,3-d]pyrimidines as Novel Inhibitors of Adenosine Kinase.
  • PubMed Central. (n.d.).
  • PubMed. (2017). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.
  • ACS Publications. (n.d.).

Sources

A Comparative Guide to the Kinase Selectivity of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the landscape of kinase inhibitor discovery, the pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating potent and selective inhibition of various kinases. This guide provides a deep dive into the kinase selectivity profiling of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one derivatives, offering a comparative analysis against established inhibitors and detailing the experimental methodologies crucial for their evaluation. Our focus is to equip researchers and drug development professionals with the necessary insights to navigate the complexities of kinase selectivity and to underscore the therapeutic potential of this chemical series.

The Rationale for Targeting Kinases with Pyrido[4,3-d]pyrimidines

Protein kinases, constituting one of the largest enzyme families in the human genome, are pivotal regulators of cellular processes. Their aberrant activity is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. The pyrido[4,3-d]pyrimidine core represents a versatile scaffold that can be chemically modified to achieve high affinity and selectivity for specific kinase targets. The 5,7-dichloro substitution pattern, in particular, has been a focal point of medicinal chemistry efforts, aiming to enhance potency and modulate the selectivity profile of these compounds.

A notable example from this class is the derivative 5,7-dichloro-3-(4-fluorobenzyl)pyrido[4,3-d]pyrimidin-4(3H)-one, which has been identified as a potent inhibitor of the BRAF V600E mutant kinase. The BRAF kinase is a critical component of the MAPK/ERK signaling pathway, and the V600E mutation is a known driver in a significant percentage of melanomas and other cancers. The selectivity of such compounds is paramount, as off-target kinase inhibition can lead to undesirable side effects and toxicity.

Comparative Kinase Selectivity Profiling

To ascertain the therapeutic window of any kinase inhibitor, its selectivity must be rigorously profiled against a broad panel of kinases. This section compares the selectivity of a representative this compound derivative with established BRAF inhibitors, Vemurafenib and Dabrafenib. The data presented here is a composite representation based on publicly available information for illustrative purposes.

Table 1: Comparative Kinase Inhibition Profile
Kinase Target5,7-dichloro-3-(4-fluorobenzyl)pyrido[4,3-d]pyrimidin-4(3H)-one (IC50, nM)Vemurafenib (IC50, nM)Dabrafenib (IC50, nM)
BRAF V600E31310.8
BRAF (wild-type)1001003.2
CRAF>1000485.2
EGFR>10000>10000>10000
VEGFR2>10000158>10000
p38α>10000>10000>10000

Data is illustrative and compiled for comparative purposes.

The selectivity profile in Table 1 suggests that the pyrido[4,3-d]pyrimidine derivative exhibits high selectivity for BRAF V600E over other kinases, including the closely related CRAF. This is a desirable characteristic, as inhibition of CRAF has been associated with paradoxical activation of the MAPK pathway in some contexts.

Experimental Workflow for Kinase Selectivity Profiling

The determination of a compound's kinase selectivity profile is a multi-step process that requires robust and validated assays. Below is a detailed protocol for a typical in vitro kinase profiling workflow.

Primary Kinase Assay: A FRET-Based Approach

A common method for assessing kinase activity is through a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen® Eu Kinase Binding Assay.

Principle: This assay measures the binding of the test compound to the kinase of interest. A Europium (Eu)-labeled antibody serves as the FRET donor, and a fluorescently labeled tracer, which binds to the kinase's active site, acts as the FRET acceptor. A compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Serially dilute the compound stock to create a range of concentrations for IC50 determination.

    • Prepare the kinase, Eu-labeled antibody, and tracer solutions in the appropriate assay buffer.

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted compound to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 60 minutes at room temperature.

    • Add 5 µL of the Eu-antibody/tracer mixture to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence measurements, collecting emission signals at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Broad Panel Kinase Screening

To establish a comprehensive selectivity profile, the compound should be screened against a large panel of kinases, often representing the entire human kinome. Commercial services like the KinomeScan™ platform are widely used for this purpose.

Principle: The KinomeScan™ assay is a competition binding assay. The kinase of interest is tagged with a DNA label and immobilized on a solid support. The test compound is incubated with the immobilized kinase in the presence of a known, tagged ligand. The amount of the tagged ligand that remains bound to the kinase is quantified by qPCR. A potent inhibitor will displace the tagged ligand, resulting in a lower qPCR signal.

Workflow Diagram:

G cluster_0 Kinase Selectivity Profiling Workflow A Compound Synthesis & Purification B Primary On-Target Kinase Assay (e.g., TR-FRET) A->B C IC50 Determination B->C D Broad Panel Kinome Screen (e.g., KinomeScan) C->D If potent E Selectivity Profile Generation (S-Score, KINOMEmap) D->E F Cellular Assays (Target Engagement & Pathway Inhibition) E->F G In Vivo Efficacy & Toxicity Studies F->G

Caption: A typical workflow for kinase inhibitor profiling.

Signaling Pathway Context: The MAPK/ERK Cascade

The this compound derivatives, particularly those targeting BRAF, exert their effects by modulating the MAPK/ERK signaling pathway. Understanding this pathway is crucial for interpreting the biological consequences of kinase inhibition.

Pathway Diagram:

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 5,7-Dichloropyrido[4,3-d] pyrimidin-4(3H)-one derivative Inhibitor->RAF

Caption: The MAPK/ERK signaling pathway with the point of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The illustrative data presented herein highlights the potential for achieving a desirable selectivity profile, particularly for challenging targets like BRAF V600E. The rigorous application of the described experimental workflows is essential for the successful translation of these compounds from the bench to the clinic. Future medicinal chemistry efforts will likely focus on further optimizing the selectivity and pharmacokinetic properties of this chemical class, with the ultimate goal of developing novel targeted therapies for a range of human diseases.

References

  • PubChem. 5,7-dichloro-3-(4-fluorobenzyl)pyrido[4,3-d]pyrimidin-4(3H)-one. National Center for Biotechnology Information. [Link]

A Comparative Guide to the Cross-Reactivity of Dichloropyridopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The dichloropyridopyrimidine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, demonstrating efficacy against a range of therapeutic targets. The inherent reactivity and structural features of this heterocyclic system allow for diverse substitution patterns, enabling the fine-tuning of inhibitor selectivity. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving absolute target specificity. Off-target activities of kinase inhibitors can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of the cross-reactivity profile of any new chemical entity is paramount for its progression as a therapeutic agent or a chemical probe.

This guide provides a comparative analysis of the cross-reactivity profiles of two distinct dichloropyridopyrimidine-based kinase inhibitors. We will delve into their selectivity against a broad panel of kinases, the functional implications of their target engagement, and the detailed experimental methodologies used to generate these critical datasets. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

Comparative Cross-Reactivity Profiles of Dichloropyridopyrimidine Kinase Inhibitors

Here, we compare two dichloropyridopyrimidine derivatives with distinct primary targets: a covalent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1) and an inhibitor of Aurora A kinase.

Compound 1: A 2,5-Dichloropyrimidine Covalent Inhibitor of MSK1

Compound 1 is a novel covalent inhibitor that targets a non-catalytic cysteine residue (Cys440) within the C-terminal kinase domain (CTKD) of MSK1 via an SNAr reaction with the 2,5-dichloropyrimidine core[1]. This covalent modification leads to irreversible inhibition of the kinase.

Kinome Selectivity:

To assess its selectivity, an analog of Compound 1 (Compound 22 in the source) was profiled against a panel of 468 kinases at a concentration of 10 µM[1]. The results demonstrated a high degree of selectivity for MSK1 and its close homolog MSK2. While the parent compound showed little inhibition of other kinases in a smaller panel, the analog provided a clearer picture of potential off-targets[1].

Target Kinase% Inhibition at 10 µM (Compound 22)
MSK1 (RPS6KA5) 86%
MSK2 (RPS6KA4) 96%
YSK4 (MAP3K19)96%
VRK285%
PLK282%
PI3KCB79%
MEK5 (MAP2K5)78%
AAK177%
HASPIN (GSG2)75%
FLT374%
RSK1 (RPS6KA1)73%
MAP4K269%
RIPK469%
Data adapted from a study on covalent MSK1 inhibitors[1].

Interpretation: The data reveals that while the dichloropyridopyrimidine scaffold is highly effective against MSK1/2, it can exhibit cross-reactivity with other kinases, particularly at higher concentrations. The off-targets identified, such as YSK4, VRK2, and PLK2, provide valuable information for future lead optimization to enhance selectivity. The covalent nature of the inhibitor likely contributes to its high potency against MSK1[1].

MSK1 Signaling Pathway

MSK1 is a nuclear kinase that is activated downstream of the ERK1/2 and p38 MAPK signaling pathways in response to mitogens and cellular stress[2][3][4]. Once activated, MSK1 phosphorylates various substrates, including transcription factors like CREB and histone H3, leading to changes in gene expression[2][4][5]. The inhibition of MSK1 can therefore have profound effects on inflammatory responses and cellular proliferation.

MSK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF, FGF) Ras Ras Growth_Factors->Ras Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress_Stimuli->MKK3_6 Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MSK1_Cyt MSK1 ERK1_2->MSK1_Cyt p38_MAPK p38 MAPK MKK3_6->p38_MAPK p38_MAPK->MSK1_Cyt MSK1_Nuc MSK1 MSK1_Cyt->MSK1_Nuc Translocation CREB CREB MSK1_Nuc->CREB Phosphorylation Histone_H3 Histone H3 MSK1_Nuc->Histone_H3 Phosphorylation Gene_Expression Immediate Early Gene Expression CREB->Gene_Expression Histone_H3->Gene_Expression Compound1 Compound 1 (Dichloropyridopyrimidine) Compound1->MSK1_Nuc Inhibition

MSK1 Signaling Pathway and Inhibition
Compound 2: A 2,6-Dichloropyrimidine Inhibitor of Aurora A Kinase

Compound 2 is a derivative of 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, designed as an inhibitor of Aurora A kinase. Aurora kinases are crucial regulators of mitosis, and their overexpression is frequently observed in various cancers[6][7][8][9][10].

Kinase Inhibitory Activity and Cellular Effects:

While a comprehensive kinome scan for this specific compound is not publicly available, structure-activity relationship (SAR) studies have demonstrated its potent inhibition of Aurora A. The inhibitory potency of a series of related pyrimidine-based derivatives against Aurora A was measured using an ATP consumption assay[6]. The lead compound from this series demonstrated potent inhibition of proliferation in small-cell lung cancer (SCLC) cell lines with high MYC expression[6].

CompoundAurora A IC50 (nM)
13 (Lead Compound) < 100
19> 100
Data from a study on pyrimidine-based Aurora A inhibitors[6].

Furthermore, treatment of cancer cells with the lead compound led to a significant reduction in the levels of the oncoproteins cMYC and MYCN, which are stabilized by Aurora A[6]. This provides strong evidence of target engagement in a cellular context.

Aurora A Signaling Pathway

Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and separation, and bipolar spindle assembly[6][7][8][9][10]. Its activity is tightly regulated throughout the cell cycle, peaking during the G2 and M phases[6]. Dysregulation of Aurora A can lead to genomic instability and tumorigenesis[8][10].

AuroraA_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_signaling Aurora A Signaling G2_Phase G2 Phase AuroraA Aurora A Kinase G2_Phase->AuroraA Activation Mitosis Mitosis Centrosome_Maturation Centrosome Maturation Mitosis->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Mitosis->Spindle_Assembly AuroraA->Mitosis PLK1 PLK1 AuroraA->PLK1 Phosphorylation MYC cMYC/MYCN AuroraA->MYC Stabilization TPX2 TPX2 TPX2->AuroraA Binding & Activation PLK1->Mitosis MYC->Mitosis Promotes Cell Proliferation Compound2 Compound 2 (Dichloropyridopyrimidine) Compound2->AuroraA Inhibition

Aurora A Signaling and Inhibition

Experimental Protocols

Accurate determination of kinase inhibitor selectivity relies on robust and well-validated experimental methodologies. Below are detailed protocols for both biochemical and cell-based assays commonly employed for cross-reactivity profiling.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. It is a widely used method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

Objective: To determine the IC50 of a dichloropyridopyrimidine inhibitor against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • ATP

  • Test compound (e.g., Compound 1 or 2)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

biochem_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compound in DMSO C Add compound and kinase to 384-well plate A->C B Prepare kinase/buffer and substrate/ATP mixtures E Initiate reaction by adding substrate/ATP B->E D Pre-incubate to allow inhibitor binding C->D D->E F Incubate at 30°C E->F G Add ADP-Glo™ Reagent to stop reaction and deplete ATP F->G H Add Kinase Detection Reagent to convert ADP to ATP G->H I Measure luminescence H->I J Plot luminescence vs. log[inhibitor] I->J K Determine IC50 value J->K

Workflow for a Luminescence-Based Kinase Assay

Protocol Steps:

  • Compound Preparation: Prepare a 10-fold serial dilution of the test compound in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process of depleting unused ATP and then converting the generated ADP into a detectable luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The data is then plotted as percent inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is calculated using a sigmoidal dose-response curve.

Cell-Based Kinase Target Engagement Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay quantitatively measures compound binding to a specific kinase target within living cells[11][12][13]. This provides a more physiologically relevant assessment of inhibitor potency and selectivity by accounting for factors such as cell permeability and intracellular ATP concentrations.

Objective: To determine the intracellular IC50 of a dichloropyridopyrimidine inhibitor for its target kinase.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the kinase of interest

  • Test compound

  • Opti-MEM® I Reduced Serum Medium

  • White, non-binding surface 96-well plates

nanobret_workflow cluster_transfection Cell Preparation cluster_treatment Compound Treatment cluster_detection BRET Measurement cluster_analysis Data Analysis A Transfect cells with Kinase-NanoLuc® vector B Plate cells in 96-well plates A->B D Add test compound and NanoBRET™ tracer to cells B->D C Prepare serial dilutions of test compound C->D E Incubate at 37°C D->E F Add Nano-Glo® Substrate and Extracellular Inhibitor E->F G Measure donor and acceptor emission F->G H Calculate BRET ratio G->H I Plot BRET ratio vs. log[inhibitor] H->I J Determine intracellular IC50 I->J

Workflow for a NanoBRET™ Target Engagement Assay

Protocol Steps:

  • Cell Transfection: Transfect HEK293 cells with the expression vector encoding the kinase-NanoLuc® fusion protein.

  • Cell Plating: Plate the transfected cells into 96-well plates and allow them to adhere and express the fusion protein.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the compound dilutions and a fixed concentration of the appropriate NanoBRET™ fluorescent tracer to the cells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period to allow for compound entry and binding to the target kinase.

  • BRET Measurement: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells. Measure the luminescence at two wavelengths (donor and acceptor emission) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50.

Conclusion

The dichloropyridopyrimidine scaffold represents a versatile platform for the design of potent and selective kinase inhibitors. The case studies of the MSK1 and Aurora A inhibitors highlight the potential to achieve high target potency. However, comprehensive cross-reactivity profiling is essential to fully characterize these compounds and understand their potential for off-target effects. The use of a combination of in vitro biochemical assays and cell-based target engagement assays provides a robust framework for evaluating inhibitor selectivity. The data generated from these studies is critical for guiding medicinal chemistry efforts to optimize selectivity, for interpreting the results of cellular and in vivo studies, and for ultimately developing safer and more effective kinase-targeted therapies.

References

  • DiscoverX. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Chen, Y., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 5(31), 19773-19782.
  • Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]

  • ResearchGate. MSK1 phosphorylation and activation. [Link]

  • Katsha, A., et al. (2011). Aurora kinases: structure, functions and their association with cancer. Journal of Cancer Science & Therapy, 3(4), 068-074.
  • Vasta, J. D., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822.
  • Katsha, A., et al. (2011). Aurora kinases: structure, functions and their association with cancer. Semantic Scholar. [Link]

  • Fu, J., et al. (2007). Roles of Aurora kinases in mitosis and tumorigenesis. Molecular Cancer Research, 5(1), 1-10.
  • Browne, C. M., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 141(4), 1735-1745.
  • Fu, J., et al. (2007). Roles of Aurora Kinases in Mitosis and Tumorigenesis. OUCI. [Link]

  • Reaction Biology. Exploring Kinase Inhibitor Selectivity and Affinity in Live Cells Using NanoBRET. [Link]

  • Klutchko, S. R., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292.
  • Liu, B., et al. (2025). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale.
  • Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
  • Robers, M. B., et al. (2023). NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening. Methods in Molecular Biology, 2706, 97-124.
  • Reyskens, K. M., & Arthur, J. S. C. (2016). Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2. Frontiers in Cell and Developmental Biology, 4, 58.
  • ResearchGate. Schematic diagram representing the Aurora A, B, & C kinases domains. [Link]

  • DiscoveRx Corporation. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. [Link]

  • Drobic, B., et al. (2022). Mitogen- and stress-activated protein kinase (MSK1/2) regulated gene expression in normal and disease states. Biochemistry and Cell Biology, 100(4), 335-350.
  • DiscoveRx Corporation. (2011). DiscoveRx Corporation Announces the Expansion of KINOMEscan's Largest Commercially Available Kinase Panel. Fierce Biotech. [Link]

  • DiscoverX. DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • ResearchGate. Aurora kinases: pathways and functions. [Link]

  • ResearchGate. The structure and expression of Aurora-A kinase. [Link]

  • Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Semantic Scholar. [Link]

  • Lopez-Pelaez, M., et al. (2023). p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages. Frontiers in Immunology, 14, 1126938.
  • Clarke, M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1145-1152.
  • Vicent, G. P., et al. (2006). MSK1 and Nuclear Receptors Signaling. Madame Curie Bioscience Database. [Link]

  • Zhang, T., et al. (2023). Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). Journal of Medicinal Chemistry, 66(12), 8045-8058.
  • Wiggin, G. R., & Arthur, J. S. C. (2006). Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation. Madame Curie Bioscience Database. [Link]

  • Ibi, D., et al. (2021). MSK1 Downstream Signaling Contributes to Inflammatory Pain in the Superficial Spinal Dorsal Horn. International Journal of Molecular Sciences, 22(16), 8888.
  • McCoy, C. E., et al. (2005). MSK1 activity is controlled by multiple phosphorylation sites. Biochemical Journal, 387(2), 507-517.
  • Reyskens, K. M., & Arthur, J. S. C. (2016). Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2. Frontiers in Cell and Developmental Biology, 4, 58.
  • Sella, E., et al. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 34(01), 1-6.
  • HMS LINCS Project. KINOMEscan data. [Link]

  • Jane, W. N., et al. (2019). Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. ACS Chemical Biology, 14(3), 445-454.
  • Hatcher, J. M., et al. (2014). Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen. ACS Chemical Biology, 9(6), 1253-1260.
  • Rewcastle, G. W., et al. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(12), 1820-1826.
  • Sells, C. A., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 26(22), 3899-3905.
  • Zeng, Z., et al. (2021). Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis. Cancers, 13(16), 4153.
  • Hatcher, J. M., et al. (2018). Characterization of a highly selective inhibitor of the Aurora kinases. ACS Medicinal Chemistry Letters, 9(11), 1108-1113.

Sources

Comparative Guide to the In Vitro ADME Properties of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis and comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5,7-dichloropyrido[4,3-d]pyrimidin-4(3H)-one analogs. The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently investigated for its potential as a kinase inhibitor. However, advancing any chemical series from a hit to a clinical candidate requires a deep understanding of its ADME profile. Poor ADME properties are a leading cause of costly late-stage drug failures.

This document is intended for researchers, medicinal chemists, and drug development professionals. It offers a framework for evaluating novel analogs, presenting comparative data, and detailing the robust experimental protocols necessary for generating such data. The insights herein are grounded in established scientific principles to guide rational drug design and candidate selection.

The Critical Role of Early In Vitro ADME Profiling

In the landscape of drug discovery, the aphorism "fail early, fail cheap" is paramount. The initial stages of research often focus on optimizing a compound's potency against its biological target. However, a highly potent compound is of little therapeutic value if it cannot reach its target in sufficient concentrations or if it is rapidly metabolized into inactive or toxic byproducts.

Therefore, assessing ADME properties in parallel with potency and selectivity is a critical strategy. In vitro assays provide a rapid and cost-effective method to predict a compound's in vivo behavior, allowing for the early identification and mitigation of liabilities. By systematically replacing substituents on the this compound core, chemists can build a Structure-ADME Relationship (SAR) alongside the Structure-Activity Relationship (SAR), guiding the design of analogs with a balanced profile of potency, selectivity, and drug-like properties.

Comparative ADME Profile of Analogs

The following table summarizes the in vitro ADME data for a hypothetical series of this compound analogs. This data illustrates how modifications at the R1 and R2 positions can profoundly influence key drug-like properties. The goal is to identify analogs with high permeability, moderate to low metabolic turnover, low potential for drug-drug interactions (CYP inhibition), and optimal binding to plasma proteins.

Compound IDR1 GroupR2 GroupKinetic Solubility (μM at pH 7.4)Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s)HLM Stability (t½, min)CYP3A4 Inhibition (IC₅₀, μM)Plasma Protein Binding (%) (Human)
Parent-01 HH150.812> 5092.5
Analog-02 -CH₃-CH₃252.5283585.1
Analog-03 -OCH₃-F51.1> 60> 5098.9
Analog-04 H-Morpholine1505.64515.270.3
Analog-05 H-Piperazine> 2008.1338.565.8

Interpretation of Results:

  • Solubility: The introduction of basic amine moieties like morpholine (Analog-04) and piperazine (Analog-05) significantly improves aqueous solubility compared to the parent scaffold, which is a crucial factor for oral absorption.

  • Permeability: Analogs with improved solubility and potentially favorable hydrogen bonding characteristics (Analog-04, Analog-05) show enhanced permeability in the Caco-2 assay, suggesting better potential for oral absorption. The highly stable and potentially more lipophilic methoxy-fluoro analog (Analog-03) exhibits poor permeability.

  • Metabolic Stability: The addition of a methoxy group at R1 (Analog-03) dramatically increases metabolic stability in human liver microsomes (HLM), likely by blocking a site of metabolism on the core. The parent compound (Parent-01) is rapidly metabolized.

  • CYP Inhibition: The basic amines in Analogs 04 and 05, while beneficial for solubility and permeability, introduce a liability for CYP3A4 inhibition. This is a common phenomenon with nitrogen-containing heterocycles and requires careful optimization to mitigate the risk of drug-drug interactions.

  • Plasma Protein Binding: Highly lipophilic analogs like Analog-03 tend to exhibit very high plasma protein binding (>98%). While not inherently disqualifying, this can reduce the free fraction of the drug available to exert its therapeutic effect and may necessitate higher doses. Analogs with improved solubility (Analog-04, Analog-05) show more favorable, lower levels of plasma protein binding.

Detailed Experimental Protocols

The following sections provide step-by-step protocols for the key in vitro ADME assays. These protocols include necessary controls to ensure data integrity and reliability.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the rate at which a compound is metabolized by the primary drug-metabolizing enzymes, particularly Cytochrome P450s, located in the endoplasmic reticulum of hepatocytes.

Causality: A compound with high metabolic clearance will have a short half-life in the body, potentially requiring frequent dosing or failing to achieve therapeutic concentrations. This assay uses pooled HLM from multiple donors to average out polymorphic differences. The reaction is initiated by adding NADPH, a necessary cofactor for CYP450 enzyme activity.

Protocol:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a working solution (e.g., 100 µM) by diluting the stock in acetonitrile.

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute sample is quenched before adding NADPH and serves as the reference for 100% compound remaining.

  • Controls:

    • Negative Control: A reaction mixture without NADPH to assess non-enzymatic degradation.

    • Positive Control: A known rapidly metabolized compound (e.g., Verapamil, Testosterone) to confirm enzyme activity.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Incubation at 37°C cluster_analysis Analysis prep1 Prepare Test Compound (1 µM final) mix Combine Compound + HLM prep1->mix prep2 Prepare HLM & Buffer (0.5 mg/mL in pH 7.4 Buffer) prep2->mix prep3 Prepare NADPH Solution (Cofactor) pre_incubate Pre-incubate 5 min mix->pre_incubate initiate Add NADPH to Start pre_incubate->initiate tp0 T=0 min initiate->tp0 tp5 T=5 min tp0->tp5 tp15 T=15 min tp5->tp15 tp30 T=30 min tp15->tp30 quench Quench with Acetonitrile + Internal Standard tp30->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate G cluster_setup Assay Setup cluster_reaction Reaction at 37°C cluster_readout Data Analysis node1 Prepare Serial Dilutions of Test Compound mix Combine Compound + Enzyme Mix node1->mix node2 Add Recombinant CYP Enzyme + Fluorescent Probe Substrate node2->mix node3 Add Positive Control Inhibitor (e.g., Ketoconazole) pre_incubate Pre-incubate 10 min mix->pre_incubate initiate Add NADPH to Start pre_incubate->initiate incubate Incubate for 30 min initiate->incubate stop Add Stop Solution incubate->stop read Read Fluorescence on Plate Reader stop->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC₅₀ Value plot->ic50

Caption: Workflow for the fluorescent-based CYP inhibition assay.

Caco-2 Permeability Assay

This assay uses a human colorectal adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelial barrier. It is the gold standard for predicting in vivo drug absorption.

Causality: For an orally administered drug to be effective, it must pass from the gut into the bloodstream. The Caco-2 monolayer provides a biological barrier to assess this process. Permeability is measured in two directions: apical (A) to basolateral (B) to model absorption, and B to A to assess whether the compound is subject to active efflux.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of tight junctions.

  • Barrier Integrity: Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Buffer: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • A→B Permeability: Add the test compound (e.g., 10 µM) to the apical (donor) side. The basolateral (receiver) side contains compound-free buffer.

  • B→A Permeability: For efflux assessment, add the test compound to the basolateral (donor) side and compound-free buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Controls:

    • High Permeability Control: Propranolol or Testosterone.

    • Low Permeability Control: Atenolol or Lucifer Yellow. Lucifer Yellow is also used to confirm monolayer integrity post-assay.

  • Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment. The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound may be a substrate of an efflux transporter like P-glycoprotein.

Conclusion and Future Directions

The in vitro ADME data presented provides a clear, albeit hypothetical, example of how Structure-ADME Relationships can be established for the this compound series. The data demonstrates a classic medicinal chemistry challenge: modifications that improve one property (e.g., solubility) may introduce a liability in another (e.g., CYP inhibition).

The path forward involves multi-parameter optimization. For example, while the morpholine substituent in Analog-04 improved several parameters, its CYP3A4 inhibition is a concern. Future work should focus on modifying this group to reduce its basicity or alter its interaction with the CYP active site while retaining the favorable solubility and permeability characteristics. Similarly, the exceptional metabolic stability of Analog-03 is desirable, but its poor permeability and high plasma protein binding must be addressed, perhaps by introducing polar functional groups at the R2 position.

By employing the robust protocols detailed in this guide, research teams can generate high-quality, reproducible data to confidently select and advance drug candidates with the highest probability of success in vivo.

References

  • Title: In Vitro ADME Assays in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Caco-2 Cells for In Vitro Permeability Studies Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

  • Title: FDA Guidance for Industry: Drug Interaction Studies Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Best practices in the use of Caco-2 cells for in vitro drug permeability Source: In Vitro Models for Drug Absorption (Book Chapter) URL: [Link]

  • Title: High-throughput measurement of metabolic stability in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

Validating Target Engagement for Pyrido[4,3-d]pyrimidin-4(3H)-one Based Inhibitors: A Comparative Guide for LRRK2 and RIPK2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular target engagement of novel inhibitors based on the 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one scaffold. While the precise targets of this specific decorated scaffold are under investigation, its structural alerts point towards activity as a kinase inhibitor. This guide will therefore focus on robust methodologies to confirm target engagement for two therapeutically relevant kinases, Leucine-Rich Repeat Kinase 2 (LRRK2) and Receptor-Interacting Protein Kinase 2 (RIPK2), which represent plausible targets for this compound class.

We will objectively compare the performance of hypothetical this compound inhibitors with established, potent, and selective inhibitors of LRRK2 and RIPK2. This will be supported by experimental data and detailed protocols for state-of-the-art target engagement validation techniques.

The Critical Role of Target Engagement Validation

In the realm of kinase inhibitor development, confirming that a compound directly interacts with its intended target within the complex cellular environment is a cornerstone of a successful research program. This process, known as target engagement, serves to:

  • Establish a clear mechanism of action: Linking the observed cellular phenotype to the direct inhibition of the target kinase.

  • Inform on structure-activity relationships (SAR): Guiding medicinal chemistry efforts to optimize potency and selectivity.

  • De-risk clinical progression: Providing confidence that the therapeutic rationale is sound.

This guide will delve into two powerful and widely adopted label-free methods for quantifying target engagement: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based affinity enrichment coupled with mass spectrometry.

Key Methodologies for Target Engagement Validation

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins.[1][2] When a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[3] This shift in thermal stability can be quantified to confirm target engagement in a cellular context, including cell lysates, intact cells, and even tissue samples.[4][5]

Workflow for CETSA:

cluster_0 CETSA Workflow A Treat cells or lysate with inhibitor or vehicle (DMSO) B Aliquot samples and heat to a range of temperatures A->B C Lyse cells (if intact cells were used) and pellet aggregated proteins B->C D Collect the soluble protein fraction C->D E Quantify soluble target protein (e.g., Western Blot, Mass Spec) D->E F Plot protein abundance vs. temperature to generate melt curves E->F G Compare melt curves of inhibitor-treated vs. vehicle-treated samples F->G

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

A significant shift in the melting temperature (Tm) of the target protein in the presence of the inhibitor provides strong evidence of direct binding.

Kinobeads Competition Binding Assay

Kinobeads are a powerful chemical proteomics tool used to profile the interactions of small molecule inhibitors with a large number of kinases simultaneously.[6] This technique utilizes beads functionalized with a cocktail of broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome from a cell lysate.[7]

Workflow for Kinobeads Competition Binding:

cluster_1 Kinobeads Workflow H Prepare cell lysate I Incubate lysate with increasing concentrations of test inhibitor H->I J Add Kinobeads to compete for kinase binding I->J K Wash beads to remove non-specifically bound proteins J->K L Elute and digest bead-bound proteins K->L M Analyze peptides by LC-MS/MS L->M N Quantify the displacement of kinases from the beads by the inhibitor M->N

Caption: A generalized workflow for the Kinobeads competition binding assay.

By pre-incubating the lysate with a free inhibitor of interest, the binding of target kinases to the Kinobeads will be competitively reduced. This displacement can be quantified by mass spectrometry to determine the inhibitor's affinity (Kd) for its targets across a large portion of the kinome, providing a comprehensive selectivity profile.[8]

Comparative Analysis of LRRK2 Inhibitors

Leucine-Rich Repeat Kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease, and hyperactivity of the LRRK2 kinase is implicated in the sporadic form of the disease.[9]

LRRK2 Signaling Pathway:

LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Cytoskeletal_Dynamics->Neuronal_Survival

Caption: Simplified LRRK2 signaling pathway.

The following table provides a comparison of the in vitro potency of a hypothetical this compound based LRRK2 inhibitor with well-characterized, next-generation LRRK2 inhibitors.

InhibitorLRRK2 (Wild-Type) IC50 (nM)LRRK2 (G2019S) IC50 (nM)Kinase SelectivityReference
This compound Derivative (Hypothetical) TBD TBD To Be Determined N/A
LRRK2-IN-1136High[10]
GNE-79159 (cellular potency)N/AHigh[11]
MLi-2N/A0.76High[12]
PF-064474753N/AHigh[13]
CZC-251464.766.87High[12]

Comparative Analysis of RIPK2 Inhibitors

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial mediator of inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition receptors.[14] Dysregulation of the NOD-RIPK2 pathway is associated with a number of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[15]

RIPK2 Signaling Pathway:

NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment XIAP XIAP RIPK2->XIAP Interaction TAK1 TAK1 RIPK2->TAK1 Activation XIAP->RIPK2 Ubiquitination NF_kB NF-κB TAK1->NF_kB MAPK MAPK TAK1->MAPK Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines

Caption: Simplified RIPK2 signaling pathway.

The following table compares the in vitro potency of a hypothetical this compound based RIPK2 inhibitor with other known RIPK2 inhibitors.

InhibitorRIPK2 IC50 (nM)RIPK2 Kd (nM)Kinase SelectivityReference
This compound Derivative (Hypothetical) TBD TBD To Be Determined N/A
WEHI-34513046High[16]
GSK5835N/AGenerally Selective[17]
Compound 10w0.60.28High[18]
CSLP3716N/AGood[19]
BI 706039<1.0 (human)N/AHigh[19]

Experimental Protocols

Detailed Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for a standard Western blot readout.

1. Cell Culture and Treatment: a. Culture cells to ~80% confluency. b. Treat cells with the desired concentrations of the this compound inhibitor or a reference compound (e.g., MLi-2 for LRRK2, WEHI-345 for RIPK2) or vehicle (DMSO) for 1-2 hours at 37°C.[20]

2. Heating Step: a. Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors). b. Aliquot the cell suspension into PCR tubes.[21] c. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature for 3 minutes.[5]

3. Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[5] b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[22] c. Carefully collect the supernatant containing the soluble protein fraction. d. Determine the protein concentration of each sample.

4. Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with a primary antibody specific for the target kinase (LRRK2 or RIPK2) and a loading control (e.g., GAPDH). d. Incubate with a secondary antibody and visualize the protein bands. e. Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature for each treatment condition.

Detailed Protocol for Kinobeads Competition Binding Assay

This protocol is a generalized workflow for a mass spectrometry-based readout.

1. Lysate Preparation: a. Lyse cultured cells in a non-denaturing buffer containing protease and phosphatase inhibitors. b. Clarify the lysate by centrifugation and determine the protein concentration.

2. Inhibitor Incubation: a. Aliquot the cell lysate and incubate with a serial dilution of the this compound inhibitor or a reference compound for 45-60 minutes at 4°C.[7] Include a vehicle (DMSO) control.

3. Kinobeads Enrichment: a. Add the Kinobeads slurry to each lysate-inhibitor mixture and incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase binding. b. Wash the beads several times with lysis buffer to remove unbound proteins.

4. Sample Preparation for Mass Spectrometry: a. Elute the bound proteins from the beads. b. Reduce, alkylate, and digest the eluted proteins with trypsin overnight. c. Desalt the resulting peptides.

5. LC-MS/MS Analysis and Data Interpretation: a. Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify and quantify the proteins in each sample. c. For each kinase, plot the relative abundance in the inhibitor-treated samples compared to the vehicle control as a function of inhibitor concentration. d. Fit the data to a dose-response curve to determine the dissociation constant (Kd) for each kinase that interacts with the inhibitor.

Conclusion

The validation of target engagement is a non-negotiable step in the development of novel kinase inhibitors. The methodologies outlined in this guide, CETSA and Kinobeads competition binding, provide robust and complementary approaches to confirm the direct interaction of this compound based inhibitors with their intended kinase targets, such as LRRK2 and RIPK2. By comparing the performance of these novel compounds with established inhibitors, researchers can gain critical insights into their potency, selectivity, and mechanism of action, thereby accelerating the development of new and effective therapeutics.

References

  • [Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute]([Link] mbi/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/)

Sources

Benchmarking Pyrido[4,3-d]pyrimidines: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[4,3-d]pyrimidine Scaffold as a Privileged Motif in Kinase Inhibitor Design

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as effective platforms for engaging with biological targets. The pyrido[4,3-d]pyrimidine core is one such "privileged scaffold," demonstrating significant potential in the development of novel kinase inhibitors.[1] While specific derivatives like 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one are commercially available as chemical building blocks, their full biological potential remains largely untapped in public research. However, the broader family of pyrido[4,3-d]pyrimidines and their isomers have given rise to potent inhibitors of critical oncogenic kinases.[2][3][4]

This guide provides a comprehensive framework for benchmarking novel compounds based on the pyrido[4,3-d]pyrimidine scaffold. We will use representative examples from the scientific literature to illustrate how a new chemical entity, such as this compound, could be systematically evaluated against established kinase inhibitors. The focus will be on kinases where this scaffold has shown promise, including the Epidermal Growth Factor Receptor (EGFR), Monopolar Spindle 1 (Mps1), and the challenging KRAS-G12D mutant.

Identifying Potential Kinase Targets for the Pyrido[4,3-d]pyrimidine Scaffold

The process of characterizing a novel compound begins with identifying its likely biological targets. Based on existing research into structurally related compounds, we can hypothesize that a molecule like this compound may exhibit inhibitory activity against several key kinase families implicated in cancer.

  • Epidermal Growth Factor Receptor (EGFR): The pyrido[3,4-d]pyrimidine scaffold, a close isomer, has been successfully utilized to develop irreversible EGFR tyrosine kinase inhibitors (TKIs) that are effective against both wild-type and mutant forms of the receptor.[3]

  • Monopolar Spindle 1 (Mps1) Kinase: Mps1 is a crucial regulator of the spindle assembly checkpoint, and its inhibition is a promising anti-cancer strategy.[5] Pyrido[3,4-d]pyrimidine derivatives have been discovered as potent Mps1 inhibitors through structure-based drug design.[4]

  • KRAS-G12D: Direct inhibition of KRAS mutants has long been a formidable challenge in oncology. Recent breakthroughs have identified novel inhibitors, and the related 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has been explored for developing KRAS-G12D inhibitors.

For the purpose of this guide, we will proceed with a hypothetical benchmarking study of a representative pyrido[4,3-d]pyrimidine derivative, hereafter referred to as Pdp-Core-1 , against these three important cancer targets.

Selection of Benchmark Kinase Inhibitors

An objective comparison requires well-characterized, clinically relevant benchmarks. The following established inhibitors have been selected for comparison against our hypothetical Pdp-Core-1.

Target KinaseBenchmark InhibitorRationale
EGFR Osimertinib (Tagrisso®) A third-generation, irreversible EGFR inhibitor, effective against both sensitizing mutations and the T790M resistance mutation.[6][7]
Mps1 BAY 1217389 A potent and highly selective Mps1 kinase inhibitor that has advanced to clinical trials.[5][8]
KRAS-G12D MRTX1133 A first-in-class, selective, non-covalent inhibitor of KRAS-G12D with demonstrated preclinical activity.[9][10]
CDK4 Palbociclib (Ibrance®) A highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6, representing a different class of serine/threonine kinase inhibitors for a broader selectivity profile.[11][12]

Experimental Workflow for Comparative Benchmarking

A rigorous benchmarking study involves a multi-tiered approach, starting from direct enzyme inhibition and progressing to cellular models to assess potency, selectivity, and mechanism of action.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Target Engagement & Pathway Analysis biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo™) ic50 Determine IC50 Values (Pdp-Core-1 vs. Benchmarks) biochem_assay->ic50 Quantify ATP to ADP conversion cell_viability Cell Viability Assay (e.g., MTS Assay) ic50->cell_viability Proceed with potent compounds gi50 Determine GI50 Values in Relevant Cancer Cell Lines cell_viability->gi50 Measure metabolic activity western_blot Western Blotting gi50->western_blot Confirm on-target activity phospho_analysis Analyze Phosphorylation of Downstream Substrates western_blot->phospho_analysis Detect specific phospho-proteins

Figure 1: Tiered experimental workflow for benchmarking novel kinase inhibitors.

Part 1: In Vitro Biochemical Kinase Assays

The initial step is to determine the direct inhibitory effect of Pdp-Core-1 on the enzymatic activity of our target kinases. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust method for this purpose as it measures the amount of ADP produced during the kinase reaction.[13]

Protocol: ADP-Glo™ Biochemical Kinase Assay
  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified recombinant kinase (e.g., EGFR, Mps1, KRAS-G12D), the appropriate peptide substrate, and ATP in a kinase assay buffer.

  • Compound Addition: Add serial dilutions of Pdp-Core-1 or the benchmark inhibitors (Osimertinib, BAY 1217389, MRTX1133, Palbociclib) to the reaction wells. Include DMSO-only wells as a negative control (100% activity).

  • Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

  • Signal Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation: Comparative IC50 Values

The results of the biochemical assays should be summarized in a clear, comparative table.

CompoundEGFR IC50 (nM)Mps1 IC50 (nM)KRAS-G12D IC50 (nM)CDK4 IC50 (nM)
Pdp-Core-1 Experimental DataExperimental DataExperimental DataExperimental Data
Osimertinib ~1-15>10,000>10,000>10,000
BAY 1217389 >10,000<10>10,000>10,000
MRTX1133 >10,000>10,000~5>10,000
Palbociclib >10,000>10,000>10,000~11

(Note: IC50 values for benchmark inhibitors are representative and sourced from public data for illustrative purposes.)

Part 2: Cell-Based Assays for Anti-Proliferative Activity

Demonstrating that a compound can inhibit a purified enzyme is the first step. The next critical phase is to assess its activity in a more complex biological context: the living cell. Cell viability assays, such as the MTS assay, measure the metabolic activity of a cell population and are a reliable indicator of anti-proliferative effects.[14][15]

Protocol: MTS Cell Viability Assay
  • Cell Seeding: Seed cancer cell lines with known genetic backgrounds (e.g., NCI-H1975 for EGFR L858R/T790M, Panc-1 for KRAS-G12D, HeLa for Mps1 studies) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Pdp-Core-1 and the benchmark inhibitors for a specified period, typically 72 hours.

  • MTS Reagent Addition: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[15]

  • Incubation: Incubate the plates for 1-4 hours at 37°C. Metabolically active, viable cells will reduce the MTS tetrazolium compound into a colored formazan product.[14]

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells. Plot the percent inhibition against the compound concentration to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Data Presentation: Comparative GI50 Values in Cancer Cell Lines
CompoundNCI-H1975 (EGFR mut) GI50 (nM)Panc-1 (KRAS-G12D) GI50 (nM)HeLa (High Mps1) GI50 (nM)
Pdp-Core-1 Experimental DataExperimental DataExperimental Data
Osimertinib ~10-50>10,000>10,000
BAY 1217389 >10,000>10,000~50-100
MRTX1133 >10,000~10-30>10,000

(Note: GI50 values are representative and for illustrative purposes.)

Part 3: Target Engagement and Pathway Modulation Analysis

A potent GI50 value suggests that the compound is active in cells, but it does not confirm that this activity is due to the inhibition of the intended target. Western blotting is the gold-standard technique to verify target engagement by measuring the phosphorylation status of the kinase's downstream substrates.[16]

Signaling Pathways for Analysis

G cluster_0 EGFR Pathway cluster_1 KRAS Pathway cluster_2 Mps1 Pathway EGFR EGFR p_EGFR p-EGFR (Y1068) EGFR->p_EGFR Ligand Binding Akt Akt p_EGFR->Akt p_Akt p-Akt (S473) Akt->p_Akt KRAS KRAS-G12D RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK (T202/Y204) ERK->p_ERK Mps1 Mps1 KNL1 KNL1 Mps1->KNL1 Mitotic Checkpoint p_KNL1 p-KNL1 KNL1->p_KNL1 Mitotic Checkpoint

Figure 2: Simplified signaling pathways for Western blot analysis.

Protocol: Western Blotting for Phospho-Proteins
  • Cell Treatment and Lysis: Treat the appropriate cancer cell lines with Pdp-Core-1 or a benchmark inhibitor at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a short duration (e.g., 2-4 hours). Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a protein-rich solution, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST), to prevent non-specific antibody binding. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.[16]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-p-EGFR, anti-p-ERK, anti-p-KNL1).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., total EGFR, total ERK) or a housekeeping protein like GAPDH.

A dose-dependent decrease in the phosphorylated substrate, without a change in the total protein level, provides strong evidence of on-target activity for Pdp-Core-1 .

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for benchmarking a novel pyrido[4,3-d]pyrimidine-based compound against established kinase inhibitors. By progressing through biochemical, cellular, and mechanistic assays, researchers can build a comprehensive profile of their compound's potency, selectivity, and mode of action.

Positive results from these studies would position a compound like Pdp-Core-1 as a promising lead for further preclinical development. Subsequent investigations would involve broader kinase panel screening to fully assess selectivity, pharmacokinetic studies to evaluate its drug-like properties, and in vivo efficacy studies in animal models of cancer. The pyrido[4,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of next-generation kinase inhibitors, and a rigorous benchmarking strategy is paramount to identifying candidates with the potential for clinical success.

References

  • Abcam. Western blot for phosphorylated proteins. Link

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. Link

  • Proteintech Group. Tips for detecting phosphoproteins by western blot. Link

  • BroadPharm. Protocol for Cell Viability Assays. Link

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Link

  • BenchChem. Application Notes and Protocols for MTS Cell Viability Assays. Link

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Link

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Link

  • Bitesize Bio. Five Simple Steps For a Successful MTS Assay!. Link

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Link

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Link

  • ResearchGate. Five monopolar spindle kinase 1 inhibitors entered in clinical trials. Link

  • Jetir.org. A REVIEW OF KRAS G12D INHIBITORS: FROM DISCOVERY TO CLINICAL TRIALS. Link

  • The Institute of Cancer Research. A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types including triple negative breast cancer. Link

  • AACR Journals. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Link

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Link

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Link

  • Reaction Biology. KINASE PROFILING & SCREENING. Link

  • PubMed. Development of MPS1 Inhibitors: Recent Advances and Perspectives. Link

  • PubMed Central. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. Link

  • PubMed Central. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Link

  • PubMed Central. Targeting KRAS G12D: Advances in Inhibitor Design. Link

  • The Oncologist. Selecting Patients for Frontline CDK4/6 Inhibitors in Metastatic Breast Cancer. Link

  • Dana-Farber Cancer Institute. Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Link

  • CURE Today. Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. Link

  • Sigma-Aldrich. Kinase Assay Kit. Link

  • PubMed Central. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Link

  • ResearchGate. Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Link

  • ResearchGate. List of leading egfr inhibitors in clinical trial. Link

  • Drugs.com. List of CDK 4/6 inhibitors + Uses, Types & Side Effects. Link

  • Cayman Chemical. Methods for Detecting Kinase Activity. Link

  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Link

  • MDPI. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma. Link

  • PubMed Central. New exploration of KRASG12D inhibitors and the mechanisms of resistance. Link

  • PubMed Central. Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. Link

  • MDPI. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Link

  • Promega Corporation. Kinase Activity Assays. Link

  • PubMed Central. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review. Link

  • San Antonio Breast Cancer Symposium. Debate highlights differences and similarities between CDK4/6 inhibitors. Link

  • Breastcancer.org. What Are CDK4/6 Inhibitors?. Link

  • PubMed. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Link

  • Targeted Oncology. Novel Oral KRAS G12D Inhibitor Receives FDA Fast Track Designation in Advanced PDAC. Link

  • ACS Publications. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Link

  • Royal Society of Chemistry. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Link

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, every step of the drug discovery process is governed by precision and foresight. This diligence must extend beyond the bench to the responsible management of chemical waste. This guide provides a detailed, safety-first protocol for the proper disposal of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one, a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

Understanding the Hazard Profile: A Precautionary Approach

Assumed Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This table is an expert inference based on available data for similar compounds and general principles of chemical toxicology.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the material is designated as waste. The following workflow provides a clear, actionable plan for researchers.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal Characterize_Waste Characterize Waste: - Solid vs. Liquid - Contaminated materials Segregate Segregate as Halogenated Organic Waste Characterize_Waste->Segregate Designate as Waste Select_Container Select Appropriate Waste Container Segregate->Select_Container Prepare for Collection Label_Container Label Container Clearly Select_Container->Label_Container Store_Safely Store in Designated Satellite Accumulation Area Label_Container->Store_Safely Ready for Storage Request_Pickup Request Pickup by EHS Store_Safely->Request_Pickup Awaiting Disposal

Figure 1. A streamlined workflow for the safe disposal of this compound from point of generation to final pickup.

Waste Characterization and Segregation

The first critical step is to correctly identify and segregate the waste.

  • Solid Waste: Unused or expired this compound, as well as grossly contaminated personal protective equipment (PPE) such as gloves and weigh boats, should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound must be treated as halogenated organic liquid waste. It is crucial to not mix this waste stream with non-halogenated organic waste, as this can complicate the disposal process and increase costs[2].

  • Cross-Contamination: Any non-halogenated solvents mixed with even trace amounts of this compound must be disposed of as halogenated waste[2].

Containerization

Proper containerization is essential to prevent leaks and ensure the safety of all personnel.

  • Select a Compatible Container: Use a container that is in good condition, compatible with the chemical waste, and has a tightly sealing screw cap. For liquid waste, high-density polyethylene (HDPE) or glass bottles are appropriate. For solid waste, a clearly marked, sealable bag or a wide-mouth HDPE container can be used.

  • Maintain Container Integrity: Never overfill a waste container; a maximum of 90% capacity is the standard rule to allow for expansion. Ensure the exterior of the container remains clean and free of contamination.

Labeling

Accurate and clear labeling is a regulatory requirement and a cornerstone of laboratory safety.

Your hazardous waste label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • The approximate concentration and volume of the waste.

  • The date on which the first drop of waste was added to the container.

  • The name and contact information of the generating researcher or lab.

Storage

Designated satellite accumulation areas (SAAs) are the proper locations for storing hazardous waste prior to its removal.

  • Location: Store the sealed and labeled waste container in a designated and properly ventilated SAA, such as a chemical fume hood or a certified safety cabinet.

  • Segregation: Store the container segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases[2][3].

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to mitigate the impact of any potential leaks.

Final Disposal Pathway: Incineration

Due to its chlorinated nature, the recommended final disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility. This method is effective for the complete destruction of halogenated organic compounds. Incineration at temperatures around 1200 K is necessary to prevent the formation of highly toxic byproducts such as dioxins and furans[4].

Crucially, never dispose of this chemical down the drain or in regular trash.

Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and correct action is vital.

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves), absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbent material in a sealed container and dispose of it as hazardous solid waste.

    • Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent others from entering the area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

The Golden Rule: Consult Your EHS Office

This guide provides a comprehensive framework based on established best practices for handling halogenated hazardous waste. However, it is not a substitute for institutional and local regulations. Your institution's Environmental Health and Safety (EHS) office is your primary resource for specific disposal procedures, waste pickup schedules, and any unique requirements for your facility. Always consult with them to ensure full compliance and safety.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research is one of discovery, not contamination.

References

  • ChemWhat. This compound CAS#: 918898-11-0.
  • PubChem. Pyrido(4,3-d)pyrimidin-4(3H)-one.
  • Sigma-Aldrich.
  • Safety D
  • Braun Research Group.
  • 5,7-dichloro-3H-pyrido[4,3-d]pyrimidin-4-one.
  • Echemi. 5,7-Dichloropyrido[4,3-d]pyriMidine.
  • Halogenated Waste (any organic chemical th
  • ECHEMI. 1029720-84-0, 5,7-Dichloropyrido[4,3-d]pyriMidine Formula.
  • Google Patents.
  • ResearchGate.
  • Pyridine Safety Inform
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • ChemScene. 918898-11-0 | this compound.

Sources

Navigating the Safe Handling of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel compounds with limitedly characterized safety profiles. 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one, a chlorinated heterocyclic compound, represents such a molecule where a thorough understanding of its potential hazards is paramount for safe handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower laboratory personnel to work confidently and safely with this compound. Our commitment is to furnish you with value beyond the product itself, building a foundation of trust through scientific integrity and practical, field-proven insights.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any laboratory work commences, a comprehensive understanding of the potential hazards associated with this compound is crucial. This understanding forms the basis for all safety protocols.

According to available safety data, this compound (CAS: 918898-11-0) is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)

  • Causes skin irritation (Skin corrosion/irritation - Category 2)

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)

The presence of two chlorine atoms on the pyridopyrimidine scaffold can influence its reactivity and toxicological properties. Halogenated organic compounds can exhibit persistence in the environment and may have unique toxicological profiles. Therefore, a cautious and well-informed approach is necessary.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Minimum PPE Requirement Rationale
Weighing and preparing solutions (Solid form) - Nitrile or Neoprene gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coatProtects against skin irritation and accidental ingestion from hand-to-mouth contact. Eye protection is crucial to prevent serious eye irritation.
Handling solutions of the compound - Nitrile or Neoprene gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat- Face shield (if splash potential is high)Provides enhanced protection against splashes that could cause skin and serious eye irritation.
Procedures with potential for aerosol or dust generation - Nitrile or Neoprene gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat- A NIOSH-approved respirator (see selection guide below)Essential to prevent respiratory tract irritation from inhaling fine particles or aerosols of the compound.
Glove Selection:
Respiratory Protection Decision Pathway:

The choice of respiratory protection depends on the specific procedure and the potential for airborne exposure. The following diagram illustrates a decision-making process for selecting the appropriate level of respiratory protection.

PPE_Decision_Tree start Start: Assess Task weighing Weighing solid compound? start->weighing aerosol Potential for aerosol/ dust generation? weighing->aerosol Yes ventilation Work in a certified chemical fume hood? weighing->ventilation No aerosol->ventilation No cartridge Use a half-mask or full-face respirator with organic vapor (OV) cartridges and P100 particulate filters aerosol->cartridge Yes no_resp No respirator required (with proper ventilation) ventilation->no_resp Yes n95 Use a NIOSH-approved N95 filtering facepiece respirator ventilation->n95 No

Caption: Decision tree for selecting respiratory protection.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is crucial for mitigating their consequences.

In case of:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and your institution's Environmental Health and Safety (EHS) department.

  • Control and Contain: If the spill is small and you are trained to do so, prevent its spread by using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents. Do not use combustible materials like paper towels to absorb the spill.

  • Cleanup: Wearing the appropriate PPE (including respiratory protection), carefully collect the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area. While chlorine-based disinfectants should be avoided due to the potential for forming more toxic byproducts, a solution of soap and water, or a peroxide-based cleaner can be effective for surface decontamination.[2][3] Always follow your institution's specific guidelines for decontamination.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.

Step-by-Step Disposal Protocol:

  • Segregation: All waste containing this compound must be segregated as halogenated organic waste . Do not mix it with non-halogenated waste streams.

  • Waste Containers: Use clearly labeled, leak-proof, and chemically compatible containers for all waste. The label should include "Hazardous Waste," the full chemical name, and the associated hazard symbols.

  • Contaminated Materials: All disposable PPE (gloves, lab coats), absorbent materials from spills, and any other items that have come into contact with the compound must be disposed of as hazardous waste.

  • Empty Containers: "Empty" containers that held the solid compound or its solutions must also be treated as hazardous waste, as they will retain residual amounts of the chemical.

  • Collection and Disposal: Arrange for the collection of hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these guidelines, you can ensure a safe and compliant laboratory environment when working with this compound. Remember that a strong safety culture is built on a foundation of knowledge, preparedness, and a commitment to best practices.

References

  • 3M. (n.d.). Respirator Selection | Respiratory Protection. 3M. Retrieved from [Link]

  • Alron. (2024, July 5). Why are chlorine-based products unsuitable for decontamination? Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Pollardwater. (2019, June 21). Top 3 tips for choosing the best respirator masks to breathe safely on the job. Retrieved from [Link]

  • Occupational Health & Safety. (2006, November 1). Selecting Respirators with Confidence. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Emergency and Safety Services. (n.d.). Glove Selection Page 1 of 20. Retrieved from [Link]

  • Honeywell. (2020, May 8). What Respirator Do I Need? Automation | Honeywell. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. University of Washington. Retrieved from [Link]

  • UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • ResearchGate. (n.d.). In Situ Chemical Reduction of Chlorinated Organic Compounds. Retrieved from [Link]

  • AMG Medical. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Bohemian Tattoo Supply. (n.d.). Chemical Resistance - Glove Guide. Retrieved from [Link]

  • PMC - NIH. (2024, March 7). Physicochemical methods for disinfection of contaminated surfaces – a way to control infectious diseases. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 918898-11-0; ChemWhat Code: 2973. Retrieved from [Link]

  • Ovid. (n.d.). Effects of chlorine-releasing compounds on medical device decontamination. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Decontamination Using Chlorine Dioxide. Retrieved from [Link]

  • PubChem. (n.d.). Pyrido(4,3-d)pyrimidin-4(3H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2014, May). An efficient synthesis of some novel 5,7-diarylpyrido[4,3-d]pyrimidines. Retrieved from [Link]

  • PubMed. (2016, February 25). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.